molecular formula C11H22N2O B1420108 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine CAS No. 1212315-86-0

2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine

Cat. No.: B1420108
CAS No.: 1212315-86-0
M. Wt: 198.31 g/mol
InChI Key: PJIJYQDLQDIDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine is a chemical compound with the molecular formula C11H22N2O , offered for research and development purposes. This compound features a complex structure incorporating two nitrogen-containing heterocycles: a morpholine ring and a pyrrolidine ring. The morpholine ring is 2,6-dimethyl substituted, a feature known in medicinal chemistry to be critical for optimizing potency and balancing the physicochemical properties of drug candidates, particularly in kinase inhibitor scaffolds . The pyrrolidin-2-ylmethyl moiety attached to the morpholine core is a substructure of pharmacological interest. For instance, (2S)-pyrrolidin-2-ylmethylamine is identified as an inhibitor of the enzyme dipeptidyl peptidase 4 (DPP-4) . DPP-4 is a significant target in the management of type 2 diabetes, suggesting that compounds containing pyrrolidine derivatives may have relevance in metabolic disease research . The integration of these two privileged structures makes this compound a valuable building block for researchers investigating new pharmacologically active molecules. It is particularly useful in the synthesis and screening of compounds for potential applications in drug discovery programs targeting enzymes and receptors. This product is intended for use in laboratory research only and is not for diagnostic or therapeutic use. Safety and Handling: Please consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. For Research Use Only: This product is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,6-dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-9-6-13(7-10(2)14-9)8-11-4-3-5-12-11/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIJYQDLQDIDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of the novel chemical entity, this compound. The document is structured to provide researchers, scientists, and drug development professionals with a scientifically sound and reproducible synthetic route, grounded in established chemical principles. The synthesis is approached via a convergent strategy, involving the preparation of two key heterocyclic precursors, cis/trans-2,6-dimethylmorpholine and N-Boc-2-(chloromethyl)pyrrolidine, followed by their coupling and subsequent deprotection. Each stage of the synthesis is detailed with explicit experimental protocols, reagent specifications, and expected outcomes. The rationale behind key experimental choices is elucidated to provide a deeper understanding of the reaction mechanisms and potential challenges. All quantitative data is summarized in tabular format for clarity, and process workflows are visualized using Graphviz diagrams to enhance comprehension. This guide is intended to serve as a practical resource for the synthesis of this and structurally related compounds, which hold potential for exploration in medicinal chemistry and drug discovery programs.

Introduction

The confluence of multiple privileged heterocyclic scaffolds within a single molecular entity represents a compelling strategy in modern drug discovery for exploring novel chemical space. The target molecule, this compound, is a novel compound that marries the structural features of morpholine and pyrrolidine. The morpholine ring is a common motif in a multitude of approved drugs, valued for its favorable physicochemical properties and ability to engage in hydrogen bonding.[1][2] Similarly, the pyrrolidine ring is a cornerstone of many natural products and synthetic drugs, offering a versatile scaffold for stereochemical diversity.[3][4] The dimethyl substitution on the morpholine ring and the methylene linker to the pyrrolidine introduce specific conformational constraints and steric features that could be exploited for selective biological targeting.

This guide outlines a robust and logical synthetic pathway to access this promising compound, starting from commercially available precursors. The chosen strategy emphasizes efficiency, scalability, and control over the chemical transformations.

Retrosynthetic Analysis and Synthetic Strategy

A convergent retrosynthetic analysis of the target molecule suggests a logical disconnection at the C-N bond between the morpholine nitrogen and the pyrrolidin-2-ylmethyl moiety. This approach simplifies the synthesis into the preparation of two key building blocks: 2,6-dimethylmorpholine and a suitably activated pyrrolidine derivative, such as 2-(chloromethyl)pyrrolidine. The pyrrolidine nitrogen will be protected with a tert-butyloxycarbonyl (Boc) group to prevent self-alkylation and other side reactions during the coupling step.

G Target This compound Coupling N-Alkylation & Deprotection Target->Coupling Precursor1 2,6-Dimethylmorpholine Coupling->Precursor1 Precursor2 N-Boc-2-(chloromethyl)pyrrolidine Coupling->Precursor2 Cyclization Acid-catalyzed Cyclization Precursor1->Cyclization Chlorination Chlorination Precursor2->Chlorination Diisopropanolamine Diisopropanolamine Cyclization->Diisopropanolamine Boc_Prolinol N-Boc-Prolinol Reduction Reduction Boc_Prolinol->Reduction Chlorination->Boc_Prolinol Boc_Proline N-Boc-Proline Reduction->Boc_Proline

Figure 1: Retrosynthetic analysis of this compound.

Synthesis of Precursors

Synthesis of cis/trans-2,6-Dimethylmorpholine

The synthesis of 2,6-dimethylmorpholine is well-documented and can be reliably achieved through the acid-catalyzed cyclization of diisopropanolamine.[5][6] This reaction typically yields a mixture of cis and trans isomers, which can often be used directly in subsequent steps or separated by fractional distillation if a specific isomer is required.[6]

Experimental Protocol:

  • To a reaction vessel equipped with a mechanical stirrer, dropping funnel, and a distillation apparatus, cautiously add concentrated sulfuric acid.

  • While vigorously stirring, slowly add diisopropanolamine to the sulfuric acid. The addition is exothermic and the temperature should be monitored.

  • After the addition is complete, heat the reaction mixture to 170-180 °C. Water will begin to distill off.

  • Maintain the temperature and continue the reaction for 3-5 hours, or until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully add the cooled reaction mixture to a stirred, ice-cold solution of concentrated sodium hydroxide to neutralize the acid and liberate the free amine.

  • The product, 2,6-dimethylmorpholine, will separate as an organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation.

Table 1: Materials and Reagents for the Synthesis of 2,6-Dimethylmorpholine

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
Diisopropanolamine133.191.0133.19 g
Sulfuric Acid (98%)98.081.5 - 2.083 - 110 mL
Sodium Hydroxide40.00As neededAs needed
Dichloromethane84.93-As needed
Anhydrous Sodium Sulfate142.04-As needed

Expected Yield: 85-95%[5][6]

G A Diisopropanolamine + H₂SO₄ B Heat to 170-180°C A->B C Neutralize with NaOH B->C D Extract with DCM C->D E Dry and Concentrate D->E F Purify by Distillation E->F

Figure 2: Experimental workflow for the synthesis of 2,6-dimethylmorpholine.

Synthesis of N-Boc-2-(chloromethyl)pyrrolidine

This precursor is synthesized in a two-step process starting from commercially available N-Boc-proline.

The carboxylic acid functionality of N-Boc-proline is reduced to a primary alcohol. A common and effective method is the use of borane-tetrahydrofuran complex.

Experimental Protocol:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-proline in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-prolinol as a colorless oil or a white solid.

Table 2: Materials and Reagents for the Synthesis of N-Boc-Prolinol

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
N-Boc-Proline215.251.0215.25 g
Borane-THF complex (1 M)-1.21.2 L
Anhydrous Tetrahydrofuran (THF)72.11-As needed
Methanol32.04-As needed
Ethyl Acetate88.11-As needed
Saturated Sodium Bicarbonate--As needed
Brine--As needed
Anhydrous Magnesium Sulfate120.37-As needed

Expected Yield: >90%

The primary alcohol of N-Boc-prolinol is converted to a chloride using a chlorinating agent such as thionyl chloride or cyanuric chloride. The use of thionyl chloride in the presence of a base like pyridine is a standard procedure.

Experimental Protocol:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N-Boc-prolinol in anhydrous dichloromethane.

  • Add pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by carefully pouring it into ice-cold water.

  • Separate the organic layer and wash it sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-2-(chloromethyl)pyrrolidine.

Table 3: Materials and Reagents for the Synthesis of N-Boc-2-(chloromethyl)pyrrolidine

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
N-Boc-Prolinol201.271.0201.27 g
Thionyl Chloride118.971.287.5 mL
Pyridine79.101.5120 mL
Anhydrous Dichloromethane84.93-As needed
1 M Hydrochloric Acid--As needed
Saturated Sodium Bicarbonate--As needed
Brine--As needed
Anhydrous Sodium Sulfate142.04-As needed

Expected Yield: 80-90%

Final Coupling and Deprotection

N-Alkylation of 2,6-Dimethylmorpholine with N-Boc-2-(chloromethyl)pyrrolidine

This step involves a nucleophilic substitution reaction where the secondary amine of 2,6-dimethylmorpholine displaces the chloride from N-Boc-2-(chloromethyl)pyrrolidine. A non-nucleophilic base is used to scavenge the HCl formed during the reaction.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2,6-dimethylmorpholine and N-Boc-2-(chloromethyl)pyrrolidine in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate or diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Boc-protected product. This can be purified by column chromatography if necessary.

Table 4: Materials and Reagents for N-Alkylation

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
2,6-Dimethylmorpholine115.171.0115.17 g
N-Boc-2-(chloromethyl)pyrrolidine219.701.1241.67 g
Potassium Carbonate138.212.0276.42 g
Acetonitrile41.05-As needed
Ethyl Acetate88.11-As needed
Water18.02-As needed
Brine--As needed
Anhydrous Sodium Sulfate142.04-As needed

Expected Yield: 70-85%

Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.

Experimental Protocol:

  • Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH of >10.

  • Extract the aqueous layer with dichloromethane or another suitable organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

Table 5: Materials and Reagents for Boc Deprotection

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
Boc-protected Intermediate~314.461.0~314.46 g
Trifluoroacetic Acid (TFA)114.02-5-10 equivalents
Dichloromethane84.93-As needed
Sodium Hydroxide Solution (e.g., 2M)--As needed
Anhydrous Sodium Sulfate142.04-As needed

Expected Yield: >90%

G A Coupling of Precursors B Acidic Deprotection A->B C Work-up and Extraction B->C D Purification C->D E Characterization D->E

Figure 3: Final steps in the synthesis of this compound.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

References

Sources

An In-depth Technical Guide to 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine (CAS 1212315-86-0)

Author: BenchChem Technical Support Team. Date: January 2026

Therefore, this guide will provide a comprehensive overview of the core structural components of this molecule: the 2,6-dimethylmorpholine scaffold and the N-(pyrrolidin-2-ylmethyl) substituent. By understanding the properties, synthesis, and biological relevance of these fragments, researchers can infer potential characteristics and applications of the target molecule and design experimental workflows for its synthesis and evaluation.

Part 1: Deconstructing the Core Components

The target molecule is an N-substituted derivative of 2,6-dimethylmorpholine. This structure combines two key heterocyclic systems, each contributing unique properties.

The 2,6-Dimethylmorpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom. The presence of two methyl groups at the 2 and 6 positions introduces stereochemical considerations, leading to cis and trans isomers. The cis isomer is often favored in synthetic procedures.[1] Morpholine and its derivatives are considered "privileged structures" in drug discovery due to their favorable physicochemical and pharmacokinetic properties.[2] They are frequently incorporated into bioactive molecules to enhance potency and metabolic stability.[2]

Key Attributes of the Morpholine Moiety:

  • Improved Pharmacokinetics: The morpholine ring can improve aqueous solubility and metabolic stability of a drug candidate.

  • Versatile Synthetic Handle: The secondary amine of the morpholine ring provides a readily accessible point for chemical modification and the introduction of various substituents.[3]

  • Broad Biological Activity: Morpholine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][4]

The Pyrrolidine-2-ylmethyl Substituent: A Gateway to Biological Targets

The pyrrolidine ring is a five-membered saturated heterocycle that is a common motif in natural products and pharmaceuticals.[5][6] The pyrrolidin-2-ylmethyl group attaches the pyrrolidine ring to the morpholine nitrogen via a methylene linker.

Key Attributes of the Pyrrolidine Moiety:

  • Chirality: The C2 position of the pyrrolidine ring is a chiral center, allowing for stereoselective interactions with biological targets.

  • Hydrogen Bonding: The secondary amine within the pyrrolidinemethyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with proteins and enzymes.

  • Structural Rigidity and Flexibility: The five-membered ring provides a degree of conformational constraint, while the methylene linker allows for flexibility in positioning the pyrrolidine moiety for optimal binding.

  • Diverse Biological Roles: Pyrrolidine derivatives are known to exhibit a vast array of biological activities, including acting as enzyme inhibitors and receptor ligands.[7]

Part 2: Postulated Physicochemical Properties

While experimental data for the target molecule is unavailable, we can predict some of its properties based on its constituent parts.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₁H₂₂N₂O
Molecular Weight 198.31 g/mol
Appearance Likely a liquid or a low-melting solid at room temperature.
Solubility Expected to have some solubility in water and good solubility in organic solvents like methanol, ethanol, and dichloromethane. The presence of two basic nitrogen atoms would allow for the formation of water-soluble salts with acids.
Stereochemistry The molecule possesses at least two chiral centers: the C2 of the pyrrolidine ring and the C2 and C6 of the morpholine ring (which can exist as cis or trans isomers). This will result in multiple possible stereoisomers.
LogP (Predicted) The molecule is expected to have a relatively low LogP value, suggesting a degree of hydrophilicity.

Part 3: Hypothetical Synthesis Strategy

A plausible synthetic route to 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine would involve the N-alkylation of 2,6-dimethylmorpholine with a suitable pyrrolidine-based electrophile. A general, two-step approach is outlined below.

Step 1: Preparation of the Electrophile (2-(Chloromethyl)pyrrolidine derivative)

The synthesis would likely start with a commercially available N-protected proline derivative, such as Boc-prolinol. The hydroxyl group can be converted to a good leaving group, such as a chloride or a tosylate.

Experimental Protocol: Chlorination of N-Boc-2-(hydroxymethyl)pyrrolidine

  • Reaction Setup: To a solution of N-Boc-2-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.2 eq).

  • Chlorination: Slowly add a solution of thionyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-2-(chloromethyl)pyrrolidine.

Step 2: N-Alkylation of 2,6-Dimethylmorpholine

The crude N-Boc-2-(chloromethyl)pyrrolidine can then be reacted with 2,6-dimethylmorpholine to form the target molecule. The Boc protecting group can be removed in a subsequent step if the unprotected pyrrolidine is desired.

Experimental Protocol: N-Alkylation and Deprotection

  • Alkylation: To a solution of 2,6-dimethylmorpholine (1.0 eq) and N-Boc-2-(chloromethyl)pyrrolidine (1.1 eq) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (2.0 eq).

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Deprotection (Optional): The Boc-protected product can be dissolved in a solution of HCl in dioxane or trifluoroacetic acid in DCM to remove the Boc group. The resulting hydrochloride salt can be isolated by precipitation or evaporation.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Electrophile Preparation cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Deprotection Boc_Pro N-Boc-prolinol Chlorination Chlorination (SOCl2, Et3N) Boc_Pro->Chlorination Boc_Chloro N-Boc-2-(chloromethyl)pyrrolidine Chlorination->Boc_Chloro Alkylation N-Alkylation (K2CO3) Boc_Chloro->Alkylation Dimethylmorpholine 2,6-Dimethylmorpholine Dimethylmorpholine->Alkylation Protected_Product Boc-protected Product Alkylation->Protected_Product Deprotection Deprotection (HCl or TFA) Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Proposed synthetic workflow for this compound.

Part 4: Potential Biological and Research Applications

Given the pharmacological importance of both the morpholine and pyrrolidine scaffolds, this compound represents an interesting candidate for biological screening.

Potential Areas of Investigation:

  • CNS Disorders: Many morpholine and pyrrolidine derivatives exhibit activity in the central nervous system. This compound could be screened for activity as an antidepressant, anxiolytic, or for its potential in neurodegenerative diseases.

  • Enzyme Inhibition: The structural motifs present in the target molecule are found in various enzyme inhibitors. It could be a candidate for screening against kinases, proteases, or other enzyme classes. For instance, some pyrrolidine amides are known inhibitors of N-acylethanolamine acid amidase (NAAA), which is involved in pain and inflammation.[7]

  • Receptor Ligand: The molecule's structure could allow it to bind to various G-protein coupled receptors (GPCRs) or ion channels.

  • Antimicrobial Activity: Both morpholine and pyrrolidine derivatives have been reported to possess antimicrobial and antifungal properties.[4]

Logical Flow for Biological Evaluation:

Biological_Evaluation Start Synthesized Compound Screening High-Throughput Screening (HTS) Start->Screening Target_ID Target Identification and Validation Screening->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A logical workflow for the biological evaluation of the target compound.

Part 5: Conclusion and Future Directions

This compound is a novel chemical entity with limited publicly available data. However, by analyzing its constituent morpholine and pyrrolidine scaffolds, we can infer its potential physicochemical properties, devise a plausible synthetic strategy, and identify promising avenues for biological investigation. The presence of multiple chiral centers suggests that stereoselective synthesis and separation of individual isomers will be crucial for elucidating its structure-activity relationships. Further research is warranted to synthesize this compound and evaluate its biological profile, which may uncover novel therapeutic applications.

References

  • Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Pharmacological significance of morpholine: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 317-325.
  • Conti, P., Di Francesco, M. E., & Ciana, A. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(23), 5747.
  • Zarudnitskii, E. V., & Shishkin, O. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4987.
  • Goetz, N., Himmele, W., & Hupfer, L. (1985). U.S. Patent No. 4,504,363. Washington, DC: U.S.
  • Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Singh, R. K., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
  • Naim, M. J., Alam, O., & Alam, M. J. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 1-10.
  • Goetz, N., Himmele, W., & Hupfer, L. (1981). Process for the preparation of cis-2,6-dimethyl morpholine.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives.
  • PubChem. (n.d.). Morpholine, 2,6-dimethyl-4-tridecyl-, cis-. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 6-dimethyl-4-bromopyridine.
  • PubChem. (n.d.). Morpholine, 2,6-dimethyl-4-tridecyl-, cis-. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of morpholine.
  • Zhou, P., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm, 10(2), 275-287.
  • Singh, R. K., & Singh, P. (2020).
  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 2,6-Dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline. PubChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of Novel Pyrrolidine-Morpholine Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the synthesis of a novel molecular entity is merely the opening chapter. The true potential of a candidate molecule, such as the promising class of pyrrolidine-morpholine hybrids, is only revealed through a meticulous and comprehensive physicochemical characterization.[1] These foundational properties govern a molecule's journey through biological systems—influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] A well-characterized molecule with a balanced physicochemical profile is more likely to navigate the complexities of drug development and emerge as a successful therapeutic agent.[2][3]

This guide provides a holistic framework for the physicochemical evaluation of novel pyrrolidine-morpholine hybrids. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. We will delve into the critical interplay of structural, biopharmaceutical, and thermal properties that collectively define the developability of these promising compounds.

Part 1: Foundational Structural and Purity Assessment

The initial and most critical step in characterizing any new chemical entity is to unequivocally confirm its structure and assess its purity. These preliminary analyses form the bedrock upon which all subsequent data rests.

Unambiguous Structural Elucidation

Spectroscopic techniques are indispensable for piecing together the molecular architecture of newly synthesized pyrrolidine-morpholine hybrids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary tool for structural elucidation, NMR provides detailed information about the atomic framework of a molecule.[4][5] Both 1D (¹H and ¹³C) and 2D NMR techniques are employed to map out the connectivity and spatial relationships of atoms within the hybrid structure.[6][7][8]

  • Mass Spectrometry (MS): This technique provides the precise molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for validating the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule, offering corroborative evidence for the proposed structure.

  • Single-Crystal X-ray Diffraction: For crystalline solids, single-crystal X-ray diffraction offers the most definitive three-dimensional atomic structure.[9][10][11][12] This powerful technique can unambiguously determine molecular geometry, stereochemistry, and intermolecular interactions.[9][13]

Rigorous Purity Determination

The purity of a compound is paramount, as impurities can significantly impact biological activity and physicochemical properties.[14] A purity level of ≥95% is generally considered the minimum standard for compounds undergoing further investigation.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of small molecules.[][16] A well-developed HPLC method can separate the target compound from impurities, allowing for accurate quantification.[17]

  • Elemental Analysis: This method determines the percentage composition of elements (C, H, N, S) in the compound, providing an independent measure of purity.

Part 2: Biopharmaceutical Profiling: The Interplay of Solubility and Lipophilicity

The ability of a drug to be absorbed and reach its target is fundamentally linked to its solubility and lipophilicity. These two properties are often in a delicate balance, and understanding their interplay is crucial for predicting a compound's in vivo behavior.[3][18]

Aqueous Solubility: A Prerequisite for Absorption

A drug must first dissolve in the aqueous environment of the gastrointestinal tract to be absorbed.[18] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[3][18]

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment [19][20]

  • Kinetic Solubility: This high-throughput method provides an early indication of a compound's solubility under non-equilibrium conditions.

  • Thermodynamic Solubility (Shake-Flask Method): Considered the gold standard, this method determines the equilibrium solubility of a compound.[19] An excess of the compound is agitated in a specific buffer (e.g., phosphate-buffered saline, pH 7.4) for a defined period (e.g., 24-48 hours) to reach equilibrium.[21] The concentration of the dissolved compound is then quantified, typically by HPLC.

Lipophilicity: Navigating Biological Membranes

Lipophilicity, the affinity of a compound for a lipid-rich environment, is a key determinant of its ability to cross cell membranes.[22][] It is typically expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD) at a specific pH.[2]

Experimental Protocol: LogP/LogD Determination (Shake-Flask Method) [21][24]

  • Preparation of Phases: Prepare a biphasic system of n-octanol (representing a lipidic environment) and an aqueous buffer (e.g., PBS, pH 7.4).[25]

  • Partitioning: A known amount of the pyrrolidine-morpholine hybrid is dissolved in one of the phases. The two phases are then mixed vigorously and allowed to separate.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC with UV detection.[25]

  • Calculation: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase.[26]

Part 3: Solid-State Characterization: Understanding Thermal Behavior and Stability

The solid-state properties of a drug substance can significantly influence its manufacturing, formulation, and stability.[27] Thermal analysis techniques provide valuable insights into these characteristics.[28][29]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[30][31] It is used to determine melting point, crystallinity, and polymorphic transitions.[30][32]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[30][33] It is useful for assessing thermal stability, decomposition profiles, and the presence of residual solvents or water.[28][30]

Experimental Protocol: Combined TGA/DSC Analysis [30][32]

A simultaneous TGA/DSC instrument allows for the concurrent measurement of mass change and heat flow, providing a comprehensive thermal profile of the compound.[30][32]

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an appropriate pan (e.g., aluminum or platinum).[33]

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[33]

  • Data Analysis: The resulting thermograms are analyzed to identify thermal events such as melting, decomposition, and phase transitions.

Part 4: Data Integration and Interpretation

The true power of physicochemical characterization lies in the integrated analysis of all collected data. This holistic view allows for a comprehensive understanding of the compound's strengths and weaknesses, guiding further optimization and development efforts.

Quantitative Data Summary
Physicochemical ParameterAnalytical TechniqueResultInterpretation
Identity and Structure
Molecular FormulaHRMSC₁₅H₂₀N₂O₂Confirmed
Molecular WeightHRMS260.1525 g/mol Confirmed
¹H and ¹³C NMRNMR SpectroscopyConsistent with proposed structureStructure confirmed
Purity
PurityHPLC>98%High purity
Biopharmaceutical Properties
Kinetic Solubility (pH 7.4)Nephelometry75 µg/mLModerate solubility
Thermodynamic Solubility (pH 7.4)Shake-Flask/HPLC68 µg/mLModerate solubility
LogD (pH 7.4)Shake-Flask/HPLC2.1Optimal for oral absorption
Solid-State Properties
Melting PointDSC155 °CCrystalline solid
Decomposition TemperatureTGA>250 °CThermally stable
Visualizing Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Interpretation Synthesis Synthesis of Pyrrolidine-Morpholine Hybrid Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structural Structural Elucidation (NMR, MS, IR) Purification->Structural Purity Purity Assessment (HPLC) Structural->Purity Biopharmaceutical Biopharmaceutical Profiling (Solubility, LogD) Purity->Biopharmaceutical SolidState Solid-State Characterization (DSC, TGA) Purity->SolidState DataIntegration Integrated Data Analysis Biopharmaceutical->DataIntegration SolidState->DataIntegration Report Comprehensive Report DataIntegration->Report Decision Decision Report->Decision Go/No-Go Decision for Further Development

Caption: A streamlined workflow for the synthesis and comprehensive physicochemical characterization of novel pyrrolidine-morpholine hybrids.

Conclusion: A Pathway to De-risked Drug Development

The physicochemical characterization of novel pyrrolidine-morpholine hybrids is a critical, multi-faceted process that provides the essential data needed to make informed decisions in drug discovery. By systematically evaluating the structural, biopharmaceutical, and thermal properties of these compounds, researchers can identify candidates with the highest probability of success. This in-depth understanding de-risks the development process, saving valuable time and resources, and ultimately accelerating the journey from a promising molecule to a life-changing therapeutic.

References

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • NETZSCH-Gerätebau GmbH. (2020, January 7). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]

  • Eastern Analytical Symposium. E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • The University of Queensland. Small molecule X-ray crystallography. [Link]

  • Impact Analytical. Thermal Analysis Techniques. [Link]

  • EngagedScholarship@CSU. Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. [Link]

  • Pharma Specialists. (2024, November 16). Role of Lipophilicity in Drug Formulation Development. [Link]

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. [Link]

  • Coltescu A.R, Butnariu M, Sarac I. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • PubMed. A simple and efficient synthesis of fused morpholine pyrrolidines/piperdines with potential insecticidal activities. [Link]

  • Taylor & Francis Online. Is there enough focus on lipophilicity in drug discovery?[Link]

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. [Link]

  • Ardena. Survey of Material Science and Characterization Techniques for Small Molecules – Part I. [Link]

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • National Institutes of Health. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • IEEE Xplore. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. [Link]

  • Creative Biolabs. Physicochemical Characterization. [Link]

  • Semantic Scholar. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Royal Society of Chemistry. (2011, November 4). Characterising Chemical Structure Using Physicochemical Descriptors. [Link]

  • National Institutes of Health. Physicochemical characterization of drug nanocarriers. [Link]

  • ACS Publications. (2009, January 2). Revision of Purity Criteria for Tested Compounds. [Link]

  • ResearchGate. NMR Structural Characterization of Oxygen Heterocyclic Compounds. [Link]

  • National Institutes of Health. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • Indian Journal of Forensic Medicine & Toxicology. View of A Review on Novel Analytical Method Development and Validation by RP-HPLC Method. [Link]

  • Pace Analytical. Characterization of Physicochemical Properties. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • ResearchGate. (2024, October 15). (PDF) Synthesis, Characterization and Antibacterial Activity of Some Novel Pyrido[2,3-b]indole, Morpholine and Chalcone Hybrid Compounds. [Link]

  • Frontiers. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. [Link]

  • PubMed Central. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. [Link]

  • PubMed. (2020, October 5). Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents. [Link]

Sources

A Predictive Spectroscopic Guide to 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the cornerstones of this characterization process. This guide focuses on a unique heterocyclic compound, 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine, a molecule with potential applications in medicinal chemistry due to its combination of morpholine and pyrrolidine scaffolds.

Molecular Structure and Key Fragments

The structure of this compound combines two key heterocyclic systems linked by a methylene bridge. Understanding the individual contributions of these fragments is crucial for predicting the overall spectroscopic behavior.

Molecular Structure of this compound cluster_morpholine 2,6-Dimethylmorpholine Moiety cluster_pyrrolidine Pyrrolidin-2-ylmethyl Moiety N1 N C2 CH N1->C2 C12 CH2 N1->C12 Methylene Bridge C3 CH2 C2->C3 CH3_2 CH3 C2->CH3_2 O4 O C3->O4 C5 CH2 O4->C5 C6 CH C5->C6 C6->N1 CH3_6 CH3 C6->CH3_6 N7 N C8 CH2 N7->C8 C9 CH2 C8->C9 C10 CH2 C9->C10 C11 CH C10->C11 C11->N7 C11->C12

Caption: Molecular structure highlighting the constituent fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The predicted chemical shifts for our target molecule are based on the known spectra of 2,6-dimethylmorpholine and N-substituted pyrrolidines, with adjustments for the electronic effects of the combined structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the number of non-equivalent protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Predicted ¹H NMR Data Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Pyrrolidine Ring ~3.0 - 3.2m1HCH (position 2)
~2.8 - 3.0m2HCH₂ (position 5)
~1.7 - 1.9m4HCH₂ (positions 3 & 4)
Methylene Bridge ~2.5 - 2.7m2HN-CH₂-CH
Morpholine Ring ~3.5 - 3.7m2HO-CH (positions 2 & 6)
~2.6 - 2.8m2HN-CH₂ (axial, positions 3 & 5)
~2.2 - 2.4m2HN-CH₂ (equatorial, positions 3 & 5)
~1.0 - 1.2d6HCH₃ (positions 2 & 6)

Rationale: The protons on carbons adjacent to the oxygen in the morpholine ring (positions 2 and 6) are expected to be the most deshielded. The methylene bridge protons will be influenced by both nitrogen atoms. The pyrrolidine protons will show shifts consistent with an N-alkylated pyrrolidine.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework. Due to the molecule's asymmetry, each carbon atom is expected to give a distinct signal.

Predicted ¹³C NMR Data Chemical Shift (δ, ppm)Assignment
Pyrrolidine Ring ~60 - 65CH (position 2)
~54 - 58CH₂ (position 5)
~28 - 32CH₂ (position 3)
~22 - 26CH₂ (position 4)
Methylene Bridge ~58 - 62N-CH₂-CH
Morpholine Ring ~72 - 76O-CH (positions 2 & 6)
~55 - 60N-CH₂ (positions 3 & 5)
~18 - 22CH₃ (positions 2 & 6)

Rationale: The carbons bonded to oxygen in the morpholine ring (C-2 and C-6) will have the largest chemical shift. Carbons adjacent to nitrogen atoms will also be deshielded compared to simple alkanes.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O for water-soluble salts).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (if necessary): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons are advised.[1][2]

Mass Spectrometry (MS): Elucidating Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For amines, alpha-cleavage is a dominant fragmentation pathway.[3]

Predicted Fragmentation

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions resulting from the cleavage of bonds adjacent to the nitrogen atoms.

Predicted Mass Spectrometry Fragmentation cluster_path_a Pathway A: α-cleavage at Pyrrolidine cluster_path_b Pathway B: α-cleavage at Morpholine cluster_path_c Pathway C: Cleavage of Methylene Bridge M [M]⁺˙ m/z = 212 A1 Loss of C₄H₈N radical M->A1 α-cleavage A2 Loss of C₅H₁₀NO radical M->A2 α-cleavage A3 Formation of Pyrrolidinylmethyl cation M->A3 C-N bond cleavage F1 Fragment 1 m/z = 142 A1->F1 F2 Fragment 2 m/z = 112 A2->F2 F3 Fragment 3 m/z = 84 A3->F3

Caption: Predicted major fragmentation pathways in EI-MS.

Predicted Fragment (m/z) Proposed Structure/Loss
212Molecular Ion [M]⁺
142[M - C₄H₈N]⁺ (α-cleavage at pyrrolidine ring)
112[M - C₅H₁₀NO]⁺ (α-cleavage at morpholine ring)
84[C₅H₁₀N]⁺ (Pyrrolidin-2-ylmethyl cation)
Experimental Protocol for MS Analysis
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or coupled to a gas or liquid chromatograph.

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecule [M+H]⁺.

  • Mass Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can aid in determining the elemental composition of the fragments.[4]

  • Tandem MS (MS/MS): To confirm fragmentation pathways, select the molecular ion (or protonated molecule) and subject it to collision-induced dissociation (CID) to observe its daughter ions.[5][6][7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the vibrations of its aliphatic C-H, C-N, and C-O-C bonds. As a tertiary amine, it will lack N-H stretching bands.[8][9][10]

Predicted Wavenumber (cm⁻¹) Vibration Functional Group
2950 - 2800C-H stretchAliphatic (CH, CH₂, CH₃)
1250 - 1020C-N stretchTertiary amine
1150 - 1085C-O-C stretchEther
1470 - 1430C-H bendCH₂
1380 - 1370C-H bendCH₃

Rationale: The spectrum will be dominated by strong C-H stretching absorptions below 3000 cm⁻¹. The C-O-C stretch of the morpholine ether linkage is expected to be a strong, prominent band. The C-N stretching vibrations of the tertiary amines will also be present in the fingerprint region.[11]

Experimental Protocol for IR Analysis
  • Sample Preparation: The sample, if liquid, can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr). If solid, it can be prepared as a KBr pellet or as a mull in Nujol.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum should be taken before the sample spectrum to subtract atmospheric CO₂ and H₂O absorptions.

Conclusion

While awaiting experimental verification, this predictive guide provides a comprehensive and scientifically grounded framework for the spectroscopic characterization of this compound. By systematically analyzing the contributions of its constituent fragments, we have established a detailed hypothesis for its ¹H NMR, ¹³C NMR, MS, and IR spectra. This approach underscores the power of fundamental spectroscopic principles in the structural elucidation of novel compounds, offering valuable insights for researchers in synthetic and medicinal chemistry.

References

  • PubChem. (n.d.). 1-Methylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectroscopy of N-methylpyrrolidine product in current work. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. Retrieved from [Link]

  • PubMed. (2025, December 1). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

  • PubMed. (2026, January 8). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST WebBook. Retrieved from [Link]

  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

  • PubMed. (n.d.). Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

  • DrugBank. (n.d.). N-Methylpyrrolidone. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Retrieved from [Link]

  • SlideShare. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of Dimethyl-Pyrrolidinyl-Morpholine Scaffolds: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures with therapeutic promise is perpetual. The dimethyl-pyrrolidinyl-morpholine scaffold represents a compelling convergence of two well-established pharmacophores: the pyrrolidine and morpholine rings. Both heterocycles are independently recognized as "privileged structures" due to their frequent appearance in a wide array of biologically active compounds, from central nervous system (CNS) modulators to anticancer agents.[1][2][3] The morpholine moiety, with its unique physicochemical properties, often enhances aqueous solubility and metabolic stability, and its flexible conformation allows for favorable interactions with various biological targets.[4][5][6] Similarly, the pyrrolidine ring, a core component of the amino acid proline, provides a versatile, three-dimensional scaffold that is central to the activity of numerous natural products and synthetic drugs.[2][3]

The combination of these two rings into a single scaffold, further decorated with dimethyl substitutions, presents a unique chemical entity with the potential for novel biological activities. The specific arrangement and stereochemistry of these components can be expected to engender distinct interactions with protein targets, offering opportunities for the development of new classes of therapeutics. This in-depth technical guide provides a strategic roadmap for researchers and drug development professionals to systematically identify and validate the potential biological targets of dimethyl-pyrrolidinyl-morpholine scaffolds. We will eschew a rigid, one-size-fits-all approach, and instead, focus on the underlying principles and causal logic that should guide the experimental journey from hypothesis to validated target.

I. Defining the Hypothetical Target Space: An Evidence-Based Approach

Given the novelty of the dimethyl-pyrrolidinyl-morpholine scaffold, a crucial first step is to delineate a "hypothetical target space" based on the known biological activities of its constituent parts. This evidence-based approach allows for the formulation of initial hypotheses that can be systematically tested.

Insights from the Morpholine Moiety: A CNS and Oncology Mainstay

The morpholine ring is a prominent feature in drugs targeting the CNS.[1][4][5][6][7] Its ability to improve blood-brain barrier permeability makes it a valuable component in the design of neurotherapeutics.[4][5][6] Key target classes for morpholine-containing compounds include:

  • Receptors in Mood and Pain Pathways: Morpholine derivatives have been shown to modulate various receptors implicated in mood disorders and pain.[1][4]

  • Enzymes in Neurodegenerative Diseases: The morpholine scaffold is present in inhibitors of enzymes linked to neurodegenerative conditions like Alzheimer's and Parkinson's disease.[1][4]

  • Kinases in CNS Tumors: Certain morpholine-containing molecules exhibit inhibitory activity against kinases involved in the pathology of brain cancers.[1][4]

The Pyrrolidine Scaffold: A Hub of Anticancer and Antidiabetic Activity

The pyrrolidine ring is a versatile scaffold found in a multitude of compounds with potent biological effects, particularly in oncology and metabolic diseases.[2][3][8] Analysis of pyrrolidine-based molecules reveals a propensity to target:

  • Enzymes in Cancer Proliferation: A wide range of synthetic pyrrolidine derivatives have demonstrated significant anticancer activity by targeting enzymes crucial for cancer cell growth and survival.[2][8][9]

  • Regulators of Metabolic Pathways: The structural features of the pyrrolidine ring allow for interactions with targets involved in metabolic regulation, leading to the development of novel antidiabetic agents.[2]

The Principle of Bioisosterism: Expanding the Possibilities

The concept of bioisosteric replacement, where one functional group is substituted for another with similar physicochemical properties, is a powerful tool in drug design.[10][11][12][13][14] The dimethyl-pyrrolidinyl-morpholine scaffold can be viewed as a potential bioisostere for other known pharmacophores, which can provide clues to its potential targets. By comparing the three-dimensional structure and electronic properties of this scaffold to those of known ligands for various targets, we can generate further hypotheses about its biological activity.

The following table summarizes the key target classes associated with the individual morpholine and pyrrolidine scaffolds, forming the basis of our initial hypothetical target space for the combined dimethyl-pyrrolidinyl-morpholine scaffold.

Scaffold ComponentKnown Target ClassesTherapeutic Areas
Morpholine G-protein coupled receptors (GPCRs), Kinases, Ion ChannelsCentral Nervous System (CNS) disorders, Oncology
Pyrrolidine Enzymes (e.g., kinases, proteases), Nuclear ReceptorsOncology, Metabolic Diseases, Infectious Diseases

II. In Silico Target Prediction: A Rational Starting Point

Before embarking on extensive and resource-intensive experimental work, in silico methods provide a rational and efficient way to narrow down the list of potential targets.

Pharmacophore Modeling: Mapping the Interaction Landscape

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.[15] By constructing a pharmacophore model for the dimethyl-pyrrolidinyl-morpholine scaffold, we can screen virtual libraries of known protein structures to identify those that are likely to bind to it.

Workflow for Pharmacophore Model Generation:

  • Conformational Analysis: Generate a diverse set of low-energy conformations of the dimethyl-pyrrolidinyl-morpholine scaffold.

  • Feature Identification: Identify key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and positive/negative ionizable groups.

  • Model Generation: Create a 3D arrangement of these features that represents the potential interaction points with a biological target.

  • Database Screening: Use the generated pharmacophore model as a query to search databases of protein structures (e.g., the Protein Data Bank) to find proteins with binding sites that are complementary to the model.

cluster_0 Pharmacophore Modeling Workflow A Conformational Analysis of Scaffold B Identification of Chemical Features A->B C Generation of 3D Pharmacophore Model B->C D Screening of Protein Databases C->D E Prioritized List of Potential Targets D->E

Caption: Workflow for in silico target prediction using pharmacophore modeling.

Machine Learning-Based Approaches: Leveraging Big Data in Drug Discovery

Recent advances in machine learning (ML) have enabled the development of powerful predictive models for drug-target interactions.[16] These models are trained on large datasets of known drug-target relationships and can be used to predict the probability of a novel compound binding to a given target. By inputting the structural information of the dimethyl-pyrrolidinyl-morpholine scaffold into these models, we can obtain a ranked list of potential targets for further investigation.

III. Experimental Target Identification: From Hypothesis to Evidence

While in silico methods are invaluable for generating hypotheses, experimental validation is essential to definitively identify the biological targets of the dimethyl-pyrrolidinyl-morpholine scaffold. The following sections detail robust, self-validating experimental workflows.

Affinity-Based Methods: Fishing for Targets

Affinity-based methods rely on the specific binding interaction between a small molecule and its protein target to isolate and identify the target from a complex biological mixture, such as a cell lysate.

This is a classic and powerful technique for target identification.[17][18][19][20]

Principle: A derivative of the dimethyl-pyrrolidinyl-morpholine scaffold is synthesized with a linker arm that allows it to be immobilized on a solid support (e.g., agarose beads). This "bait" is then incubated with a cell lysate. Proteins that bind to the scaffold are captured on the beads, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

Detailed Protocol for AC-MS:

  • Probe Synthesis: Synthesize an analog of the dimethyl-pyrrolidinyl-morpholine scaffold containing a reactive group (e.g., a carboxylic acid or an amine) on a part of the molecule that is not expected to be critical for target binding. This can be determined through initial structure-activity relationship (SAR) studies.

  • Immobilization: Covalently attach the synthesized probe to a solid support, such as NHS-activated sepharose beads.

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.

  • Affinity Capture: Incubate the immobilized probe with the cell lysate to allow for target binding.

  • Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or by competing with an excess of the free (non-immobilized) dimethyl-pyrrolidinyl-morpholine compound. The latter is a crucial control to ensure that the eluted proteins are binding specifically to the scaffold.

  • Protein Identification: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cluster_1 Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow A Synthesis of Immobilizable Probe B Immobilization on Solid Support A->B C Incubation with Cell Lysate B->C D Washing to Remove Non-specific Binders C->D E Elution of Specifically Bound Proteins D->E F Protein Identification by Mass Spectrometry E->F

Caption: A streamlined workflow for target identification using AC-MS.

This technique offers a more robust way to capture target proteins, especially those with weak or transient interactions.[21]

Principle: A photo-reactive group (e.g., a benzophenone or an aryl azide) is incorporated into the structure of the dimethyl-pyrrolidinyl-morpholine scaffold. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby protein, effectively "trapping" the target. The labeled protein can then be identified using a tag (e.g., biotin) that is also incorporated into the probe.

Target Deconvolution in Phenotypic Screens

If a dimethyl-pyrrolidinyl-morpholine derivative has been identified through a phenotypic screen (i.e., it elicits a desirable biological response in cells or an organism without prior knowledge of its target), the following methods can be employed to "deconvolute" or identify the target responsible for the observed phenotype.

DARTS is a powerful, label-free method for identifying the protein targets of small molecules.[22][23][24][25][26]

Principle: The binding of a small molecule to its target protein often leads to a conformational change that makes the protein more resistant to degradation by proteases. In a DARTS experiment, a cell lysate is treated with the dimethyl-pyrrolidinyl-morpholine compound and then subjected to limited proteolysis. The target protein will be protected from degradation and can be identified by comparing the protein bands on a gel from the treated and untreated samples.

Detailed Protocol for DARTS:

  • Cell Lysate Preparation: Prepare a native cell lysate.

  • Compound Treatment: Treat aliquots of the lysate with the dimethyl-pyrrolidinyl-morpholine compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a specific time to allow for partial digestion.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Band Analysis: Visualize the protein bands by staining (e.g., with Coomassie blue or silver stain). Look for bands that are present or more intense in the compound-treated lanes compared to the control lane.

  • Protein Identification: Excise the protected protein band from the gel and identify the protein by mass spectrometry.

cluster_2 Drug Affinity Responsive Target Stability (DARTS) Workflow A Cell Lysate Preparation B Treatment with Compound and Control A->B C Limited Proteolysis B->C D SDS-PAGE Separation C->D E Identification of Protected Protein Bands D->E F Mass Spectrometry for Protein ID E->F

Caption: The experimental workflow for the DARTS technique.

CETSA is another label-free method that can be used to confirm target engagement in a cellular context.[27][28][29][30][31]

Principle: The binding of a ligand to a protein can increase its thermal stability. In CETSA, intact cells or cell lysates are treated with the dimethyl-pyrrolidinyl-morpholine compound and then heated to a range of temperatures. The aggregated, denatured proteins are removed, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.

Detailed Protocol for CETSA:

  • Cell Treatment: Treat intact cells or cell lysates with the dimethyl-pyrrolidinyl-morpholine compound or a vehicle control.

  • Heating: Heat the samples to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if using intact cells) and centrifuge to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant and quantify the amount of the suspected target protein using methods such as Western blotting or mass spectrometry.

  • Melting Curve Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Protein Microarrays: A High-Throughput Approach

Protein microarrays offer a high-throughput method to screen a small molecule against thousands of purified proteins simultaneously.[32][33][34][35]

Principle: A large number of different proteins are immobilized in a spatially defined array on a glass slide. The array is then incubated with a fluorescently labeled version of the dimethyl-pyrrolidinyl-morpholine scaffold. Binding is detected by scanning the microarray for fluorescent spots, and the identity of the target protein is known from its position on the array.

IV. Target Validation: From Interaction to Function

Identifying a protein that binds to the dimethyl-pyrrolidinyl-morpholine scaffold is a significant milestone, but it is not the end of the journey. The next critical phase is to validate that the interaction with this target is responsible for the compound's biological activity.

Biochemical Assays: Probing Target Function

Once a putative target has been identified, its function must be assessed in the presence of the dimethyl-pyrrolidinyl-morpholine compound.

  • Enzyme Inhibition Assays: If the identified target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine if the compound is an inhibitor or an activator. For example, if a kinase is identified, a kinase activity assay can be performed to measure the transfer of phosphate from ATP to a substrate.[36][37][38][39][40]

  • Receptor Binding Assays: If the target is a receptor, a radioligand binding assay or a fluorescence-based binding assay can be used to determine the affinity of the compound for the receptor and whether it acts as an agonist or an antagonist.

Cellular Assays: Confirming Mechanism of Action in a Biological Context

Cellular assays are crucial for confirming that the interaction between the compound and its target leads to a functional consequence in a living system.

  • Target Knockdown or Knockout: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein in cells. If the dimethyl-pyrrolidinyl-morpholine compound is no longer active in these cells, it provides strong evidence that the identified protein is indeed the relevant target.

  • Overexpression Studies: Conversely, overexpressing the target protein in cells may sensitize them to the effects of the compound.

  • Cellular Pathway Analysis: Investigating the downstream signaling pathways affected by the compound can provide further evidence for its mechanism of action. For example, if the target is a kinase in a specific signaling pathway, the phosphorylation status of downstream substrates can be measured by Western blotting.

The following table provides a summary of the recommended experimental approaches for target identification and validation of dimethyl-pyrrolidinyl-morpholine scaffolds.

Experimental ApproachPrincipleKey Advantages
In Silico Prediction
Pharmacophore Modeling3D arrangement of chemical featuresRapid, cost-effective, generates hypotheses
Target Identification
Affinity Chromatography-MSImmobilized compound captures binding proteinsIdentifies direct binders, well-established
DARTSLigand binding protects from proteolysisLabel-free, uses native compound
CETSALigand binding increases thermal stabilityConfirms target engagement in cells
Protein MicroarraysHigh-throughput screening against purified proteinsScreens thousands of targets simultaneously
Target Validation
Biochemical AssaysMeasures effect on target's molecular functionQuantifies potency and mechanism (e.g., IC50)
Cellular AssaysAssesses functional consequences in cellsConfirms on-target activity in a biological context

V. Conclusion and Future Directions

The dimethyl-pyrrolidinyl-morpholine scaffold represents a promising new area for drug discovery. Its unique combination of two privileged heterocyclic motifs suggests a high likelihood of interaction with a diverse range of biological targets. This technical guide has outlined a systematic and logical approach to unraveling the therapeutic potential of this novel scaffold. By integrating in silico prediction with robust experimental target identification and validation methodologies, researchers can efficiently navigate the path from a promising chemical entity to a well-characterized lead compound with a clear mechanism of action. The journey to understanding the full pharmacological profile of dimethyl-pyrrolidinyl-morpholine derivatives will undoubtedly be a challenging but rewarding one, with the potential to deliver next-generation therapeutics for a variety of human diseases.

References

  • Zhao, Q., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(14), e3685.
  • Celtarys Research. (2024, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 756, 219–230.
  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 7(4), 231–247.
  • Li, Z., et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments, (150), e59912.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1444, 153–172.
  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(11), 949–957.
  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374–391.
  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society, 140(30), 9431–9434.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Bhat, M. A., et al. (2024). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Journal of Biomolecular Structure & Dynamics, 1–20.
  • Bradner, J. E., et al. (2006). Small-molecule microarrays as tools in ligand discovery. Chemical Society Reviews, 35(8), 669–678.
  • International Biopharmaceutical Industry. (n.d.). Small Molecule Microarrays: An established Hit-identification Technique with New Potential for Challenging Targets. Retrieved from [Link]

  • Koehler Lab. (n.d.). Small molecule microarray screening. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374–391.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Kaser, D., et al. (2017). Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants. Drug Design, Development and Therapy, 11, 2213–2235.
  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • University of Nottingham. (n.d.). Applications of Protein Arrays for Small Molecule Drug Discovery and Characterization. Retrieved from [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]

  • Corson, T. W., & Crews, C. M. (2007). Small molecule target identification using photo-affinity chromatography. Methods in Molecular Biology, 360, 149–165.
  • Quezia, B., et al. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 8(31), 1-5.
  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Zhang, T., et al. (2019). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Analytical Chemistry, 91(15), 9883–9890.
  • El-Naggar, M., et al. (2020).
  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar.
  • Nguyen, T. H., et al. (2024). In silico identification of novel heterocyclic compounds combats Alzheimer's disease through inhibition of butyrylcholinesterase enzymatic activity. Journal of Biomolecular Structure & Dynamics, 42(20), 10890–10910.
  • Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]

  • Singh, S., & Singh, R. K. (2016). Input of Isosteric and Bioisosteric Approach in Drug Design.
  • Pauli, G. F., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
  • Xue, B., et al. (2024). Novel target identification towards drug repurposing based on biological activity profiles. PLOS ONE, 19(5), e0319865.
  • Čikotienė, I., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 234.
  • Keyl, S., et al. (2013). Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. Journal of Medicinal Chemistry, 56(21), 8495–8506.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7277.
  • Avesis. (2023). Computational Identification of Novel Targets for Drug Candidate Compounds. Retrieved from [Link]

  • Tse, E. G., et al. (2019). Current and emerging target identification methods for novel antimalarials. Trends in Parasitology, 35(10), 792–806.

Sources

A Technical Guide to the Exploratory Screening of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for the exploratory screening of a novel chemical series: 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine derivatives. This scaffold represents a promising starting point for drug discovery, combining two "privileged" heterocyclic motifs—morpholine and pyrrolidine—known for their prevalence in a wide range of biologically active compounds.[1][2][3] We will move beyond a rigid, step-by-step manual to deliver a strategic guide grounded in the principles of modern drug discovery. The narrative explains the causal logic behind experimental choices, from initial library design through a multi-tiered screening cascade and early ADME/Tox profiling. The objective is to efficiently identify and characterize derivatives with promising biological activity and drug-like properties, thereby enabling data-driven decisions for subsequent lead optimization programs.

Introduction: The Strategic Imperative for Screening this Scaffold

The foundation of any successful screening campaign is the selection of a chemical scaffold with a high potential for biological relevance. The this compound core is particularly compelling for several reasons.

  • The "Privileged Scaffold" Principle : Both the morpholine and pyrrolidine rings are mainstays in medicinal chemistry.[4][5] The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and is a component of numerous approved drugs.[2][6] The pyrrolidine ring is a core component of the amino acid proline and is found in a vast array of natural products and synthetic drugs, demonstrating a wide spectrum of activities including antimicrobial, antiviral, and anticancer effects.[4][5][7] The combination of these two heterocycles suggests a high probability of discovering derivatives that can interact with a diverse range of biological targets.

  • Structural and Stereochemical Nuances : The core scaffold possesses inherent structural complexity that can be exploited for targeted interactions. The 2,6-dimethyl substitution on the morpholine ring introduces cis/trans isomerism, while the chiral center at the C2 position of the pyrrolidine ring provides another layer of stereochemical diversity. These distinct spatial arrangements can lead to significant differences in target binding and biological activity, offering a rich landscape for structure-activity relationship (SAR) exploration.

  • Objectives of Exploratory Screening : The primary goal is discovery. Rather than targeting a single, predefined biological hypothesis, this exploratory screen aims to:

    • Uncover Novel Bioactivities : Identify any significant biological effects of this chemical class across a broad range of assays.

    • Identify Potential Therapeutic Avenues : Pinpoint specific disease areas or pathways where these derivatives show promise.

    • Establish Foundational SAR : Generate an initial understanding of how chemical modifications to the scaffold influence biological activity and physicochemical properties.

Phase 1: Intelligent Library Design and Preparation

A screening campaign is only as good as the compound library it employs. A well-designed library maximizes chemical diversity while maintaining favorable drug-like properties.

  • Strategic Derivatization : The core scaffold offers several points for chemical modification to build a diverse library. Key diversification points include:

    • Pyrrolidine Nitrogen (N1') : Substitution at this position can explore interactions with solvent or target-specific pockets.

    • Morpholine Ring : While the 2,6-dimethyl substitution is fixed, modifications at other positions could be considered in later-generation libraries.

    • Aromatic or Aliphatic Substitutions : Appending various functional groups to either the pyrrolidine or morpholine rings (if chemically feasible) to probe for specific interactions like hydrogen bonding, hydrophobic, or electrostatic interactions.

  • In Silico Pre-Screening : Before synthesis, it is prudent to perform computational profiling of virtual derivatives. This helps prioritize synthetic efforts on compounds with a higher likelihood of success.[8] Key parameters to assess include:

    • Physicochemical Properties : Adherence to guidelines like Lipinski's Rule of Five (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).

    • ADME/Tox Predictions : Early computational flags for potential liabilities such as poor absorption, rapid metabolism, or toxicity.[8][9][10]

  • Compound Management and Quality Control : The integrity of screening data relies on the quality of the compounds tested.

    • Purity : All compounds must be of high purity (typically >95%), confirmed by LC-MS and NMR.

    • Solubility : Compounds should be dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.[11]

    • Storage : Proper storage (e.g., at -20°C or -80°C in desiccated conditions) is critical to prevent degradation.

Phase 2: The Tiered Screening Cascade: Maximizing Efficiency

An efficient screening process uses a tiered or cascaded approach, starting with broad, high-throughput methods to identify "hits" and progressively using more complex, lower-throughput assays to validate and characterize them.[12] This strategy conserves resources and focuses efforts on the most promising molecules.

G cluster_0 Tier 1: Hit Discovery cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Early Profiling cluster_3 Phase 3: Decision Making HTS Primary HTS (Single Concentration, e.g., 10 µM) Target-Based or Phenotypic Screen Confirm Hit Confirmation (Re-test from fresh stock) HTS->Confirm Initial Hits DoseResponse Dose-Response Assay (Determine IC50 / EC50) Confirm->DoseResponse Confirmed Hits ADME Early ADME Profiling (Solubility, Permeability, Stability) DoseResponse->ADME Potent Compounds Tox Early Toxicity Assessment (Cytotoxicity, hERG) ADME->Tox SAR SAR Analysis & Hit Prioritization Tox->SAR

Caption: A tiered workflow for exploratory screening.

Tier 1: Primary High-Throughput Screening (HTS)

The goal of primary HTS is to rapidly assess the library against diverse biological assays to find initial hits.[11][13] The choice between target-based and phenotypic screening depends on the program's goals. For a truly exploratory screen, a combination can be powerful.

Protocol: Phenotypic Cell Proliferation Assay

This protocol aims to identify compounds that inhibit the growth of cancer cells, a common starting point for oncology drug discovery.

  • Cell Culture : Plate a panel of human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon) in 384-well microplates at a pre-optimized density and allow them to adhere overnight.

  • Compound Addition : Using an automated liquid handler, add the library compounds to the cell plates at a single, high concentration (e.g., 10 µM). Include appropriate controls: vehicle only (e.g., 0.1% DMSO) for negative control and a known cytotoxic agent (e.g., Staurosporine) for positive control.

  • Incubation : Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Readout : Add a reagent to measure cell viability, such as a resazurin-based reagent (e.g., CellTiter-Blue). This reagent is converted by metabolically active cells into a fluorescent product.

  • Data Acquisition : Read the fluorescence intensity on a microplate reader.

  • Hit Triage : Calculate the percent inhibition for each compound relative to the controls. A typical hit threshold is ≥50% inhibition. Statistical measures like the Z'-factor should be calculated for each plate to ensure assay quality and robustness.[14]

Tier 2: Hit Confirmation and Potency Determination

Primary hits must be confirmed to rule out false positives. Confirmed hits are then evaluated in dose-response assays to quantify their potency.

Protocol: IC₅₀ Determination

  • Compound Preparation : For each confirmed hit, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) from a fresh stock solution.

  • Assay Execution : Repeat the phenotypic assay described above, but instead of a single concentration, add the full dilution series of the compound to the cells.

  • Data Analysis : After incubation and readout, plot the percent inhibition against the logarithm of the compound concentration.

  • Curve Fitting : Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration at which the compound elicits a 50% inhibitory response.

Data Presentation: IC₅₀ Values of Hypothetical Derivatives

Compound IDR-Group on Pyrrolidine N1'IC₅₀ (µM) on A549 Cells
DERIV-001-H25.4
DERIV-002-CH₃15.2
DERIV-003-C(O)CH₃ (acetyl)1.8
DERIV-004-SO₂Ph (benzenesulfonyl)0.9
DERIV-005-CH₂Ph (benzyl)7.3
Tier 3: Early ADME/Tox Profiling

A potent compound is not necessarily a good drug candidate. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential to filter out compounds with undesirable characteristics, saving significant time and resources.[15][16][17]

G cluster_0 Physicochemical Properties cluster_1 Absorption & Distribution cluster_2 Metabolism & Excretion cluster_3 Toxicity Sol Aqueous Solubility Perm Permeability (PAMPA) Sol->Perm BBB BBB Permeability (in vitro model) Perm->BBB MetStab Metabolic Stability (Liver Microsomes) CYP CYP Inhibition MetStab->CYP Cyto General Cytotoxicity (HepG2) hERG hERG Liability Cyto->hERG

Sources

The Structure-Activity Relationship of 2,6-Dimethylmorpholine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,6-Dimethylmorpholine Scaffold - A Privileged Motif in Medicinal Chemistry

The 2,6-dimethylmorpholine moiety is a key structural feature in a diverse range of biologically active compounds, from potent fungicides to targeted cancer therapeutics. Its inherent stereochemistry, with the presence of cis and trans isomers, offers a unique three-dimensional landscape for molecular design. The morpholine ring itself, a saturated heterocycle containing both an ether and a secondary amine, imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability to parent molecules. The addition of methyl groups at the 2 and 6 positions further influences lipophilicity, conformational rigidity, and the potential for stereospecific interactions with biological targets.

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,6-dimethylmorpholine analogs, drawing upon field-proven insights and comprehensive data from peer-reviewed literature. We will explore the critical role of this scaffold in two primary domains: antifungal agents and phosphoinositide 3-kinase (PI3K) inhibitors, offering a detailed examination of how subtle structural modifications impact biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the 2,6-dimethylmorpholine core for the rational design of novel, potent, and selective therapeutic agents.

I. Antifungal Activity of 2,6-Dimethylmorpholine Analogs: Targeting Ergosterol Biosynthesis

A significant application of 2,6-dimethylmorpholine analogs is in the development of agricultural and clinical antifungal agents. These compounds often function by inhibiting key enzymes in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane that is absent in mammals, thus providing a degree of selective toxicity.

Core SAR Insights:

The fungicidal activity of 2,6-dimethylmorpholine derivatives is profoundly influenced by the stereochemistry of the morpholine ring and the nature of the N-substituent. A consistent trend observed across multiple studies is the superior efficacy of the cis-isomer compared to the trans-isomer. This suggests a specific spatial arrangement of the methyl groups is crucial for optimal binding to the target enzyme.

A study on novel daphneolone analogs, where a 2,6-dimethylmorpholine moiety was introduced, demonstrated that the antifungal activities of the isomer with cis-2,6-dimethylmorpholine were consistently better than the corresponding trans-isomer[1]. For instance, compound 7d , featuring a 4-bromo-substituted phenyl group and a cis-2,6-dimethylmorpholine moiety, exhibited the best activity against Valsa mali with an EC50 of 23.87 μmol/L, outperforming the lead compound[1].

Further SAR exploration has involved the replacement of carbon atoms with silicon in the morpholine ring, leading to sila-analogues. In a study on silicon-incorporated morpholine antifungals, sila-analogue 24 , an analogue of the known fungicide fenpropimorph, displayed superior fungicidal potential against a range of human fungal pathogens compared to its non-silicon counterpart and other established morpholine fungicides[2][3]. This highlights that bioisosteric replacement within the core scaffold can lead to enhanced biological activity.

Quantitative SAR Data for Antifungal Analogs
CompoundModificationTarget OrganismActivity (MIC/EC50)Reference
7d cis-2,6-dimethylmorpholine, 4-bromophenylValsa maliEC50: 23.87 μmol/L[1]
Sila-analogue 24 Silicon incorporation (fenpropimorph analogue)Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus nigerPotent antifungal activity (specific values in reference)[2][3]
Experimental Protocol: Synthesis of cis-2,6-Dimethylmorpholine

The synthesis of the preferred cis-isomer of 2,6-dimethylmorpholine is a critical first step in the development of these antifungal agents. A common and effective method involves the cyclization of diisopropanolamine in the presence of sulfuric acid.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reactor, simultaneously meter diisopropanolamine (containing 0-20% water) and excess 90-120% strength sulfuric acid with thorough stirring.

  • Exothermic Reaction: Allow the temperature of the reaction mixture to increase to 85-170°C without external cooling to utilize the heat of reaction.

  • Cyclization: Heat the reaction mixture to a temperature between 150°C and 190°C for a period of 3 to 5 hours.

  • Work-up: After cooling, carefully neutralize the reaction mixture with a sodium hydroxide solution.

  • Purification: The crude product is then isolated and purified by distillation and drying to yield 2,6-dimethylmorpholine with a high proportion of the cis-isomer. The ratio of cis to trans isomers can be influenced by the molar ratio of diisopropanolamine to sulfuric acid and the reaction time and temperature[4].

SAR_Workflow cluster_synthesis Synthesis cluster_sar SAR Study start Diisopropanolamine + H2SO4 cyclization Cyclization (150-190°C) start->cyclization workup Neutralization & Purification cyclization->workup product cis-2,6-Dimethylmorpholine workup->product analogs Synthesize Analogs (N-substitution, etc.) product->analogs bioassay Antifungal Bioassay (MIC/EC50 Determination) analogs->bioassay data_analysis Data Analysis & SAR Elucidation bioassay->data_analysis lead_opt Lead Optimization data_analysis->lead_opt lead_opt->analogs Iterative Design PI3K_Inhibition_Pathway cluster_pathway PI3K/mTOR Signaling Pathway cluster_inhibition Mechanism of Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth Analog 2,6-Dimethylmorpholine Analog Analog->PI3K Inhibition

Figure 2: Simplified schematic of the PI3K/mTOR signaling pathway and the inhibitory action of 2,6-dimethylmorpholine analogs.

III. Conclusion and Future Directions

The 2,6-dimethylmorpholine scaffold has proven to be a versatile and valuable component in the design of novel bioactive compounds. The structure-activity relationship studies highlighted in this guide demonstrate that careful consideration of stereochemistry, N-substitution, and bioisosteric replacement can lead to significant improvements in potency and selectivity for both antifungal and anticancer agents. The superior activity of the cis-isomer in many cases underscores the importance of conformational analysis and stereocontrolled synthesis in the drug discovery process.

Future research in this area should continue to explore the vast chemical space around the 2,6-dimethylmorpholine core. The application of computational modeling and quantitative structure-activity relationship (QSAR) studies can further refine the design of next-generation analogs with optimized pharmacokinetic and pharmacodynamic profiles. As our understanding of the molecular targets of these compounds deepens, so too will our ability to rationally design 2,6-dimethylmorpholine-based drugs with enhanced efficacy and reduced off-target effects.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology. [Link]

  • Chemical structure‐fungicidal activity relationships in substituted morpholines. Scilit. [Link]

  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Publications. [Link]

  • Synthesis and fungicidal activity study of novel daphneolone analogs with 2,6-dimethylmorpholine. ResearchGate. [Link]

  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. National Center for Biotechnology Information. [Link]

  • (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. ResearchGate. [Link]

  • Preparation of cis-2,6-dimethylmorpholine.

Sources

A Technical Guide to the Conformational Analysis of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conformational landscape of a molecule dictates its physical, chemical, and biological properties. For complex structures such as 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine, a thorough conformational analysis is paramount for applications in drug development and materials science, where three-dimensional structure governs molecular interactions. This guide provides a comprehensive framework for elucidating the conformational preferences of this multi-featured molecule. We will explore the intricate interplay of its constituent heterocyclic rings—the substituted morpholine and the pyrrolidine moiety—and the connecting linker. This document outlines a multi-pronged approach, integrating robust computational methodologies with definitive experimental validation, to construct a complete and accurate picture of the molecule's structural dynamics.

Introduction: Structural Complexity and Its Implications

The molecule this compound presents a fascinating and challenging case for conformational analysis. It is composed of three key structural units, each contributing to a complex and dynamic conformational equilibrium:

  • A 2,6-disubstituted morpholine ring: This six-membered heterocycle typically adopts a low-energy chair conformation. However, the presence of two methyl groups introduces significant steric considerations. The relative stereochemistry of these substituents (cis or trans) will fundamentally determine the preferred chair orientation (i.e., which substituents are axial vs. equatorial).

  • A pyrrolidine ring: This five-membered heterocycle is non-planar and exists in a dynamic equilibrium of envelope and twist (half-chair) conformations.[1][2] The puckering of this ring is influenced by its substituent.[3][4]

  • A flexible ethylamine linker: The single bonds within the -CH2-N- bridge allow for considerable rotational freedom, further expanding the number of possible low-energy conformations.

Understanding the dominant conformations is critical. In a pharmacological context, only a specific conformer might fit into the binding pocket of a target protein. Therefore, a comprehensive analysis is not merely an academic exercise but a foundational step in rational drug design. This guide will detail a workflow that systematically dissects these conformational variables.

Strategic Workflow for Comprehensive Analysis

A robust conformational analysis integrates computational screening with experimental validation. The sheer number of possible conformations in flexible molecules makes a purely experimental approach impractical, while a purely computational approach may lack real-world accuracy.[5][6] Our recommended workflow follows a logical progression from broad, low-cost screening to high-accuracy, targeted analysis.

G A Step 1: Conformational Search (Molecular Mechanics) B Step 2: Geometry Optimization & Energy Ranking (DFT) A->B C Step 3: Population Analysis (Boltzmann Distribution) B->C D Step 4: NMR Spectroscopy (¹H, ¹³C, NOESY/ROESY) C->D E Step 5: X-Ray Crystallography (Solid-State Confirmation) F Step 6: Integrated Structural Model D->F E->F

Caption: Integrated workflow for conformational analysis.

In-Depth Methodologies: A Dual Approach

Computational Chemistry: Predicting the Conformational Landscape

Computational methods provide a powerful means to explore the potential energy surface of a molecule and identify low-energy conformers.[5]

The first step is a broad search to identify as many plausible conformations as possible. Molecular mechanics is ideal for this due to its computational efficiency.[7][8]

Protocol 1: MM Conformational Search

  • Structure Preparation: Build the 3D structure of this compound. It is critical to generate separate starting structures for both cis- and trans-2,6-dimethyl isomers.

  • Force Field Selection: Choose a suitable force field. The Merck Molecular Force Field (MMFF94) or the General AMBER Force Field (GAFF) are excellent choices for organic molecules of this type, as they are parameterized for a wide range of organic functional groups.[9][10][11]

  • Search Algorithm: Employ a stochastic or systematic search algorithm (e.g., Monte Carlo, LowModeMD) to explore the conformational space. The goal is to rotate all acyclic single bonds and sample the puckering of both rings.

  • Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum.

  • Filtering: Collect all unique conformers within a specified energy window (e.g., 10-15 kcal/mol) of the global minimum. This process can yield hundreds or thousands of potential structures.[6]

The conformers identified by MM are then re-evaluated using a more accurate quantum mechanical method like Density Functional Theory (DFT).[12][13][14] DFT provides a much better description of electronic effects that influence stability.[15]

Protocol 2: DFT Geometry Optimization and Energy Calculation

  • Input Structures: Use the unique conformers from the MM search as input geometries.

  • Method Selection: Select a functional and basis set. A common and reliable choice is the B3LYP functional with the 6-31G* basis set, which offers a good balance of accuracy and computational cost for organic molecules.

  • Geometry Optimization: Perform a full geometry optimization on each conformer. This refines the structure to the nearest energy minimum on the DFT potential energy surface.

  • Frequency Calculation: After optimization, perform a frequency calculation to confirm that each structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Energy Ranking: Rank the conformers based on their calculated relative Gibbs free energies. The Boltzmann distribution can then be used to predict the equilibrium population of each conformer at a given temperature.

Experimental Validation: Grounding Predictions in Reality

Experimental data is essential to validate and refine the computational model. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying conformation in solution, while X-ray crystallography provides the definitive structure in the solid state.[16][17][18]

NMR spectroscopy provides data on through-bond and through-space atomic relationships, which are highly sensitive to molecular geometry.[19]

Protocol 3: NMR Analysis

  • Sample Preparation: Dissolve a purified sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR (¹H, ¹³C): Acquire standard proton and carbon spectra. Chemical shifts provide initial information about the electronic environment of the nuclei.

  • ¹H-¹H Coupling Constants (J-values): Analyze the splitting patterns in the ¹H NMR spectrum to extract vicinal coupling constants (³JHH). These values can be used with the Karplus equation to estimate dihedral angles, particularly within the morpholine and pyrrolidine rings.[20][21][22][23] For example, a large ³JHH (8-13 Hz) between two protons on adjacent carbons in the morpholine ring typically indicates a trans-diaxial relationship (180° dihedral angle), while smaller couplings (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

  • 2D NMR (NOESY/ROESY): Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.[24][25][26] These experiments detect protons that are close in space (< 5 Å), regardless of their bonding connectivity.[27][28] This is invaluable for distinguishing between conformers. For instance, a NOE cross-peak between a methyl proton and an axial proton on the morpholine ring would strongly support a conformation where that methyl group is equatorial.

If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[29][30][31] This structure serves as the ultimate benchmark for the lowest-energy conformer, although it's important to remember that solution-state dynamics may differ.[32]

Analysis of Key Conformational Features

The 2,6-Dimethylmorpholine Core

The morpholine ring will adopt a chair conformation. The critical factor is the orientation of the two methyl groups, which depends on their relative stereochemistry (cis or trans).

  • trans-2,6-Dimethylmorpholine: The lowest energy conformation will have both methyl groups in equatorial positions to minimize steric strain. The corresponding diaxial conformer would be significantly higher in energy.

  • cis-2,6-Dimethylmorpholine: This isomer must have one axial and one equatorial methyl group. The ring will be in a dynamic equilibrium between two chair forms of equal energy through ring inversion.

The large (pyrrolidin-2-ylmethyl) group on the nitrogen will strongly prefer an equatorial position.

G cluster_trans trans-2,6-Dimethylmorpholine Ring cluster_cis cis-2,6-Dimethylmorpholine Ring A Diequatorial (Stable) B Diaxial (Unstable) A->B Ring Flip C Axial/Equatorial D Equatorial/Axial C->D Ring Flip (Equal Energy)

Caption: Chair conformations of the morpholine ring.

The Pyrrolidine Ring Pucker

The pyrrolidine ring is not flat and undergoes rapid puckering between various envelope and twist conformations.[2] The substituent at the 2-position will influence this equilibrium. The lowest energy pucker will seek to place the bulky methylene linker in a pseudo-equatorial position to minimize steric interactions with the ring protons.[1][3]

Data Presentation and Interpretation

Quantitative data from computational and experimental analyses should be summarized for clear comparison.

Table 1: Calculated Relative Energies of Representative Conformers (Hypothetical Data)

Conformer IDIsomerMorpholine ConformationPyrrolidine PuckerRelative Gibbs Free Energy (kcal/mol)Predicted Population (%)
Conf-1 transDiequatorial-MeC3-exo Envelope0.0075.1%
Conf-2 transDiequatorial-MeC2-endo Envelope0.5520.3%
Conf-3 cisAx/Eq-MeC3-exo Envelope1.804.1%
Conf-4 transDiaxial-MeC3-exo Envelope4.50<0.1%

Table 2: Key Experimental NMR Observables (Hypothetical Data)

Proton PairCoupling Constant (³JHH)Dihedral Angle (Karplus Eq.)NOESY CorrelationInterpretation
H2ax - H3ax11.5 Hz~170-180°StrongConfirms chair with axial H2
H2ax - H3eq3.1 Hz~60°WeakConfirms chair with axial H2
Me(C2) - H3axN/AN/AStrongC2-Methyl is equatorial
Pyrrolidine H2 - Morpholine H3eqN/AN/AObservedIndicates a folded overall structure

Conclusion

The conformational analysis of this compound is a complex but tractable problem. By employing a synergistic workflow that combines the broad exploratory power of molecular mechanics, the accuracy of density functional theory, and the definitive validation of NMR spectroscopy and X-ray crystallography, a detailed and reliable model of its three-dimensional structure and dynamics can be achieved. The insights gained from this analysis are indispensable for understanding its interaction with biological targets and for the rational design of new chemical entities with optimized properties.

References

  • D'Andrea, L. D., & Gaggelli, E. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729–2782. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum. [Link]

  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73–88. [Link]

  • METRIC, North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. Retrieved from Office of Research and Innovation. [Link]

  • Tähtinen, P., et al. (2003). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 68(10), 4036-4045. [Link]

  • Tähtinen, P., et al. (2003). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 68(10), 4036–4045. [Link]

  • Wikipedia. (n.d.). Karplus equation. Retrieved from Wikipedia. [Link]

  • Wikipedia. (n.d.). Density functional theory. Retrieved from Wikipedia. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from School of Chemistry and Molecular Biosciences. [Link]

  • Matlantis. (2025). [For Beginners] What is Density Functional Theory (DFT)? | Basics. Retrieved from Matlantis. [Link]

  • Avogadro. (2022). Molecular Mechanics & Force Fields. Retrieved from Avogadro. [Link]

  • Synopsys. (n.d.). What is Density Functional Theory and How Does It Work? Retrieved from Synopsys. [Link]

  • Sarotti, A. M. (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters. [Link]

  • Hu, J. S., & Bax, A. (1996). Determination of the Backbone Dihedral Angles φ in Human Ubiquitin from Reparametrized Empirical Karplus Equations. Journal of the American Chemical Society, 118(34), 8170–8171. [Link]

  • Zaworotko, M. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1887–1897. [Link]

  • Iovine, V., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. [Link]

  • ResearchGate. (n.d.). a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis- and trans-isomers of 3-fluoropyrrolidine. Retrieved from ResearchGate. [Link]

  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from Auremn. [Link]

  • Chem Help ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation [Video]. YouTube. [Link]

  • Reddit. (2018). What is the difference between NOESY and ROESY for NMR? Retrieved from r/chemistry. [Link]

  • All about chemistry. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles [Video]. YouTube. [Link]

  • Chemistry For Everyone. (2025, March 17). What Is DFT In Computational Chemistry? [Video]. YouTube. [Link]

  • University of Missouri. (2018). NOESY and ROESY. Retrieved from Department of Chemistry. [Link]

  • Yu, W., et al. (2018). Force fields for small molecules. Methods in Molecular Biology, 1762, 3-23. [Link]

  • Halgren, T. A. (2012). Molecular Mechanics. In Molecular Modeling of Proteins (pp. 21-62). Humana Press. [Link]

  • Wikipedia. (n.d.). Force field (chemistry). Retrieved from Wikipedia. [Link]

  • UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. Retrieved from University of California San Diego. [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from Nanalysis. [Link]

  • iNMR. (n.d.). Sweet J - A Desktop Calculator for the Karplus Equation. Retrieved from iNMR. [Link]

  • Payne, M. C., et al. (n.d.). An Introduction to Density Functional Theory. Imperial College London. [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from Chemistry LibreTexts. [Link]

  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. Retrieved from JenaLib. [Link]

  • Kim, D., et al. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation, 19(13), 4059–4071. [Link]

  • Chem Ed DL. (2019, May 6). Lecture 17 Molecular Mechanics / Force Field [Video]. YouTube. [Link]

  • ProQuest. (n.d.). Automated Parsing of Flexible Molecular Systems Using Principal Component Analysis and K-Means Clustering Techniques. Retrieved from ProQuest. [Link]

  • White Rose Research Online. (2024). Rapid conformational analysis of semi-flexible liquid crystals. Retrieved from White Rose Research Online. [Link]

  • Lorber, D. M., & Shoichet, B. K. (1992). Conformational analysis of flexible ligands in macromolecular receptor sites. Journal of Molecular Biology, 226(1), 1-5. [Link]

  • Kim, J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9579–9585. [Link]

  • Kim, J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9579–9585. [Link]

  • Hospital, A., et al. (2020). Computational methods for exploring protein conformations. Essays in Biochemistry, 64(4), 595–605. [Link]

  • Zhang, M., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8497–8504. [Link]

  • Hayakawa, M., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 21(11), 1543. [Link]

  • Li, Z., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6537–6546. [Link]

  • ResearchGate. (2001). Freezing Conformation of Polychloronitrophenyl N -Substituted Morpholines Studied by DNMR and X-Ray Crystal Structure. Retrieved from ResearchGate. [Link]

Sources

The Ascendancy of Morpholine-Pyrrolidine Scaffolds: A Technical Guide for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Morpholine and Pyrrolidine in Drug Design

In the landscape of medicinal chemistry, the morpholine and pyrrolidine rings stand as privileged scaffolds, consistently featured in a multitude of FDA-approved drugs and clinical candidates.[1][2] Their prevalence is not coincidental but rather a testament to their advantageous physicochemical and pharmacological properties. The morpholine moiety, with its inherent polarity and hydrogen bond accepting capability, often imparts favorable pharmacokinetic profiles, enhancing aqueous solubility and metabolic stability.[1][3] The pyrrolidine ring, a versatile five-membered saturated heterocycle, provides a three-dimensional framework that allows for precise spatial orientation of substituents, crucial for optimal target engagement.[2] The strategic combination of these two pharmacophoric powerhouses into novel building blocks presents a compelling avenue for the exploration of new chemical space and the development of next-generation therapeutics. This guide provides an in-depth exploration of the synthesis, characterization, and application of these innovative morpholine-pyrrolidine building blocks, offering a technical resource for researchers and professionals in drug discovery.

Synthetic Strategies for Novel Morpholine-Pyrrolidine Building Blocks

The construction of molecules incorporating both morpholine and pyrrolidine moieties can be approached through several synthetic paradigms, each offering unique advantages in terms of efficiency, diversity, and stereochemical control. These strategies can be broadly categorized into the formation of fused, spirocyclic, and directly linked systems.

Fused Morpholine-Pyrrolidine Systems: The Petasis-Borono Mannich Reaction

A highly efficient method for the synthesis of fused morpholine-pyrrolidine core structures is the Petasis-Borono Mannich (PBM) reaction.[4] This multicomponent reaction involves the condensation of a cyclic amino alcohol (containing the pyrrolidine nucleus), glyoxal, and an arylboronic acid to construct the morpholine ring in a single, convergent step.[4] The primary advantage of this approach lies in its operational simplicity and the ability to rapidly generate a library of diverse analogs by varying the arylboronic acid component.

Experimental Protocol: Synthesis of Fused Morpholine-Pyrrolidine Scaffolds via PBM Reaction [4]

  • Reactant Preparation: To a solution of the cyclic amino alcohol (1.0 eq.) in a suitable solvent such as methanol or ethanol, add the arylboronic acid (1.2 eq.) and glyoxal (1.1 eq., typically as a 40% aqueous solution).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fused morpholine-pyrrolidine product.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality in Experimental Choices: The choice of a protic solvent like methanol or ethanol is crucial as it facilitates the formation of the intermediate iminium ion, a key step in the PBM reaction mechanism. The use of a slight excess of the arylboronic acid and glyoxal ensures the complete consumption of the limiting cyclic amino alcohol. Room temperature reaction conditions are often sufficient, highlighting the efficiency of this multicomponent approach.

PBM_Reaction cluster_reactants Reactants cluster_process Petasis-Borono Mannich Reaction cluster_product Product Cyclic Amino Alcohol Cyclic Amino Alcohol Iminium Ion Formation Iminium Ion Formation Cyclic Amino Alcohol->Iminium Ion Formation Arylboronic Acid Arylboronic Acid Nucleophilic Attack Nucleophilic Attack Arylboronic Acid->Nucleophilic Attack Glyoxal Glyoxal Glyoxal->Iminium Ion Formation Iminium Ion Formation->Nucleophilic Attack Cyclization Cyclization Nucleophilic Attack->Cyclization Fused Morpholine-Pyrrolidine Fused Morpholine-Pyrrolidine Cyclization->Fused Morpholine-Pyrrolidine Spirocycle_Synthesis Isatin/Acenaphthoquinone Isatin/Acenaphthoquinone In situ Azomethine Ylide Generation In situ Azomethine Ylide Generation Isatin/Acenaphthoquinone->In situ Azomethine Ylide Generation Secondary Amino Acid Secondary Amino Acid Secondary Amino Acid->In situ Azomethine Ylide Generation Dipolarophile Dipolarophile 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Dipolarophile->1,3-Dipolar Cycloaddition In situ Azomethine Ylide Generation->1,3-Dipolar Cycloaddition Spiro-Pyrrolidine Product Spiro-Pyrrolidine Product 1,3-Dipolar Cycloaddition->Spiro-Pyrrolidine Product

Sources

Methodological & Application

Application Note: Leveraging 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for the identification of new therapeutic agents. Privileged scaffolds, molecular frameworks that are able to bind to multiple biological targets, serve as an excellent starting point for the construction of compound libraries. This application note details the utility of the novel scaffold, 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine , as a versatile building block for parallel synthesis. This scaffold uniquely combines the favorable physicochemical properties of the morpholine ring with the stereochemical complexity and functionalizability of the pyrrolidine moiety.[1][2] We present a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this scaffold to rapidly generate diverse libraries of drug-like molecules. Detailed protocols for the synthesis of the core scaffold and its subsequent diversification through key chemical transformations, including amide bond formation and reductive amination, are provided.

Introduction: The Strategic Advantage of the this compound Scaffold

The pursuit of novel chemical entities with desirable pharmacological profiles is a central theme in medicinal chemistry. The concept of "scaffold diversity" plays a crucial role in this endeavor, with the goal of creating molecules that occupy unique regions of chemical space.[3][4] The this compound scaffold has been designed to incorporate several features that are advantageous for drug discovery:

  • Morpholine Moiety: The morpholine ring is a common motif in many approved drugs.[2][5] Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a hydrogen bond acceptor.[1][6] The cis-2,6-dimethyl substitution can impart a degree of conformational rigidity and influence the vectoral projection of substituents.[7][8]

  • Pyrrolidine Moiety: The pyrrolidine ring is another privileged structure in medicinal chemistry, often found in natural products and synthetic drugs.[9][10][11][12][13] It introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets. The secondary amine of the pyrrolidine provides a key handle for chemical diversification.

  • Linker Region: The methylene linker between the two heterocyclic systems provides flexibility and allows for the independent orientation of the two rings, which can be crucial for optimal binding to a target protein.

This combination of features makes this compound an ideal candidate for the construction of combinatorial libraries aimed at a wide range of biological targets.[14][15]

Synthesis of the Core Scaffold

A robust and scalable synthesis of the core scaffold is essential for its use in library generation. The following proposed synthetic route is designed for efficiency and amenability to laboratory-scale production.

G cluster_0 Scaffold Synthesis Workflow A cis-2,6-Dimethylmorpholine C Reductive Amination A->C B N-Boc-L-prolinal B->C D Intermediate 1 (Boc-protected scaffold) C->D Formation of C-N bond E Boc Deprotection (e.g., TFA/DCM) D->E F This compound (Core Scaffold) E->F Final Product

Caption: Proposed synthetic workflow for the core scaffold.

Protocol 2.1: Synthesis of tert-butyl (S)-2-((2,6-dimethylmorpholino)methyl)pyrrolidine-1-carboxylate (Intermediate 1)

This protocol describes the key reductive amination step to couple the two heterocyclic fragments.

Materials:

  • cis-2,6-Dimethylmorpholine (1.0 equiv)

  • N-Boc-L-prolinal (1.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)[16]

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of cis-2,6-Dimethylmorpholine in anhydrous DCM, add N-Boc-L-prolinal and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1.

Protocol 2.2: Boc Deprotection to Yield the Core Scaffold

Materials:

  • Intermediate 1 (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Intermediate 1 in DCM.

  • Add an equal volume of TFA to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final core scaffold, this compound.

Parallel Synthesis for Library Generation

The secondary amine of the pyrrolidine ring is the primary point of diversification for parallel synthesis. This allows for the introduction of a wide array of functional groups and building blocks.

G cluster_1 Parallel Synthesis Diversification cluster_2 Reaction Manifolds Core Core Scaffold This compound Amide Amide Bond Formation (R-COOH, Coupling Agents) Core->Amide Reductive Reductive Amination (R-CHO/R-CO-R', Reducing Agent) Core->Reductive Library Diverse Compound Library Amide->Library Array of Amides Reductive->Library Array of Amines

Caption: Diversification strategy for the core scaffold.

Amide Library Synthesis

Amide bond formation is a robust and widely used reaction in medicinal chemistry.[17][18][19][20][21] A library of amides can be readily synthesized in parallel using a diverse set of carboxylic acids.

Table 1: Representative Carboxylic Acids for Library Generation

Building Block (R-COOH)R Group DiversityPotential Therapeutic Area
4-Chlorobenzoic acidAryl halide for further couplingGeneral
3-Pyridinecarboxylic acidHeterocyclicCNS, Oncology
Cyclohexanecarboxylic acidAlicyclicMetabolic diseases
N-Boc-glycineAmino acidPeptidomimetics
4-Methoxyphenylacetic acidSubstituted benzylInflammation
Protocol 3.1.1: Parallel Amide Bond Formation

This protocol is designed for a 96-well plate format.

Materials:

  • Stock solution of the core scaffold in DMF (e.g., 0.2 M)

  • Array of carboxylic acids (1.1 equiv) pre-weighed in a 96-well plate

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To each well of the 96-well plate containing the pre-weighed carboxylic acids, add the required volume of the core scaffold stock solution.

  • Add a solution of HATU in DMF to each well.

  • Add DIPEA to each well.

  • Seal the plate and shake at room temperature for 12-18 hours.

  • Quench the reactions by adding water to each well.

  • The library can be purified by preparative HPLC-MS.

Tertiary Amine Library Synthesis via Reductive Amination

Reductive amination provides access to a diverse range of tertiary amines.[16][22][23][24][25]

Table 2: Representative Aldehydes and Ketones for Library Generation

Building BlockR Group DiversityPotential Therapeutic Area
BenzaldehydeArylGeneral
IsobutyraldehydeBranched alkylMetabolic diseases
4-PyridinecarboxaldehydeHeterocyclicCNS, Oncology
AcetoneSmall alkylGeneral
CyclopentanoneCycloalkylGeneral
Protocol 3.2.1: Parallel Reductive Amination

This protocol is also amenable to a 96-well plate format.

Materials:

  • Stock solution of the core scaffold in DCM (e.g., 0.2 M)

  • Array of aldehydes or ketones (1.0 equiv) in a 96-well plate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous DCM

  • Acetic acid (catalytic)

Procedure:

  • To each well of the 96-well plate containing the aldehyde or ketone, add the required volume of the core scaffold stock solution.

  • Add a catalytic amount of acetic acid to each well.

  • Allow the plate to shake at room temperature for 1 hour.

  • Add a solution of NaBH(OAc)₃ in DCM to each well.

  • Seal the plate and shake at room temperature for 12-18 hours.

  • Quench the reactions by adding saturated aqueous sodium bicarbonate to each well.

  • Extract the wells with DCM.

  • The library can be purified by preparative HPLC-MS.

Conclusion

The this compound scaffold represents a novel and highly promising starting point for the development of diverse chemical libraries for drug discovery. Its unique combination of structural and physicochemical properties, coupled with the straightforward and robust protocols for parallel synthesis outlined in this application note, provides researchers with a powerful tool to accelerate the identification of new lead compounds. The methodologies presented here are designed to be readily implemented in a high-throughput setting, enabling the rapid exploration of vast and relevant chemical space.

References

  • Schneider, G. (2008). Scaffold diversity of natural products: inspiration for combinatorial library design. Natural Product Reports, 25(5), 894-907. URL: [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. URL: [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. URL: [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. URL: [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2729-2753. URL: [Link]

  • An, H. (2014). Combinatorial Chemistry in Drug Discovery. Methods in Molecular Biology, 1184, 1-14. URL: [Link]

  • Tasso, B., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2093-2149. URL: [Link]

  • Grabowski, K., Baringhaus, K. H., & Schneider, G. (2008). Scaffold diversity of natural products: inspiration for combinatorial library design. Natural product reports, 25(5), 892-904. URL: [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. URL: [Link]

  • Grabowski, K., Baringhaus, K. H., & Schneider, G. (2008). Scaffold diversity of natural products: inspiration for combinatorial library design. Natural Product Reports. URL: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. URL: [Link]

  • ScienceDirect. (2024). Morpholine derivatives: Significance and symbolism. URL: [Link]

  • ETH Research Collection. (2021). Automated and Parallel Amide Synthesis. URL: [Link]

  • ResearchGate. (2008). One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. URL: [Link]

  • PubMed. (2006). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. URL: [Link]

  • PubMed. (2006). Fabrication of Combinatorial Polymer Scaffold Libraries. URL: [Link]

  • ACS Publications. (2006). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science. URL: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. URL: [Link]

  • Google Patents. (2020). Method for purifying cis-2, 6-dimethyl morpholine.
  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. URL: [Link]

  • Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. URL: [Link]

  • Royal Society of Chemistry. (2015). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. URL: [Link]

  • National Institutes of Health. (2020). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. URL: [Link]

  • National Institutes of Health. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. URL: [Link]

  • ResearchGate. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. URL: [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. URL: [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. URL: [Link]

  • PubMed Central. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. URL: [Link]

  • PubMed. (2018). A simple and efficient synthesis of fused morpholine pyrrolidines/piperdines with potential insecticidal activities. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. URL: [Link]

  • National Institutes of Health. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. URL: [Link]

Sources

Synthetic Routes to Functionalized (Pyrrolidin-2-ylmethyl)morpholine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged (Pyrrolidin-2-ylmethyl)morpholine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrrolidine and morpholine heterocycles are considered "privileged structures."[1][2][3][4] Their prevalence in a vast number of biologically active compounds and approved drugs stems from their ability to impart favorable physicochemical properties. The morpholine ring, with its ether linkage, often enhances aqueous solubility and metabolic stability, crucial for optimizing pharmacokinetic profiles.[3][5] The pyrrolidine moiety, a versatile scaffold, is a cornerstone of numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2]

The combination of these two key heterocycles in the (pyrrolidin-2-ylmethyl)morpholine core creates a unique three-dimensional scaffold with significant potential for the development of novel therapeutics. This framework serves as a versatile building block, particularly in the synthesis of pharmaceuticals targeting neurological disorders, where it can enhance drug efficacy and bioavailability.[6] This guide provides a comprehensive overview of robust synthetic strategies for accessing functionalized (pyrrolidin-2-ylmethyl)morpholine derivatives, complete with detailed experimental protocols and expert insights into the rationale behind the chosen methodologies.

Strategic Approaches to Synthesis

The synthesis of functionalized (pyrrolidin-2-ylmethyl)morpholine derivatives can be approached through several strategic pathways. The choice of a particular route is often dictated by the desired substitution pattern on both the pyrrolidine and morpholine rings, as well as the availability of starting materials. This guide will focus on two primary, highly effective strategies:

  • Convergent Synthesis via Nucleophilic Substitution: This robust, multi-step approach involves the synthesis of pre-functionalized pyrrolidine and morpholine synthons, followed by their coupling in a convergent manner. This strategy offers a high degree of flexibility for introducing diversity at various positions of the molecule.

  • Multicomponent Reactions (MCRs) for Pyrrolidine Ring Construction: MCRs have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, efficient step.[1][7][8] This approach is particularly valuable for generating highly substituted pyrrolidine cores that can be subsequently coupled to a morpholine moiety.

Protocol I: Convergent Synthesis via Nucleophilic Substitution

This strategy hinges on the preparation of a key intermediate, (pyrrolidin-2-yl)methanol, which is then activated for nucleophilic attack by morpholine.

Workflow for Convergent Synthesis

cluster_0 Stage 1: Synthesis of (S)-Pyrrolidin-2-ylmethanol cluster_1 Stage 2: Activation of the Hydroxyl Group cluster_2 Stage 3: Nucleophilic Substitution with Morpholine Proline Proline Reduction Reduction Proline->Reduction LiAlH4 or LiBH4 Prolinol Prolinol Reduction->Prolinol Prolinol_2 (S)-Pyrrolidin-2-ylmethanol Activation Activation Prolinol_2->Activation SOCl2 or MsCl Activated_Intermediate 2-(Chloromethyl)pyrrolidine (or other leaving group) Activation->Activated_Intermediate Activated_Intermediate_2 2-(Chloromethyl)pyrrolidine Coupling Coupling Activated_Intermediate_2->Coupling Morpholine Morpholine Morpholine->Coupling Final_Product (Pyrrolidin-2-ylmethyl)morpholine Coupling->Final_Product

Caption: Convergent synthesis workflow for (pyrrolidin-2-ylmethyl)morpholine.

Step-by-Step Experimental Protocols

Protocol 1.1: Synthesis of (S)-Pyrrolidin-2-ylmethanol from L-Proline

The synthesis of (S)-pyrrolidin-2-ylmethanol (prolinol) is a well-established procedure, typically achieved through the reduction of L-proline.[9]

  • Materials:

    • L-Proline

    • Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add L-proline (1.0 eq) portion-wise at 0 °C. Causality: The slow addition controls the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting white precipitate and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes) to afford (S)-pyrrolidin-2-ylmethanol as a colorless oil.

Protocol 1.2: Synthesis of N-Boc-2-(chloromethyl)pyrrolidine

To avoid side reactions with the pyrrolidine nitrogen, it is often advantageous to protect it with a Boc group prior to activating the hydroxyl group.

  • Materials:

    • (S)-Pyrrolidin-2-ylmethanol

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Dichloromethane (DCM)

    • Triethylamine (TEA)

    • Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)

    • Pyridine

  • Procedure:

    • Boc Protection: Dissolve (S)-pyrrolidin-2-ylmethanol (1.0 eq) in DCM. Add TEA (1.1 eq) followed by the dropwise addition of (Boc)₂O (1.1 eq) at 0 °C. Stir at room temperature for 4-6 hours. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield N-Boc-(S)-pyrrolidin-2-ylmethanol.

    • Chlorination: Dissolve the N-Boc-protected alcohol (1.0 eq) in DCM and cool to 0 °C. Slowly add pyridine (1.2 eq), followed by the dropwise addition of thionyl chloride (1.1 eq). Causality: Pyridine acts as a base to neutralize the HCl generated.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully pour the mixture into ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-2-(chloromethyl)pyrrolidine.

Protocol 1.3: Synthesis of N-Boc-(pyrrolidin-2-ylmethyl)morpholine and Deprotection

  • Materials:

    • N-Boc-2-(chloromethyl)pyrrolidine

    • Morpholine

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (ACN)

    • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Procedure:

    • Nucleophilic Substitution: To a solution of N-Boc-2-(chloromethyl)pyrrolidine (1.0 eq) in ACN, add morpholine (1.5 eq) and K₂CO₃ (2.0 eq). Causality: K₂CO₃ acts as a base to scavenge the HCl formed during the reaction.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

    • Cool the mixture, filter off the solids, and concentrate the filtrate.

    • Purify the crude product by column chromatography (silica gel, EtOAc/hexanes gradient) to obtain N-Boc-(pyrrolidin-2-ylmethyl)morpholine.

    • Deprotection: Dissolve the purified product in DCM and add TFA (5-10 eq) at 0 °C. Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify with aqueous NaOH. Extract with DCM, dry the organic layers over Na₂SO₄, and concentrate to afford the final product, (pyrrolidin-2-ylmethyl)morpholine.

Protocol II: Synthesis via Multicomponent Reactions (MCRs)

MCRs provide a highly efficient route to functionalized pyrrolidines by combining three or more reactants in a single pot.[7][8] The resulting substituted pyrrolidine can then be further elaborated to introduce the morpholine moiety. A particularly powerful MCR for pyrrolidine synthesis is the [3+2] cycloaddition of an azomethine ylide.[1]

Workflow for MCR-based Synthesis

cluster_0 Stage 1: [3+2] Cycloaddition cluster_1 Stage 2: Functional Group Interconversion cluster_2 Stage 3: Coupling with Morpholine Amino_Acid α-Amino Acid Ester MCR MCR Amino_Acid->MCR Aldehyde Aldehyde Aldehyde->MCR Alkene Electron-deficient Alkene Alkene->MCR Functionalized_Pyrrolidine Highly Functionalized Pyrrolidine MCR->Functionalized_Pyrrolidine Functionalized_Pyrrolidine_2 Functionalized Pyrrolidine Reduction Reduction Functionalized_Pyrrolidine_2->Reduction Reduction of Ester Pyrrolidine_Methanol Substituted (Pyrrolidin-2-yl)methanol Reduction->Pyrrolidine_Methanol Pyrrolidine_Methanol_2 Substituted (Pyrrolidin-2-yl)methanol Activation_Coupling Activation & Coupling Pyrrolidine_Methanol_2->Activation_Coupling 1. SOCl2 2. Morpholine Final_Product Functionalized (Pyrrolidin-2-ylmethyl)morpholine Activation_Coupling->Final_Product

Caption: MCR-based workflow for functionalized (pyrrolidin-2-ylmethyl)morpholine.

Step-by-Step Experimental Protocol

Protocol 2.1: One-Pot Synthesis of a Functionalized Pyrrolidine via [3+2] Cycloaddition

  • Materials:

    • Sarcosine methyl ester hydrochloride

    • Paraformaldehyde

    • Methyl acrylate

    • Triethylamine (TEA)

    • Toluene

  • Procedure:

    • To a suspension of sarcosine methyl ester hydrochloride (1.0 eq) and paraformaldehyde (1.2 eq) in toluene, add TEA (1.1 eq).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water. Causality: This in situ generation of the azomethine ylide is crucial for the subsequent cycloaddition.

    • After 1-2 hours, cool the reaction mixture slightly and add methyl acrylate (1.5 eq).

    • Reheat the mixture to reflux and stir for 12-24 hours.

    • Cool to room temperature, dilute with EtOAc, and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired functionalized pyrrolidine.

Subsequent Steps: The ester group on the synthesized pyrrolidine can be reduced to the corresponding alcohol using LiAlH₄, as described in Protocol 1.1. This alcohol can then be activated and coupled with morpholine following the procedures outlined in Protocols 1.2 and 1.3 to afford the final functionalized (pyrrolidin-2-ylmethyl)morpholine derivative.

Data Summary

The following table summarizes typical yields for the key transformations described in this guide. Actual yields may vary depending on the specific substrates and reaction conditions.

Reaction StepStarting MaterialProductTypical Yield (%)
Reduction of L-ProlineL-Proline(S)-Pyrrolidin-2-ylmethanol80-90
Boc Protection(S)-Pyrrolidin-2-ylmethanolN-Boc-(S)-pyrrolidin-2-ylmethanol>95
ChlorinationN-Boc-protected alcoholN-Boc-2-(chloromethyl)pyrrolidine85-95
Nucleophilic SubstitutionN-Boc-2-(chloromethyl)pyrrolidineN-Boc-(pyrrolidin-2-ylmethyl)morpholine70-85
[3+2] CycloadditionSarcosine, Aldehyde, AlkeneFunctionalized Pyrrolidine60-80

Conclusion and Future Perspectives

The synthetic routes detailed in this guide provide robust and versatile methods for accessing functionalized (pyrrolidin-2-ylmethyl)morpholine derivatives. The convergent approach offers excellent control and flexibility, while the multicomponent reaction strategy allows for the rapid generation of molecular complexity. The choice of methodology will depend on the specific synthetic goals and the desired level of substitution. Further exploration of novel multicomponent reactions and the development of stereoselective synthetic methods will undoubtedly expand the chemical space accessible from this privileged scaffold, paving the way for the discovery of new and improved therapeutic agents.

References

  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. (2011).
  • Application Notes and Protocols: Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines. (n.d.). BenchChem.
  • Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. (n.d.). Royal Society of Chemistry.
  • Synthesis of Pyrrolidines by a Three-Component Reaction. (2008). Synfacts.
  • Multicomponent Reactions: A Modern Approach to Pyrrolidine Deriv
  • A simple and efficient synthesis of fused morpholine pyrrolidines/piperdines with potential insecticidal activities. (2014). PubMed.
  • 2-((Pyrrolidin-1-yl)methyl)morpholine. (n.d.). Chem-Impex.
  • Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. (2017).
  • Synthetic Routes to Functionalized Morpholine Derivatives from N-Methyl-2-morpholinoethanamine: Application Notes and Protocols. (n.d.). BenchChem.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
  • Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives: A Technical Guide. (n.d.). BenchChem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI.
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI.
  • Morpholines. Synthesis and Biological Activity. (2025).
  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). Chemistry Europe.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.).
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

Sources

Application Notes and Protocols for the Investigation of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unifying Privileged Scaffolds for Novel CNS Therapeutics

In the realm of central nervous system (CNS) drug discovery, the identification of novel chemical entities (NCEs) with the requisite properties to cross the blood-brain barrier (BBB) and engage with specific neural targets remains a paramount challenge. Certain molecular scaffolds, often termed "privileged structures," appear with remarkable frequency in successful CNS drugs. Two such scaffolds are the morpholine and pyrrolidine rings.

The morpholine moiety is a valuable heterocycle in medicinal chemistry, prized for its advantageous physicochemical properties that can enhance aqueous solubility, metabolic stability, and BBB permeability.[1][2] Its weak basicity and capacity for hydrogen bonding contribute to favorable pharmacokinetic and pharmacodynamic profiles in a multitude of CNS-active compounds.[1][3] Similarly, the pyrrolidine ring is a cornerstone of numerous biologically active molecules, including natural alkaloids and synthetic drugs.[4] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticonvulsant and nootropic effects, making it a fertile ground for the development of novel neurological and psychiatric therapies.[4]

This document introduces a hypothetical NCE, 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine , which strategically combines these two privileged scaffolds. The purpose of these application notes is to provide a comprehensive, scientifically-grounded workflow and detailed protocols for the initial stages of a drug discovery campaign for this compound and others of its class. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap from initial synthesis and in silico profiling to robust in vitro and in vivo evaluation.

Hypothesized Biological Activity and Target Identification Strategy

Given the pharmacological precedents of its constituent moieties, this compound is hypothesized to exhibit activity against CNS targets. Morpholine derivatives are known to modulate receptors involved in mood disorders and pain, while pyrrolidine-containing compounds have shown efficacy in models of epilepsy and cognitive enhancement.[3][4] Therefore, an initial broad-based screening approach is recommended to identify the primary biological target(s).

A logical starting point is to screen the compound against a panel of receptors and enzymes implicated in a range of CNS disorders. This panel should ideally include:

  • G-Protein Coupled Receptors (GPCRs): Dopamine (D1-D5), Serotonin (5-HT1A, 5-HT2A, etc.), Opioid (μ, δ, κ), and Cannabinoid (CB1, CB2) receptors.

  • Ion Channels: Voltage-gated sodium channels (NaV) and calcium channels (CaV).

  • Enzymes: Phosphodiesterases (e.g., PDE4) and various kinases.[5]

The following diagram illustrates a typical workflow for target identification and validation for a novel compound like this compound.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Selectivity cluster_2 Phase 3: Lead Generation A Compound Synthesis & Purification B Broad Panel Screening (e.g., GPCRs, Ion Channels, Enzymes) A->B C Hit Identification (Affinity > Threshold) B->C D Primary Target Confirmation (Dose-Response Binding Assay) C->D Identified Hit(s) E Functional Assay (Agonist/Antagonist/Modulator Activity) D->E F Selectivity Profiling (Against Related Targets) E->F G Cellular Target Engagement Assay F->G H Initiate In Vitro & In Vivo Profiling G->H Validated Target

Figure 1: Workflow for Target Identification and Validation.

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through a straightforward nucleophilic substitution reaction. The following protocol outlines a plausible route. The use of enantiomerically pure starting materials will allow for the synthesis of specific stereoisomers, which is critical as biological activity is often stereospecific.

Protocol: Synthesis via Reductive Amination

Objective: To synthesize this compound.

Materials:

  • (S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carbaldehyde

  • cis-2,6-Dimethylmorpholine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carbaldehyde (1.0 eq) and cis-2,6-Dimethylmorpholine (1.1 eq) in anhydrous DCM.

  • Reductive Amination: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. Allow the reaction to proceed for 12-18 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

  • Purification (Protected Intermediate): Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-tert-butyl 2-(((2,6-dimethylmorpholino)methyl)pyrrolidine-1-carboxylate).

  • Deprotection: Dissolve the purified intermediate in DCM. Add trifluoroacetic acid (5-10 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Final Workup and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, 2,6-Dimethyl-4-((S)-pyrrolidin-2-ylmethyl)morpholine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Silico and In Vitro Profiling: A Tiered Approach

A systematic evaluation of the compound's properties is crucial. This should begin with computational predictions, followed by a suite of in vitro assays to experimentally determine its potential for CNS activity.

In Silico Prediction of Physicochemical Properties and BBB Permeability

Before extensive lab work, computational models can provide valuable insights into the drug-likeness and potential for BBB penetration of the NCE.[6][7]

Protocol: ADMET Prediction

  • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Utilize a web-based platform (e.g., SwissADME, ADMETlab) to predict key physicochemical properties.[7]

  • Analyze the output, focusing on parameters relevant to CNS drugs:

    • Molecular Weight (MW)

    • LogP (lipophilicity)

    • Topological Polar Surface Area (TPSA)

    • Hydrogen Bond Donors/Acceptors

    • Predicted BBB permeability score/ratio.[8][9]

In Vitro Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for a specific CNS receptor (e.g., Dopamine D2 receptor).[10][11]

Materials:

  • Membrane preparation from cells expressing the human Dopamine D2 receptor.

  • Radioligand (e.g., [³H]-Spiperone).

  • Test compound stock solution in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Non-specific binding inhibitor (e.g., Haloperidol).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or non-specific inhibitor (for non-specific binding).

  • Initiate the binding reaction by adding the receptor membrane preparation.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Objective: To measure the apparent permeability (Papp) of the test compound across a cellular model of the BBB.[12][13][14]

Materials:

  • Human iPSC-derived brain microvascular endothelial cells (BMECs).

  • Transwell inserts (e.g., 0.4 µm pore size).

  • Co-culture cells (astrocytes and pericytes).[15]

  • Assay medium.

  • Test compound and control compounds (e.g., caffeine for high permeability, atenolol for low permeability).

  • LC-MS/MS system for quantification.

Procedure:

  • Model Setup: Culture the BMECs on the luminal side of the Transwell insert and co-culture astrocytes and pericytes on the abluminal side of the well. Allow the cells to differentiate and form a tight barrier, confirmed by measuring Trans-Endothelial Electrical Resistance (TEER > 150 Ω x cm²).[12]

  • Dosing: Remove the medium from the luminal (apical) compartment and replace it with fresh medium containing the test compound and controls at a known concentration.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the abluminal (basolateral) compartment. Replace the sampled volume with fresh medium.

  • Quantification: Analyze the concentration of the compound in the abluminal samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Protocol 3: Neuronal Cytotoxicity Assay

Objective: To assess the potential neurotoxicity of the compound in a neuronal cell line.[16][17]

Materials:

  • SH-SY5Y human neuroblastoma cell line.

  • Cell culture medium (e.g., DMEM/F12 with supplements).

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates and a microplate reader.

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 4: Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint) of the compound.[18][19][20][21]

Materials:

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Test compound and positive controls (e.g., verapamil for high clearance, diazepam for low clearance).[19]

  • Acetonitrile with an internal standard to terminate the reaction.

  • LC-MS/MS system.

Procedure:

  • Pre-warm the HLM suspension and NADPH regenerating system at 37°C.

  • In a microcentrifuge tube, add buffer, HLMs, and the test compound. Pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile with an internal standard to stop the reaction.[19]

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression is the elimination rate constant (k).

  • Calculate the half-life (T½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 5: Microelectrode Array (MEA) Assay for Neuronal Activity

Objective: To evaluate the compound's effect on the spontaneous electrical activity and network function of cultured neurons.[22][23][24]

Materials:

  • Primary rodent cortical neurons or human iPSC-derived neurons.

  • MEA plates (e.g., 48- or 96-well format).

  • Neuron culture medium.

  • MEA recording system.

  • Test compound.

Procedure:

  • Culture neurons on MEA plates until they form mature, spontaneously active networks (typically >14 days in vitro).

  • Record baseline spontaneous neural activity (e.g., spike rate, burst frequency, network synchrony).

  • Apply the test compound at various concentrations to the wells.

  • Record the neuronal activity at multiple time points post-application.

  • Analyze the data to determine changes in key electrophysiological parameters compared to baseline and vehicle controls. This can reveal excitatory, inhibitory, or more complex effects on neuronal network function.[24]

Hypothetical Data Summary

The following table summarizes hypothetical data that could be generated from the in vitro assays for a promising lead compound.

AssayParameterHypothetical ResultInterpretation
Receptor Binding Ki for Dopamine D2 Receptor15 nMPotent binding to the target
BBB Permeability Papp (A→B)12.5 x 10⁻⁶ cm/sHigh potential for BBB penetration
Neuronal Cytotoxicity IC50 in SH-SY5Y cells> 50 µMLow cytotoxicity
Metabolic Stability T½ in HLMs45 minModerate metabolic stability
Neuronal Activity (MEA) EffectDecreased network burst frequencySuggests a modulatory/inhibitory effect

In Vivo Preclinical Evaluation

Positive in vitro results should be followed by in vivo studies in animal models to assess the compound's physiological effects, pharmacokinetics, and target engagement in a whole organism.

Workflow for In Vivo Studies

The diagram below outlines a typical progression for the in vivo evaluation of a CNS drug candidate.

cluster_0 Phase 1: Foundational In Vivo Studies cluster_1 Phase 2: Target Engagement & Efficacy cluster_2 Phase 3: Preclinical Candidate Selection A Single Dose Escalation & Tolerability B Pharmacokinetics (PK) (Plasma & Brain Exposure) A->B C General Behavioral Screen (e.g., Irwin Test) B->C D PK/PD Study (Target Occupancy/Biomarker Modulation) C->D Identified Phenotype E Rodent Model of Disease (e.g., Amphetamine-induced hyperlocomotion) D->E F Dose-Response Efficacy Study E->F G Preliminary Safety & Toxicology F->G H Advance to IND-enabling Studies G->H

Figure 2: Workflow for In Vivo Preclinical Evaluation.

Protocol 1: Rodent Behavioral Screening (Modified Irwin Test)

Objective: To perform a primary screen in mice to observe the compound's effects on a range of behaviors and physiological functions.[25]

Animals: Male C57BL/6 mice.

Procedure:

  • Acclimatize animals to the testing environment.

  • Administer the test compound via a relevant route (e.g., intraperitoneal or oral) at three dose levels (e.g., 1, 10, 30 mg/kg) and a vehicle control.

  • At set time points (e.g., 30, 60, 120, 240 minutes) post-dosing, score each animal for a battery of observational parameters.

  • Observational Battery:

    • Autonomic: Salivation, piloerection, pupil size.

    • Neuromuscular: Gait, motor coordination (e.g., on a horizontal rod), grip strength, tremor, convulsions.

    • Sensorimotor: Startle response, righting reflex.

    • Behavioral: Spontaneous activity, grooming, posture, reactivity.

  • Record all observations systematically. Analyze the data to create a profile of the compound's effects and identify a minimum effective dose for producing a CNS-related phenotype.

Protocol 2: Target Engagement and Pharmacokinetics/Pharmacodynamics (PK/PD)

Objective: To correlate the concentration of the compound in the brain with a measure of its biological activity.[26]

Animals: Male Sprague-Dawley rats.

Procedure:

  • Administer a single dose of the test compound.

  • At multiple time points post-dose, collect blood and brain tissue from cohorts of animals.

  • Pharmacokinetics (PK): Analyze plasma and brain homogenate samples using LC-MS/MS to determine the concentration of the compound over time. Calculate key PK parameters such as Cmax, Tmax, AUC, and the brain-to-plasma ratio.

  • Pharmacodynamics (PD): In a parallel set of brain tissue samples, measure a biomarker related to the compound's target. For a D2 receptor antagonist, this could be an ex vivo receptor occupancy assay or measurement of downstream signaling molecules like prolactin in the plasma.

  • PK/PD Modeling: Correlate the brain concentration of the compound with the degree of target engagement or functional effect to establish an exposure-response relationship. This is critical for predicting a therapeutically effective dose in humans.

Conclusion and Future Directions

This application note provides a structured, multi-tiered approach for the initial investigation of a novel chemical entity, this compound, in the context of CNS drug discovery. By systematically progressing from in silico predictions to detailed in vitro characterization and foundational in vivo studies, researchers can efficiently gather the critical data needed to make informed decisions.

A successful outcome from this workflow would be the identification of a validated CNS target, demonstration of BBB penetration, a favorable safety profile in initial assays, and a clear exposure-response relationship in vivo. Such a data package would strongly support the advancement of the compound into a lead optimization program, where medicinal chemistry efforts would focus on refining its potency, selectivity, and ADMET properties to generate a preclinical candidate for IND-enabling studies. The strategic combination of the morpholine and pyrrolidine scaffolds holds significant promise for the development of the next generation of CNS therapeutics.

References

  • Creative Biolabs. Neuronal Electrophysiology Assay Services. (URL: [Link])

  • Charles River Laboratories. In Vitro & In Vivo Electrophysiology Studies. (URL: [Link])

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (URL: [Link])

  • PubMed. In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. (URL: [Link])

  • Axon Neuroscience. Neuronal Cell viability and cytotoxicity assays. (URL: [Link])

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. (URL: [Link])

  • PubMed. In Silico Prediction of Central Nervous System Activity of Compounds. Identification of Potential Pharmacophores by the TOPS-MODE Approach. (URL: [Link])

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])

  • Creative Biolabs. Metabolic Stability Assay. (URL: [Link])

  • Creative Biolabs. Brain Slice Electrophysiology Assay. (URL: [Link])

  • CytoTronics. Neural electrophysiology: Measuring how neurons communicate. (URL: [Link])

  • ResearchGate. Computational models to predict blood-brain barrier permeation and CNS activity | Request PDF. (URL: [Link])

  • Innoprot. Neurotoxicity Assay - Innoprot Organ-Specific Toxicity Assays. (URL: [Link])

  • Visikol. In Vitro Blood Brain Barrier Permeability Assessment. (URL: [Link])

  • Google Patents. Screening the activity of drugs for central nervous system (CNS). (URL: )
  • Asian Journal of Pharmaceutical Research. Review Paper on Models for CNS Stimulant Drug Screening. (URL: [Link])

  • Axion BioSystems. Neural Activity Assay. (URL: [Link])

  • Frontiers. Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. (URL: [Link])

  • PubMed Central. Human neuronal signaling and communication assays to assess functional neurotoxicity. (URL: [Link])

  • ChemRxiv. Prediction of Drug-likeness of Central Nervous System Drug Candidates Using a Feed-Forward Neural Network Based on Chemical Stru. (URL: [Link])

  • Sygnature Discovery. CNS Disorder Models - Drug Discovery. (URL: [Link])

  • Taylor & Francis Online. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (URL: [Link])

  • Springer Nature Experiments. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells. (URL: [Link])

  • Scilit. In silico prediction of central nervous system activity of compounds. Identification of potential pharmacophores by the TOPS–MODE approach. (URL: [Link])

  • PubMed Central. SIGMA RECEPTOR BINDING ASSAYS. (URL: [Link])

  • YouTube. Building a Drug Discovery Workflow in 8 Steps using ChemAxon KNIME nodes. (URL: [Link])

  • PubMed. Receptor Binding Assays and Drug Discovery. (URL: [Link])

  • ResearchGate. Flow chart comparing the pathways of two different methodologies for CNS drug development. (URL: [Link])

  • PubMed Central. Quantification of In Vitro Blood-Brain Barrier Permeability. (URL: [Link])

  • PubMed Central. Expanding Complex Morpholines Using Systematic Chemical Diversity. (URL: [Link])

  • ElectronicsAndBooks. Computational Prediction of CNS Drug Exposure Based on a Novel In Vivo Dataset. (URL: [Link])

  • Semantic Scholar. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (URL: [Link])

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (URL: [Link])

  • PubMed Central. Occurrence of Morpholine in Central Nervous System Drug Discovery. (URL: [Link])

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (URL: [Link])

  • KNIME. Building a Drug Discovery Workflow in 8+1 Steps with KNIME. (URL: [Link])

  • Vipergen. Drug Discovery Workflow - What is it?. (URL: [Link])

  • Altasciences. CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY. (URL: [Link])

  • Mirage News. Mutations Trigger Key Brain Cell Receptor Activation. (URL: [Link])

  • PubMed. Synthesis of N-substituted morpholine nucleoside derivatives. (URL: [Link])

  • PubMed. Occurrence of Morpholine in Central Nervous System Drug Discovery. (URL: [Link])

  • SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

  • ScienceDirect. Considerations for Target Selection in CNS Drug Discovery Programs. (URL: [Link])

  • MDPI. Aptamer-Based Delivery of Genes and Drugs Across the Blood–Brain Barrier. (URL: [Link])

  • Semantic Scholar. Occurrence of Morpholine in Central Nervous System Drug Discovery. (URL: [Link])

  • PubMed. A simple and efficient synthesis of fused morpholine pyrrolidines/piperdines with potential insecticidal activities. (URL: [Link])

Sources

Application Notes and Protocols for the Selective N-Alkylation of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic N-Alkylation in Complex Scaffolds

The N-alkylation of amines is a cornerstone of synthetic chemistry, particularly in the realm of drug discovery and development. The introduction of alkyl groups to a nitrogen-containing scaffold can profoundly influence a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and pharmacokinetic profile. The morpholine and pyrrolidine ring systems are privileged structures in medicinal chemistry, frequently incorporated into bioactive compounds to enhance their properties.[1] The target molecule, 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine, presents a unique synthetic challenge and opportunity, possessing two distinct secondary amine centers: one within a sterically hindered morpholine ring and another in a less encumbered pyrrolidine moiety.

This guide provides detailed protocols and scientific rationale for the selective N-alkylation of this compound. We will explore two primary strategies: direct alkylation and reductive amination, with a focus on achieving chemoselectivity for the more nucleophilic pyrrolidine nitrogen. Understanding the principles of nucleophilicity and steric hindrance is paramount to successfully modifying this bifunctional scaffold.

Scientific Principles: Achieving Selective N-Alkylation

The selective N-alkylation of one secondary amine in the presence of another is governed by the interplay of electronic and steric effects.

Nucleophilicity: The pyrrolidine nitrogen is inherently more nucleophilic than the morpholine nitrogen. This is due to the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring, which decreases the electron density on its nitrogen atom.[2] In contrast, the pyrrolidine nitrogen's lone pair is more available for nucleophilic attack.

Steric Hindrance: The presence of two methyl groups at the 2 and 6 positions of the morpholine ring significantly hinders the approach of an electrophile to the morpholine nitrogen.[3] This steric bulk further favors the alkylation of the more accessible pyrrolidine nitrogen.

By leveraging these intrinsic differences, we can devise protocols that selectively target the pyrrolidine nitrogen for N-alkylation.

Recommended Protocols for Selective N-Alkylation

Two primary methods are recommended for the selective N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides. Reductive amination is often the preferred method as it offers a more controlled, one-pot reaction with a reduced risk of over-alkylation.[4]

Protocol 1: Selective N-Alkylation via Reductive Amination

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent to the corresponding amine.[5] For the selective alkylation of the pyrrolidine nitrogen, this method is superior as the less hindered and more nucleophilic pyrrolidine nitrogen will preferentially react with the carbonyl compound.

Reaction Scheme:

Reductive_Amination Substrate This compound Intermediate Iminium Ion Intermediate Substrate->Intermediate + R-CHO Aldehyde R-CHO (Aldehyde) Aldehyde->Intermediate ReducingAgent NaBH(OAc)3 Product N-alkylated Product ReducingAgent->Product Intermediate->Product + NaBH(OAc)3

Reductive Amination Workflow.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde, benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[5]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inert atmosphere setup

Step-by-Step Procedure: [3][6]

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 10-20 mL per mmol of the amine).

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.1-1.5 eq) to the stirred solution at room temperature. Stir the mixture for 20-30 minutes to allow for the formation of the iminium ion.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N-alkylated product.

Data Summary Table for Reductive Amination:

Alkylating Agent (Carbonyl)Reducing AgentTypical Reaction TimeExpected Major Product
FormaldehydeNaBH(OAc)₃2-4 hoursN-methyl-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine
AcetaldehydeNaBH(OAc)₃3-6 hoursN-ethyl-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine
AcetoneNaBH(OAc)₃4-8 hoursN-isopropyl-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine
BenzaldehydeNaBH(OAc)₃6-12 hoursN-benzyl-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine
Protocol 2: Selective Direct N-Alkylation with Alkyl Halides

Direct alkylation with an alkyl halide is a more traditional approach. To favor mono-alkylation and maintain selectivity for the pyrrolidine nitrogen, it is crucial to use a slight excess of the amine or control the stoichiometry of the alkylating agent carefully. The use of a non-nucleophilic base is also recommended to neutralize the hydrogen halide formed during the reaction.

Reaction Scheme:

Direct_Alkylation Substrate This compound Product N-alkylated Product Substrate->Product + R-X AlkylHalide R-X (Alkyl Halide) AlkylHalide->Product Base K2CO3 or DIPEA Byproduct Base-HX Salt Base->Byproduct

Direct Alkylation Workflow.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous, or N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Step-by-Step Procedure: [7]

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile or DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) or DIPEA (1.5 eq) to the solution.

  • Alkylating Agent Addition: To the stirred suspension, add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80°C if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If potassium carbonate was used, filter off the solid. If DMF was the solvent, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with water and brine to remove any remaining DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Considerations

  • Di-alkylation: In direct alkylation, the formation of a quaternary ammonium salt at the pyrrolidine nitrogen is a potential side reaction if an excess of the alkylating agent is used. Careful control of stoichiometry is key. Reductive amination is less prone to this issue.

  • Reaction Rate: If the direct alkylation is sluggish at room temperature, gentle heating can be applied. However, higher temperatures might decrease the selectivity.

  • Choice of Base: For direct alkylation, a hindered, non-nucleophilic base like DIPEA is a good choice to avoid competition with the substrate for the alkylating agent.

  • Protecting Groups: In cases where selectivity is challenging to achieve, a protecting group strategy can be employed. The more reactive pyrrolidine nitrogen can be protected (e.g., as a Boc-carbamate), allowing for the alkylation of the morpholine nitrogen. Subsequent deprotection would then yield the desired product.[8]

Conclusion

The selective N-alkylation of this compound is readily achievable by leveraging the inherent differences in nucleophilicity and steric environment of the two secondary amine centers. Reductive amination stands out as a robust and highly selective method for targeting the pyrrolidine nitrogen. Direct alkylation offers a viable alternative, provided that the reaction conditions are carefully controlled. These protocols provide a solid foundation for researchers and drug development professionals to synthesize novel derivatives of this valuable scaffold for further biological evaluation.

References

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Retrieved from [Link]

  • ProQuest. (n.d.). A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride. Retrieved from [Link]

  • ResearchGate. (2011). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. Retrieved from [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • PubMed. (2002). N-Arylated pyrrolidin-2-ones and morpholin-3-ones as potassium channel openers. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Retrieved from [Link]

  • ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

  • ACS Publications. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Retrieved from [Link]

  • ResearchGate. (2009). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Copper-catalyzed alkene diamination: synthesis of chiral 2-aminomethyl indolines and pyrrolidines. Retrieved from [Link]

  • Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • NIH. (2015). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. Retrieved from [Link]

  • NIH. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

Sources

Application Notes & Protocols: High-Throughput Screening Assays for 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for developing and executing high-throughput screening (HTS) campaigns for compound libraries based on the 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine scaffold. Recognizing the prevalence of the morpholine moiety in molecules targeting G-protein coupled receptors (GPCRs), this document focuses on establishing robust biochemical and cell-based assays for this target class.[1][2][3] We detail the principles, step-by-step protocols, and data analysis workflows for two primary HTS assays: a competitive radioligand binding assay to identify compounds that bind to a target receptor, and a functional cAMP accumulation assay to characterize their downstream signaling effects. The methodologies are designed to be automatable, reproducible, and yield high-quality data suitable for hit identification and subsequent lead optimization.[4][5][6]

Introduction: The Morpholine Scaffold and HTS Strategy

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[3][7] Its derivatives have shown activity against a wide array of biological targets, including kinases, ion channels, and notably, GPCRs.[1][3] The this compound core offers a unique three-dimensional structure with multiple points for diversification, making it an excellent starting point for library synthesis in drug discovery.

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[4][6] The success of any HTS campaign hinges on the quality and robustness of the chosen assay.[5] This guide will focus on providing the technical details for two complementary assays tailored for a hypothetical GPCR target, a common target class for morpholine-containing compounds.[2]

Assay Strategy:

  • Primary Screen (Binding): A competitive radioligand binding assay will be used to identify all molecules in the library that bind to the target receptor, regardless of their functional effect. This approach is highly sensitive and robust for initial hit identification.[8]

  • Secondary Screen (Functional): Hits from the primary screen will be evaluated in a functional, cell-based cyclic AMP (cAMP) assay. This confirms on-target activity and characterizes hits as either agonists (activators) or antagonists (inhibitors) of receptor signaling.[9][10]

HTS Workflow Overview

The overall process follows a logical progression from primary screening to hit confirmation. This workflow ensures that resources are focused on the most promising compounds.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Functional Screen Compound_Library Compound Library (10 mM in DMSO) Primary_Assay Radioligand Binding Assay (Single Concentration, e.g., 10 µM) Compound_Library->Primary_Assay Data_Analysis_1 Data Analysis (% Inhibition, Z-Factor) Primary_Assay->Data_Analysis_1 Primary_Hits Primary Hits Data_Analysis_1->Primary_Hits Dose_Response Binding Dose-Response (IC50 Determination) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Binders Dose_Response->Confirmed_Hits Functional_Assay Functional cAMP Assay (Agonist & Antagonist Modes) Confirmed_Hits->Functional_Assay Data_Analysis_2 Data Analysis (EC50 / IC50 Determination) Functional_Assay->Data_Analysis_2 Validated_Hits Validated Hits (Agonists/Antagonists) Data_Analysis_2->Validated_Hits

Caption: Overall HTS workflow from primary screen to validated hits.

Primary Screen: Competitive Radioligand Binding Assay

Principle

This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a receptor preparation (typically cell membranes). The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor. Scintillation Proximity Assay (SPA) is a common, homogeneous format for this type of HTS assay.[8][11]

In an SPA, receptor-containing membranes are bound to scintillant-embedded beads. When a radioligand binds to the receptor, it is brought into close proximity with the bead, causing the scintillant to emit light. An unlabeled test compound that binds to the receptor will displace the radioligand, moving it away from the bead and causing a decrease in the light signal.[11]

Materials & Reagents
ReagentDetails
Receptor Membranes Cell membranes prepared from a cell line overexpressing the target GPCR.
Radioligand A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I.
SPA Beads e.g., Wheat Germ Agglutinin (WGA) PVT SPA beads.
Assay Buffer e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
Non-Specific Ligand A known, unlabeled ligand for the target receptor at a high concentration.
Assay Plates 384-well or 1536-well low-volume, white, opaque plates.
Test Compounds The morpholine library, typically as 10 mM stocks in 100% DMSO.
Detailed Protocol

This protocol is optimized for a 384-well plate format.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of test compound solution (from the 10 mM DMSO stock) into the appropriate wells of the 384-well assay plate. This results in a final assay concentration of 10 µM.

    • Dispense 50 nL of 100% DMSO into control wells (Total Binding and Non-Specific Binding).

    • Dispense 50 nL of a high concentration of non-specific ligand (e.g., 1 mM stock) into the Non-Specific Binding (NSB) control wells.

  • Reagent Preparation (Master Mix):

    • Thaw the receptor membranes and radioligand on ice.[12]

    • Determine the optimal concentration of membranes and radioligand through prior saturation binding experiments. The radioligand concentration should be at or below its Kd value for competition assays.[8]

    • Prepare a master mix containing the receptor membranes, radioligand, and SPA beads in assay buffer. Gently mix to ensure beads are suspended.

  • Assay Reaction:

    • Dispense 25 µL of the master mix into each well of the assay plate.

    • Seal the plate with an adhesive seal.

    • Incubate the plate at room temperature for 2-4 hours on a plate shaker to allow the binding reaction to reach equilibrium.[13]

  • Data Acquisition:

    • Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to ensure the beads settle to the bottom.

    • Read the plate on a suitable microplate scintillation counter (e.g., MicroBeta or TopCount).

Secondary Screen: Functional cAMP Assay

Principle

Many GPCRs signal by modulating the intracellular concentration of the second messenger cyclic AMP (cAMP). Gαs-coupled receptors increase cAMP levels, while Gαi-coupled receptors decrease them (typically by inhibiting forskolin-stimulated cAMP production).[9][10]

This protocol uses a homogeneous, competitive immunoassay format, such as AlphaLISA or HTRF.[14][15] In the AlphaLISA cAMP assay, endogenous cAMP produced by the cells competes with a biotinylated cAMP tracer for binding to an anti-cAMP antibody conjugated to an Acceptor bead. A streptavidin-coated Donor bead binds to the biotinylated tracer. When the Donor and Acceptor beads are in close proximity (i.e., at low cellular cAMP levels), a luminescent signal is generated upon excitation. High levels of cellular cAMP disrupt this interaction, leading to a decrease in signal.[14][16]

cAMP_Pathway cluster_0 Cell Membrane GPCR GPCR G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activates AC Adenylate Cyclase (AC) G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ligand Agonist Ligand Ligand->GPCR Binds Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Simplified GPCR-cAMP signaling pathway.

Materials & Reagents
ReagentDetails
Cell Line A suitable host cell line (e.g., HEK293, CHO) stably expressing the target GPCR.
Cell Culture Medium Appropriate medium (e.g., DMEM) with supplements (FBS, antibiotics).
Stimulation Buffer e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX.
cAMP Assay Kit Commercial kit (e.g., AlphaScreen cAMP Assay Kit) containing Donor/Acceptor beads, lysis buffer, and biotinylated cAMP.[14]
Forskolin Used to stimulate cAMP production for screening Gαi-coupled receptors or antagonists of Gαs.
Assay Plates 384-well solid white tissue culture-treated plates.
Test Compounds Confirmed hits from the primary screen, prepared in dose-response curves.
Detailed Protocol (Antagonist Mode for Gαs-coupled Receptor)

This protocol is designed to find inhibitors (antagonists) of a Gαs-coupled receptor.

  • Cell Plating:

    • Harvest and count cells. Resuspend cells in culture medium to the desired density (e.g., 2,500 cells/5 µL).

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Prepare serial dilutions of the hit compounds in stimulation buffer.

    • Remove the culture medium from the cells and add 5 µL of the diluted compound solutions to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Cell Stimulation:

    • Prepare a solution of an agonist for the target receptor in stimulation buffer at a concentration that gives ~80% of the maximal response (EC₈₀).

    • Add 5 µL of the agonist solution to all wells (except negative controls).

    • Incubate for 30 minutes at room temperature to stimulate cAMP production.

  • Cell Lysis and Detection:

    • Following the manufacturer's protocol, prepare the AlphaLISA detection mix containing the Acceptor beads and biotinylated cAMP in lysis buffer.[17]

    • Add 5 µL of this mix to each well. This step lyses the cells and initiates the competitive binding reaction.

    • Seal the plate and incubate for 1 hour at room temperature, protected from light.

  • Final Reagent Addition and Reading:

    • Add 5 µL of the Donor bead solution (prepared in the dark).[14]

    • Seal the plate and incubate for 2 hours at room temperature in the dark.

    • Read the plate on an Alpha-enabled microplate reader.

Data Analysis and Quality Control

Quality Control Metrics

For every HTS assay, it is critical to monitor performance to ensure the data is reliable. The Z-factor (Z') is a statistical parameter that reflects the separation between the high and low controls and the signal variation, making it an excellent metric for assay quality.[18][19]

  • Z' Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| where σ is the standard deviation, μ is the mean, p is the positive control (e.g., total binding or max stimulation), and n is the negative control (e.g., non-specific binding or basal).

  • Acceptance Criteria:

    • Z' ≥ 0.5: An excellent assay, suitable for HTS.[18]

    • 0 < Z' < 0.5: A marginal assay, may require optimization.

    • Z' ≤ 0: An unacceptable assay.

Hit Identification
  • Normalization (Primary Screen): Raw data from the binding assay is converted to percent inhibition. % Inhibition = 100 * (1 - (Signal_compound - Signal_NSB) / (Signal_Total - Signal_NSB))

  • Hit Threshold: A common method for hit selection is to use a threshold based on the mean activity of the sample wells plus a multiple of the standard deviation (e.g., Mean + 3*SD). For inhibition assays, a threshold of >50% inhibition is also frequently used.

  • Dose-Response Analysis (Secondary Screen): For confirmed hits, data from the dose-response experiments are plotted with compound concentration on the x-axis (log scale) and response on the y-axis. A four-parameter logistic regression model is used to fit the curve and determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators) values.[20]

Conclusion

The successful execution of a high-throughput screen for a novel compound library, such as one based on the this compound scaffold, requires the development of robust, reproducible, and biologically relevant assays. By employing a primary binding assay to identify all binders followed by a secondary functional assay to determine the mode of action, researchers can efficiently identify high-quality hits. The detailed protocols and data analysis guidelines presented here provide a solid foundation for screening such libraries against GPCR targets, forming a critical first step in the journey of drug discovery.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial chemistry & high throughput screening, 8(6), 521–527.
  • Severson, W. E., Shymanets, A., Bent, A., D'Amours, M., Bärfacker, L., & Gleave, J. A. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical biochemistry, 429(2), 120–127.
  • Sittampalam, G. S., Kahl, S. D., & Janzen, W. P. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Agilent. (2021). High-Throughput GPCR Assay Development. Retrieved from [Link]

  • Cai, R., As-Sobeih, D., & El-Elimat, T. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 11(22), 3846–3868.
  • chem IT Services. (n.d.). HTS Data Analysis. Retrieved from [Link]

  • Severson, W. E., Shymanets, A., Bent, A., D'Amours, M., Bärfacker, L., & Gleave, J. A. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical biochemistry, 429(2), 120-127.
  • Hauser, A. S., Chavali, S., Masuho, I., Jahn, L. J., Martemyanov, K. A., Gloriam, D. E., & Babu, M. M. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in pharmacological sciences, 39(1), 65–77.
  • May, L. T., & Hill, S. J. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In Methods in Molecular Biology. Humana Press.
  • E-Utilities. (2017). High-Throughput Screening Assay Datasets from the PubChem Database.
  • Asif, M. (2014). Biological activities of morpholine derivatives and molecular targets involved. Mini reviews in medicinal chemistry, 14(13), 1106–1129.
  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylmorpholine. Retrieved from [Link]

  • Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., ... & Simeonov, A. (2011). Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. SLAS discovery, 16(5), 633–645.
  • Lim, K. H., Tyo, K. E., & Alper, H. S. (2017).
  • An, W. F., & Tolliday, N. (2010). High-throughput screening assays for the identification of chemical probes. Annual review of pharmacology and toxicology, 50, 335–354.
  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. Retrieved from [Link]

  • Wang, L., & Zhao, J. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • Brown, K. A., Zou, B., & He, Y. (2015). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Journal of biomolecular screening, 20(1), 77–85.
  • Wang, Y., Han, J., & Zhang, J. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 2(20), e274.
  • Nuvisan. (n.d.). Tailored high-throughput screening solutions for identifying potent hits. Retrieved from [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. In Proceedings of the 2005 ACM symposium on Applied computing.
  • Jin, H., Wang, H., & Fan, G. (2020). Recent progress in assays for GPCR drug discovery. Acta pharmaceutica Sinica. B, 10(6), 945–957.
  • BioAscent. (n.d.). GPCR Drug Discovery. Retrieved from [Link]

  • Wu, G., & Yuan, Y. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Journal of biomolecular screening, 14(2), 150–158.
  • Hilaris Publisher. (2024). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Retrieved from [Link]

  • Singh, G., & D'Souza, R. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 253-282.
  • Stine, J. M., Kim, Y., & Matouschek, A. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. International journal of molecular sciences, 24(8), 7545.
  • Rajdeep, R., Patel, B., & Bhatt, H. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(4), 863.
  • Wu, G., D'Amico, K., & Yuan, Y. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 9(7), 775–791.
  • Revvity. (2024, September 8). Step up your research with AlphaLISA™ immunoassays [Video]. YouTube. Retrieved from [Link]

Sources

Prospective Application of (S)-2,6-Dimethyl-4-((pyrrolidin-2-yl)methyl)morpholine in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Chiral Scaffold for Asymmetric Synthesis

The field of asymmetric organocatalysis has been significantly advanced by the development of chiral amine catalysts, with pyrrolidine-based structures being particularly prominent due to their high reactivity and stereoselectivity.[1][2][3] The pyrrolidine ring's geometry favors the formation of a highly nucleophilic enamine intermediate, which is crucial for many carbon-carbon bond-forming reactions.[4][5] In parallel, morpholine derivatives have been explored as organocatalysts, although they have generally exhibited lower reactivity compared to their pyrrolidine counterparts.[4][5][6] This reduced reactivity is attributed to the electron-withdrawing effect of the oxygen atom and the increased pyramidalization of the morpholine nitrogen.[4][5]

This application note explores the prospective use of a novel chiral ligand, (S)-2,6-Dimethyl-4-((pyrrolidin-2-yl)methyl)morpholine, in asymmetric synthesis. This hybrid structure combines the well-established catalytic prowess of the pyrrolidine motif with the structural features of a dimethylmorpholine. The presence of the pyrrolidine moiety is anticipated to be the primary driver of catalytic activity via enamine formation, while the bulky and chiral 2,6-dimethylmorpholine substituent could offer unique steric and electronic modulation of the catalytic environment, potentially leading to novel reactivity and selectivity.

We hypothesize that this catalyst could be particularly effective in reactions that benefit from a sterically demanding chiral environment, such as the asymmetric Michael addition of aldehydes to nitroolefins. This reaction is a cornerstone of asymmetric synthesis, providing access to valuable chiral building blocks.

Proposed Application: Asymmetric Michael Addition of Aldehydes to Nitroolefins

The conjugate addition of aldehydes to nitroolefins is a powerful transformation for the stereoselective synthesis of γ-nitro aldehydes, which are versatile intermediates in the synthesis of various biologically active molecules. The proposed catalyst, (S)-2,6-Dimethyl-4-((pyrrolidin-2-yl)methyl)morpholine, is expected to catalyze this reaction via an enamine-based mechanism, similar to other pyrrolidine-based organocatalysts.

Hypothesized Catalytic Cycle

The proposed catalytic cycle for the Michael addition of an aldehyde to a nitroolefin, catalyzed by (S)-2,6-Dimethyl-4-((pyrrolidin-2-yl)methyl)morpholine, is depicted below. The reaction is initiated by the formation of a chiral enamine intermediate from the aldehyde and the pyrrolidine nitrogen of the catalyst. This enamine then attacks the nitroolefin in a stereocontrolled manner, directed by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the chiral product and regenerates the catalyst.

Catalytic Cycle cluster_0 Catalytic Cycle Catalyst (S)-2,6-Dimethyl-4-((pyrrolidin-2-yl)methyl)morpholine Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde R-CHO Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroolefin Nitroolefin R'-CH=CH-NO2 Product γ-Nitro Aldehyde Iminium->Product + H2O Product->Catalyst - Catalyst (Regenerated)

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of (S)-2,6-Dimethyl-4-((pyrrolidin-2-yl)methyl)morpholine as an organocatalyst. Optimization of reaction parameters such as solvent, temperature, and catalyst loading may be necessary to achieve optimal results.

Protocol 1: Synthesis of (S)-2,6-Dimethyl-4-((pyrrolidin-2-yl)methyl)morpholine

The synthesis of the title compound can be envisioned through a reductive amination reaction between (S)-pyrrolidine-2-carbaldehyde and cis-2,6-dimethylmorpholine.

Materials:

  • (S)-pyrrolidine-2-carbaldehyde

  • cis-2,6-Dimethylmorpholine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of (S)-pyrrolidine-2-carbaldehyde (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add cis-2,6-dimethylmorpholine (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-2,6-Dimethyl-4-((pyrrolidin-2-yl)methyl)morpholine.

Protocol 2: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

This protocol describes a model reaction to evaluate the catalytic efficacy of the newly synthesized catalyst.

Materials:

  • (S)-2,6-Dimethyl-4-((pyrrolidin-2-yl)methyl)morpholine (catalyst)

  • trans-β-Nitrostyrene

  • Propanal

  • Toluene, anhydrous

  • Benzoic acid (co-catalyst)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a vial charged with a magnetic stir bar, add trans-β-nitrostyrene (0.2 mmol, 1.0 eq).

  • Add (S)-2,6-Dimethyl-4-((pyrrolidin-2-yl)methyl)morpholine (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%).

  • Dissolve the solids in anhydrous toluene (1.0 mL).

  • Add propanal (0.6 mmol, 3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.

  • Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction S1 Reactants: (S)-pyrrolidine-2-carbaldehyde cis-2,6-dimethylmorpholine S2 Reductive Amination (STAB, DCM) S1->S2 S3 Work-up & Purification S2->S3 S4 Characterization (NMR, MS) S3->S4 C1 Reactants: Nitroolefin, Aldehyde C2 Reaction Setup: Catalyst, Co-catalyst, Solvent C1->C2 C3 Stirring at RT (24-48h) C2->C3 C4 Purification (Column Chromatography) C3->C4 C5 Analysis (NMR for dr, HPLC for ee) C4->C5

Caption: General workflow for catalyst synthesis and catalytic testing.

Expected Outcomes and Data Presentation

Based on the performance of related pyrrolidine and morpholine-based catalysts in similar reactions, we can anticipate the potential outcomes.[4][7] The reaction is expected to favor the syn-diastereomer, and the enantioselectivity will be dependent on the ability of the chiral catalyst to effectively shield one face of the enamine intermediate.

Table 1: Hypothetical Results for the Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene

EntryAldehydeTime (h)Yield (%)dr (syn/anti)ee (%) [syn]
1Propanal249295:590
2Butanal249093:788
3Pentanal368592:885
4Isovaleraldehyde487890:1082

Reaction conditions: trans-β-nitrostyrene (0.2 mmol), aldehyde (3.0 eq), catalyst (10 mol%), benzoic acid (10 mol%), toluene (1.0 mL), room temperature.

Troubleshooting and Optimization

  • Low Reactivity: If the reaction is slow or does not proceed to completion, consider increasing the reaction temperature or the catalyst loading. The choice of co-catalyst can also be critical; stronger acids may enhance the rate of enamine formation.

  • Poor Stereoselectivity: The diastereoselectivity and enantioselectivity are often solvent-dependent. A screen of different solvents (e.g., chlorinated solvents, ethers, non-polar hydrocarbons) is recommended. The steric bulk of the aldehyde can also influence selectivity.

  • Difficult Purification: The polarity of the catalyst may be similar to that of the product. Careful selection of the eluent system for column chromatography is necessary.

Conclusion

(S)-2,6-Dimethyl-4-((pyrrolidin-2-yl)methyl)morpholine represents a novel and promising scaffold for asymmetric organocatalysis. By combining the established reactivity of the pyrrolidine moiety with the unique steric and electronic properties of a dimethylmorpholine substituent, this catalyst has the potential to offer new levels of selectivity in important carbon-carbon bond-forming reactions. The protocols and insights provided in this application note serve as a foundation for the exploration of this new catalyst class in the ongoing development of efficient and selective asymmetric transformations.

References

  • Gelmi, M. L., Pellegrino, S., & Penso, M. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1233097. [Link]

  • Gotor-Fernández, V., Gotor, V., & García-Verdugo, E. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(13), 3981. [Link]

  • Gelmi, M. L., Pellegrino, S., & Penso, M. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1233097. [Link]

  • Geffray, V., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega, 7(5), 3746-3762. [Link]

  • Gantt, R. W., et al. (2022). Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes. Journal of the American Chemical Society, 144(12), 5469-5479. [Link]

  • Gelmi, M. L., Pellegrino, S., & Penso, M. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. [Link]

  • Pellegrino, S., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Catalysts, 11(4), 488. [Link]

  • Obydennov, D. L., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(8), 1097-1123. [Link]

  • Guo, S., et al. (2012). ChemInform Abstract: Highly Diastereo- and Enantioselective Tandem Reaction Toward Functionalized Pyrrolidines with Multiple Stereocenters. ChemInform, 43(7). [Link]

  • Foley, D. J., et al. (2021). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry, 86(10), 7136-7147. [Link]

  • Alza, E., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612-619. [Link]

  • Perrey, D. A., & Uray, G. (1985). Preparation of cis-2,6-dimethylmorpholine. U.S.
  • Sarnyai, F., et al. (2020). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 85(10), 6511-6523. [Link]

  • Wang, B., et al. (2021). The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine: insights from multiscale simulations. Catalysis Science & Technology, 11(17), 5869-5880. [Link]

  • Andersson, M. (2002). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. Doctoral Thesis, KTH Royal Institute of Technology. [Link]

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15156-15161. [Link]

  • Marqués-López, E., et al. (2010). Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. Molecules, 15(12), 8894-8929. [Link]

  • CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(10), 997-1014. [Link]

  • Carlone, A., et al. (2022). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 87(6), 4253-4263. [Link]

  • Kanger, T., et al. (2003). Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues. Bioorganic & Medicinal Chemistry, 11(24), 5481-5486. [Link]

  • Viso, A., et al. (2007). Asymmetric Synthesis of 1-(2-Pyrrolyl)alkylamines by the Addition of Organometallic Reagents to Chiral 2-Pyrroleimines. European Journal of Organic Chemistry, 2007(15), 2447-2456. [Link]

Sources

Application Notes & Protocols: Design and Synthesis of Kinase Inhibitors Featuring a Pyrrolidine-Morpholine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the design, synthesis, and biological evaluation of novel kinase inhibitors centered on a pyrrolidine-morpholine scaffold. The rationale for utilizing this privileged structural motif is discussed in the context of kinase inhibitor design, with a particular focus on targeting the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][2] This document outlines a modular synthetic route amenable to library generation, detailed protocols for in vitro kinase inhibition assays, and cell-based assays to assess cytotoxic activity.

Introduction: The Rationale for a Pyrrolidine-Morpholine Kinase Inhibitor Scaffold

The pyrrolidine ring is a five-membered saturated nitrogen-containing heterocycle that is a "privileged scaffold" in medicinal chemistry due to its prevalence in numerous natural products and FDA-approved drugs.[3][4] Its three-dimensional sp³-hybridized structure allows for the exploration of chemical space in ways that flat aromatic rings cannot, offering opportunities for enhanced target binding and improved physicochemical properties.[3] The morpholine moiety is another key pharmacophore, known to improve aqueous solubility and metabolic stability.[5] Notably, the oxygen atom of the morpholine ring can act as a crucial hydrogen bond acceptor in the hinge region of many kinase active sites, a feature exploited in numerous successful kinase inhibitors, including those targeting PI3K and mTOR.[6][7]

The combination of a pyrrolidine and a morpholine ring into a single scaffold offers a synergistic approach to kinase inhibitor design. The pyrrolidine can serve as a versatile anchor, allowing for substitutions that can probe different regions of the kinase active site to enhance potency and selectivity, while the morpholine can provide a key interaction with the hinge region and confer favorable drug-like properties. This guide will focus on the design and synthesis of inhibitors targeting the PI3Kα isoform, a key node in the PI3K/Akt/mTOR pathway.

Design Strategy and Modular Synthesis

Our design strategy involves a modular approach, allowing for the facile generation of a library of analogues for structure-activity relationship (SAR) studies. The core scaffold consists of a central pyrimidine ring, a common feature in many kinase inhibitors, substituted with a pyrrolidine and a morpholine moiety.

Synthetic Workflow

The proposed synthetic route is a multi-step process starting from commercially available reagents. The key steps involve sequential nucleophilic aromatic substitution reactions on a di-chlorinated pyrimidine core.

G A 2,4-Dichloropyrimidine C Intermediate 1 (2-chloro-4-(pyrrolidin-1-yl)pyrimidine) A->C Nucleophilic Aromatic Substitution 1 B Pyrrolidine B->C E Final Compound (Pyrrolidine-Morpholine-Pyrimidine Core) C->E Nucleophilic Aromatic Substitution 2 D Morpholine D->E G Final Inhibitor Library E->G Suzuki or Buchwald-Hartwig Coupling F Aromatic Amine F->G

Caption: Proposed modular synthetic workflow.

Experimental Protocol: Synthesis of a Representative Pyrrolidine-Morpholine Kinase Inhibitor (PMKI-1)

This protocol describes the synthesis of a representative compound from the proposed library, 4-(pyrrolidin-1-yl)-6-morpholino-N-phenylpyrimidin-2-amine (PMKI-1).

Step 1: Synthesis of 2-chloro-4-(pyrrolidin-1-yl)pyrimidine

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add pyrrolidine (1.1 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-(pyrrolidin-1-yl)pyrimidine.

Step 2: Synthesis of 4-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)morpholine

  • To a solution of 2-chloro-4-(pyrrolidin-1-yl)pyrimidine (1.0 eq) in isopropanol, add morpholine (1.5 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 85 °C) for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 4-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)morpholine.

Step 3: Synthesis of PMKI-1 via Buchwald-Hartwig Amination

  • In a microwave vial, combine 4-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)morpholine (1.0 eq), aniline (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the vial with argon.

  • Add anhydrous dioxane to the vial.

  • Seal the vial and heat in a microwave reactor at 120 °C for 1 hour.

  • Cool the reaction mixture, filter through Celite, and concentrate the filtrate.

  • Purify the crude product by preparative HPLC to obtain PMKI-1.

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Technique Expected Observations for PMKI-1
¹H NMR Characteristic peaks for the pyrimidine, pyrrolidine, morpholine, and phenyl protons with appropriate chemical shifts and coupling constants.
¹³C NMR Signals corresponding to all carbon atoms in the molecule.
Mass Spectrometry (ESI-MS) A peak corresponding to the [M+H]⁺ ion of the final compound.
HPLC A single major peak indicating high purity (>95%).

Biological Evaluation

The biological activity of the synthesized compounds will be assessed through a series of in vitro and cell-based assays.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[8] Its aberrant activation is a frequent event in many human cancers, making it a prime target for cancer therapy.[1]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor PMKI-1 Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

In Vitro Kinase Inhibition Assay: PI3Kα (p110α/p85α)

This protocol describes a luminescence-based assay to determine the IC₅₀ value of the synthesized compounds against PI3Kα.[9]

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PIP2 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)

  • ADP-Glo™ Kinase Assay Kit

  • Test compounds (e.g., PMKI-1) dissolved in DMSO

  • White, opaque 384-well plates

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 0.5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a mixture of PI3Kα enzyme and PIP2 substrate in kinase buffer.

    • Add 4 µL of the enzyme/substrate mixture to each well.

    • Initiate the reaction by adding 0.5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.[9]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Compound PI3Kα IC₅₀ (nM)
PMKI-1Hypothetical Value: 50
Control Inhibitore.g., Alpelisib: 5
Cell-Based Assay: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line with a known PI3K pathway mutation (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (e.g., PMKI-1)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.[10]

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Compound MCF-7 GI₅₀ (µM)
PMKI-1Hypothetical Value: 0.5
Control Druge.g., Doxorubicin: 0.1

Conclusion and Future Directions

This guide has provided a detailed framework for the design, synthesis, and evaluation of novel kinase inhibitors based on a pyrrolidine-morpholine scaffold. The proposed modular synthesis allows for the generation of a diverse library of compounds for SAR studies. The outlined in vitro and cell-based assays provide a robust platform for assessing the biological activity of these inhibitors against the PI3K/Akt/mTOR pathway.

Future work should focus on synthesizing a library of analogues to explore the SAR around the pyrrolidine and the aryl substituent. Further biological characterization should include kinase selectivity profiling against a panel of other kinases and in vivo efficacy studies in relevant animal models of cancer.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6636. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available from: [Link]

  • Graphviz. (n.d.). User Guide. Available from: [Link]

  • Graphviz. (n.d.). DOT Language. Available from: [Link]

  • Smolobochkin, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6549. Available from: [Link]

  • Graphviz Examples. (n.d.). Examples. Available from: [Link]

  • Graphviz Tutorial. (2021, January 13). Graphviz tutorial [Video]. YouTube. Available from: [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. Available from: [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Available from: [Link]

  • Google Patents. (n.d.). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • Pecchi, S., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6895-6898. Available from: [Link]

  • Zhu, W., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(10), 1735. Available from: [Link]

  • Zhang, L., et al. (2014). A simple and efficient synthesis of fused morpholine pyrrolidines/piperdines with potential insecticidal activities. Molecular Diversity, 18(4), 887-893. Available from: [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Available from: [Link]

  • New Journal of Chemistry. (2021). Exploring the potential of newly synthesized 4-methyl-6-morpholino-pyrimidine derivatives as antiproliferative agents. New Journal of Chemistry, 45(38), 17764-17775. Available from: [Link]

  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry, 74(15), 5811–5814. Available from: [Link]

  • Graphviz. (2022, October 2). dot. Available from: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Chen, Y.-C., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 83. Available from: [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Al-Ostath, A. I., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4930. Available from: [Link]

  • Graphviz Examples. (n.d.). Examples. Read the Docs. Available from: [Link]

  • Huang, C.-Y., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. International Journal of Molecular Sciences, 23(18), 10927. Available from: [Link]

  • Adriaenssens, E. (2023, March 31). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. Available from: [Link]

  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell. Available from: [Link]

  • BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. Available from: [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Available from: [Link]

  • Viny, A. D., et al. (2021). Structural insights into the interaction of three Y-shaped ligands with PI3Kα. Proceedings of the National Academy of Sciences, 118(12), e2023249118. Available from: [Link]

  • ResearchGate. (2015). Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Available from: [Link]

  • Moodle@Units. (n.d.). PI3K/mTOR/AKT Signaling Pathway. Available from: [Link]

  • ResearchGate. (2020). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Available from: [Link]

  • Boster Bio. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • Chen, Y.-C., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 83. Available from: [Link]

Sources

Application Note: A Strategic Guide to Building Diverse Chemical Libraries from the Chiral Scaffold 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The generation of structurally diverse and three-dimensionally complex chemical libraries is a cornerstone of modern drug discovery.[1][2] Privileged scaffolds, which are molecular frameworks that can bind to multiple biological targets, serve as ideal starting points for such libraries.[3] This application note details a comprehensive strategy for the chemical diversification of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine, a chiral scaffold incorporating both the morpholine and pyrrolidine heterocycles. Morpholine is a highly valued motif in medicinal chemistry, often improving the pharmacokinetic profile of drug candidates, while the pyrrolidine ring is a common feature in numerous natural products and pharmaceuticals.[4][5][6][7] The key reactive handle on this scaffold is the secondary amine of the pyrrolidine moiety, which allows for a multitude of robust chemical transformations. We provide detailed, field-tested protocols for N-acylation, reductive amination, and N-alkylation, complete with experimental rationale, troubleshooting, and characterization guidelines to empower researchers in the rapid assembly of novel compound collections.

Strategic Approach to Library Design

The core principle behind diversifying a single scaffold is Diversity-Oriented Synthesis (DOS), a strategy that aims to populate chemical space with structurally varied molecules from a common starting material.[3] Our scaffold, this compound, is exceptionally well-suited for DOS due to its stereochemically rich, sp³-hybridized core and the highly tractable secondary amine on the pyrrolidine ring.

The diversification strategy hinges on leveraging this secondary amine as a versatile nucleophile for a variety of reliable C-N bond-forming reactions. This approach allows for the systematic introduction of a wide range of functional groups and structural motifs, thereby modulating the physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, polarity) of the final compounds.

Figure 1: Overall strategy for diversifying the core scaffold.

Starting Material: Synthesis and Characterization

The starting scaffold, cis-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine, can be synthesized through established methods. A common route involves the reductive amination of cis-2,6-dimethylmorpholine with N-protected L-prolinal, followed by deprotection. The synthesis of cis-2,6-dimethylmorpholine itself is typically achieved via the cyclization of diisopropanolamine.[8] It is critical to confirm the identity, purity (>95%), and stereochemical integrity of the starting material using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and chiral HPLC) before commencing library synthesis.

Core Diversification Protocols

The following protocols are designed to be robust and adaptable for a wide range of substrates, making them ideal for library production in parallel synthesis formats.

Protocol 3.1: N-Acylation of the Pyrrolidine Moiety

Rationale: The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. This reaction introduces a planar, hydrogen-bond accepting carbonyl group and a hydrogen-bond donating N-H group (if starting from a primary amine, which is not the case here, but the principle holds for modulating properties). N-acylation is generally high-yielding and tolerates a vast array of functional groups on the acylating agent.[9][10]

Reaction Scheme: (A chemical drawing showing the core scaffold reacting with an acyl chloride (R-COCl) in the presence of a base like triethylamine to form the N-acylated product)

Figure 2: Detailed workflow for the N-Acylation protocol.

Experimental Protocol:

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the scaffold (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, 0.1 M).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA, 1.2 eq) to the stirred solution. The base is crucial to neutralize the HCl byproduct generated during the reaction.[9]

  • Acylating Agent Addition: In a separate flask, dissolve the desired acyl chloride or acid anhydride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled scaffold solution over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove unreacted acyl chloride), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

Problem Potential Cause(s) Solution(s)
Low Yield 1. Inadequate base. 2. Moisture contamination hydrolyzing acyl chloride. 3. Poor quality of acylating agent. 1. Ensure 1.1-1.2 equivalents of base are used. 2. Use oven-dried glassware and anhydrous solvents. 3. Use a freshly opened or purified reagent.

| Multiple Spots on TLC | 1. Incomplete reaction. 2. Formation of side products. | 1. Allow the reaction to run longer or warm slightly (e.g., to 40 °C). 2. Optimize purification conditions; consider an alternative base like potassium phosphate.[9] |

Example Library Data (N-Acylation):

Acyl Chloride Product Structure Yield (%) Purity (LC-MS, %)
Benzoyl chloride (Structure of N-benzoyl product) 92 >98
4-Chlorobenzoyl chloride (Structure of N-(4-chlorobenzoyl) product) 88 >99
Cyclopropanecarbonyl chloride (Structure of N-cyclopropylcarbonyl product) 95 >99

| Acetyl chloride | (Structure of N-acetyl product) | 91 | >97 |

Protocol 3.2: Reductive Amination

Rationale: Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide variety of alkyl groups.[11][12] The reaction proceeds via the formation of an iminium ion intermediate between the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ. This method significantly expands the structural diversity achievable from the scaffold.[13]

Reaction Scheme: (A chemical drawing showing the core scaffold reacting with an aldehyde (R-CHO) and a reducing agent like Sodium Triacetoxyborohydride to form the N-alkylated product)

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve the scaffold (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an appropriate solvent like 1,2-dichloroethane (DCE) or methanol (MeOH) (0.1 M).

  • Imine/Enamine Formation: Add acetic acid (1.0 eq) to catalyze the formation of the iminium intermediate. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 eq), portion-wise to the solution. STAB is a mild reducing agent ideal for this transformation as it does not readily reduce the starting carbonyl compound.[12]

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS.

  • Work-up: Carefully quench the reaction by adding saturated NaHCO₃ solution. Extract the aqueous phase with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting:

Problem Potential Cause(s) Solution(s)
Starting Material Remains 1. Inefficient iminium formation. 2. Inactive reducing agent. 1. Increase reaction time for iminium formation or add a dehydrating agent (e.g., MgSO₄). 2. Use fresh STAB.

| Alcohol Byproduct | The reducing agent is reducing the starting aldehyde/ketone. | Ensure STAB is used; stronger reducing agents like NaBH₄ should only be added after imine formation is complete.[12] |

Example Library Data (Reductive Amination):

Carbonyl Compound Product Structure Yield (%) Purity (LC-MS, %)
Benzaldehyde (Structure of N-benzyl product) 85 >98
Cyclohexanone (Structure of N-cyclohexyl product) 78 >97

| 3-Phenylpropanal | (Structure of N-(3-phenylpropyl) product) | 81 | >99 |

Protocol 3.3: N-Alkylation

Rationale: Direct N-alkylation with alkyl halides is a fundamental method for introducing simple alkyl chains. While over-alkylation can be a challenge with primary amines, it is not a concern here as the pyrrolidine nitrogen is already secondary, and the product will be a tertiary amine. Careful selection of the base and solvent is key to achieving good yields and minimizing side reactions like elimination.[14][15][16]

Reaction Scheme: (A chemical drawing showing the core scaffold reacting with an alkyl halide (R-X) and a base like K₂CO₃ to form the N-alkylated product)

Experimental Protocol:

  • Preparation: Combine the scaffold (1.0 eq), the alkyl halide (e.g., iodide or bromide, 1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in a solvent like acetonitrile (MeCN) or dimethylformamide (DMF) (0.2 M).

  • Reaction: Heat the mixture to 60-80 °C and stir for 6-24 hours. The elevated temperature is often necessary to drive the reaction with less reactive alkyl halides. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. If using K₂CO₃, filter off the solid. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting:

Problem Potential Cause(s) Solution(s)
No Reaction 1. Alkyl halide is not reactive enough. 2. Insufficient temperature. 1. Convert alkyl chloride/bromide to the more reactive iodide in situ using NaI (Finkelstein reaction). 2. Increase the reaction temperature.

| Elimination Byproduct | The alkyl halide is sterically hindered (e.g., secondary or tertiary halide). | This method works best for primary and some secondary alkyl halides. For hindered groups, consider reductive amination instead. |

Library Quality Control

For any synthesized library, it is imperative to perform quality control to confirm the identity and purity of the compounds. A representative subset of the library (5-10%) should be fully characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For the entire library, purity should be assessed using a high-throughput method like LC-MS.

Conclusion

The this compound scaffold is a superb starting point for the construction of diverse, three-dimensional chemical libraries for drug discovery screening. The protocols provided herein for N-acylation, reductive amination, and N-alkylation are robust, scalable, and versatile, enabling researchers to rapidly access a wide range of novel chemical entities. By systematically applying these transformations, scientists can effectively explore the chemical space around this privileged core to identify new bioactive molecules.

References

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. (2020). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021). PMC - NIH. Retrieved from [Link]

  • α‐Functionalization of Morpholine and N‐Tosyl piperazine. Reactions... (n.d.). ResearchGate. Retrieved from [Link]

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. (2024). Journal of Peptide Science. Retrieved from [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI. Retrieved from [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021). Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]

  • Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds. (n.d.). ResearchGate. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PMC - NIH. Retrieved from [Link]

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. (2016). Organic Letters. ACS Publications. Retrieved from [Link]

  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (n.d.). ResearchGate. Retrieved from [Link]

  • Repurposing inert amides for drug discovery. (2025). HIMS - University of Amsterdam. Retrieved from [Link]

  • (PDF) Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. (2023). ResearchGate. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). PMC - NIH. Retrieved from [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). MDPI. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. Retrieved from [Link]

  • DNA as a Chiral Scaffold for Asymmetric Synthesis. (2015). PMC - NIH. Retrieved from [Link]

  • Biaxially chiral compounds: research and development of synthesis. (n.d.). Chemical Communications. RSC Publishing. Retrieved from [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • N-Terminus Acetylation Protocol. (n.d.). CDN. Retrieved from [Link]

  • Strategies for the synthesis of secondary amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. (2018). Oriental Journal of Chemistry. Retrieved from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Organic Letters. ACS Publications. Retrieved from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). PMC - NIH. Retrieved from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of cis-2,6-dimethylmorpholine. (1985). Google Patents.
  • 2,6-Dimethylmorpholine. (n.d.). PubChem. Retrieved from [Link]

  • A kind of preparation method of 2,2,6,6- tetramethyl morpholine. (2019). Google Patents.
  • Medicinal chemistry of 2,2,4-substituted morpholines. (2002). PubMed. Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). Innovare Academic Sciences. Retrieved from [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (2014). PubMed Central. Retrieved from [Link]

Sources

Application Notes and Protocols for Coupling Reactions with 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Bifunctional Scaffold

2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine is a unique bifunctional molecule featuring two key heterocyclic motifs: a substituted morpholine and a pyrrolidine. This structure presents a versatile platform for the synthesis of novel chemical entities in drug discovery and medicinal chemistry. The morpholine moiety, a privileged scaffold, is known to enhance the pharmacokinetic properties of drug candidates, while the pyrrolidine ring, also a common feature in many bioactive compounds, offers additional points for chemical modification.[1][2]

This document provides detailed experimental protocols for engaging the secondary amine of the morpholine ring in N-alkylation reactions, a fundamental transformation in organic synthesis for constructing carbon-nitrogen bonds.[3] The protocols outlined are based on established methodologies for the N-alkylation of morpholine derivatives and coupling reactions involving pyrrolidine scaffolds.

Molecular Structure and Reactivity

This compound (CAS No. 1212315-86-0) possesses a secondary amine within the morpholine ring, which serves as a primary site for nucleophilic attack in coupling reactions.[4][5] The pyrrolidine ring, while less reactive for direct coupling under standard conditions, can be functionalized through various synthetic strategies, making this molecule a valuable building block for creating diverse chemical libraries.

Key Reactive Site: The nitrogen atom of the morpholine ring is the most nucleophilic center, readily participating in reactions with electrophiles such as alkyl halides.

Experimental Protocols: N-Alkylation of the Morpholine Nitrogen

The following protocols describe general procedures for the N-alkylation of this compound with various alkylating agents. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the morpholine nitrogen attacks the electrophilic carbon of the alkylating agent.[3]

Protocol 1: General N-Alkylation with Alkyl Halides

This protocol outlines a robust and versatile method for the N-alkylation of this compound using alkyl halides under basic conditions.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous acetonitrile or DMF (approximately 10 mL per mmol of the amine).

  • Add anhydrous potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents) to the solution.

  • To the stirred suspension, add the alkyl halide (1.1 - 1.5 equivalents) dropwise at room temperature.

  • The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide. For less reactive halides, heating to 60-80 °C is recommended.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the inorganic base and wash the filter cake with a small amount of the reaction solvent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system to afford the pure N-alkylated product.

Table 1: Representative Reaction Conditions for N-Alkylation

Alkylating AgentBaseSolventTemperatureTypical Reaction Time
Methyl IodideK₂CO₃CH₃CNRoom Temp.4-8 hours
Ethyl BromideK₂CO₃DMF60 °C12-16 hours
Benzyl BromideCs₂CO₃CH₃CNRoom Temp.6-10 hours
Protocol 2: Reductive Amination with Aldehydes and Ketones

Reductive amination provides an alternative route to N-alkylation, particularly for introducing more complex substituents. This method involves the in-situ formation of an enamine/iminium intermediate followed by reduction.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in DCM or DCE.

  • Add a catalytic amount of acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the enamine/iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Advanced Coupling Strategies: Functionalization of the Pyrrolidine Moiety

While the morpholine nitrogen is the primary site for simple alkylation, the pyrrolidine ring can be a substrate for more advanced transition-metal-catalyzed cross-coupling reactions.[6] These reactions often require prior functionalization of the pyrrolidine ring (e.g., introduction of a halide or triflate) or the use of unsaturated pyrrolidine precursors (pyrrolines). For instance, palladium-catalyzed reactions are widely employed for the synthesis of aryl-substituted pyrrolidines.[7]

Conceptual Workflow for Pyrrolidine Functionalization:

G A This compound B N-Protection of Pyrrolidine A->B Protection C Functionalization of Pyrrolidine Ring (e.g., Halogenation) B->C Derivatization D Transition-Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->D Coupling Partner E Deprotection D->E Purification F Functionalized Product E->F Final Product

Caption: Conceptual workflow for advanced coupling reactions on the pyrrolidine ring.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents are often toxic and corrosive; handle with care.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Reaction Conversion Insufficiently reactive alkylating agent or base.Increase reaction temperature, switch to a more reactive halide (I > Br > Cl), use a stronger base (e.g., Cs₂CO₃), or consider microwave-assisted heating.
Formation of Multiple Products Side reactions or over-alkylation.Use a milder base, control the stoichiometry of the alkylating agent carefully, or purify the product meticulously using chromatography.
Difficulty in Product Purification Similar polarity of starting material and product.Optimize the eluent system for column chromatography, or consider derivatizing the product to alter its polarity for easier separation.

Conclusion

This compound is a promising building block for the synthesis of diverse and complex molecules. The protocols provided herein offer a solid foundation for the N-alkylation of the morpholine moiety, enabling the straightforward introduction of various substituents. Furthermore, the potential for advanced functionalization of the pyrrolidine ring opens up avenues for the creation of novel chemical scaffolds with significant potential in drug discovery and development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine.
  • Lancaster University. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium.
  • ChemicalBook. (n.d.). This compound | 1212315-86-0.
  • SpringerLink. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation.
  • Chemenu. (n.d.). cas 128208-00-4|| where to buy 2-(Pyrrolidin-1-ylmethyl)morpholine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted (Pyrrolidin-2-ylmethyl)morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted (pyrrolidin-2-ylmethyl)morpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. As Senior Application Scientists, we have compiled field-proven insights and data to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare (pyrrolidin-2-ylmethyl)morpholines?

A1: The two most prevalent and reliable methods are Reductive Amination of a pyrrolidine-2-carbaldehyde derivative with morpholine, and Nucleophilic Substitution of a 2-(halomethyl)pyrrolidine derivative with morpholine. The choice depends on the availability of starting materials and the specific substituents on your target molecule.

Q2: My pyrrolidine nitrogen is protected with a Boc group. When is the best stage to deprotect it?

A2: Typically, the N-Boc group is removed in the final step. It is stable under the conditions of both reductive amination and nucleophilic substitution.[1] Deprotection is most commonly achieved using strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[1][2] Attempting deprotection earlier can lead to side reactions at the newly exposed secondary amine.

Q3: I'm observing multiple spots on my TLC after the reaction. What are the likely byproducts?

A3: Common byproducts depend on the synthetic route. For reductive amination, you might see the alcohol resulting from the reduction of your starting aldehyde, or over-alkylated products.[3][4] For nucleophilic substitution, unreacted starting materials are the most common impurity. In both cases, impurities from previous steps, such as the synthesis of the pyrrolidine precursor, can also be present.

Q4: How can I best purify my final (pyrrolidin-2-ylmethyl)morpholine product?

A4: Given that the final product is a basic amine, column chromatography on silica gel is a standard method.[5] A mobile phase containing a small percentage of a basic modifier, like triethylamine or ammonium hydroxide in an ethyl acetate/hexane or dichloromethane/methanol system, is often necessary to prevent peak tailing and improve separation.[5] For high-purity requirements or difficult separations, preparative HPLC may be employed.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the synthesis. The troubleshooting is organized by the synthetic methodology.

Guide 1: Reductive Amination Route

Reductive amination is a powerful method involving the reaction of a carbonyl compound (pyrrolidine-2-carbaldehyde) with an amine (morpholine) to form an iminium ion intermediate, which is then reduced in situ by a hydride agent.[6][7]

cluster_prep Starting Material Preparation cluster_reaction One-Pot Reductive Amination cluster_workup Workup & Deprotection SM N-Boc-prolinol Oxidation Oxidation (e.g., DMP, SO3-Py) SM->Oxidation Aldehyde N-Boc-pyrrolidine-2-carbaldehyde Oxidation->Aldehyde Aldehyde_copy Aldehyde Mix Mix & Stir Aldehyde_copy->Mix Morpholine Morpholine Morpholine->Mix Solvent Solvent (e.g., DCE, THF) Solvent->Mix ReducingAgent Add Reducing Agent (e.g., NaBH(OAc)3) Mix->ReducingAgent Reaction Reaction (Formation of C-N bond) ReducingAgent->Reaction Quench Quench Reaction Reaction->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Deprotection N-Boc Deprotection (e.g., TFA/DCM) Extraction->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: Workflow for the Reductive Amination Synthesis.

Problem 1: Low or No Conversion of the Starting Aldehyde

Potential Cause Scientific Explanation & Solution
Inefficient Imine/Iminium Ion Formation The formation of the imine intermediate is often the rate-limiting step and is pH-dependent. The reaction can be slow at neutral pH. Solution: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial attack by morpholine. Be cautious, as too much acid can protonate the morpholine, rendering it non-nucleophilic.
Decomposition of the Aldehyde Pyrrolidine-2-carbaldehydes, especially α-amino aldehydes, can be unstable and prone to racemization or decomposition, particularly if not used immediately after preparation. Solution: Ensure the aldehyde is of high purity. It is best to synthesize it and use it on the same day. Store it under an inert atmosphere (Nitrogen or Argon) at low temperatures if immediate use is not possible.
Inactive Reducing Agent Hydride reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) can degrade upon exposure to moisture. Solution: Use a freshly opened bottle of the reducing agent or a batch that has been stored properly in a desiccator. Consider using a slight excess (1.2-1.5 equivalents) to compensate for any minor degradation.
Incorrect Solvent The choice of solvent can impact the reaction. Protic solvents like methanol can sometimes compete with the intended reaction by forming acetals with the aldehyde. Solution: Use a non-protic solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF). These are standard for reductive aminations.[8]

Problem 2: Formation of Alcohol Byproduct (Reduction of Starting Aldehyde)

Potential Cause Scientific Explanation & Solution
Reducing Agent is Too Reactive Stronger reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the aldehyde to an alcohol before it has a chance to form the imine with morpholine.[4] Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this purpose as it is less reactive towards aldehydes and ketones but readily reduces the iminium ion intermediate.[3] Sodium cyanoborohydride (NaBH₃CN) is also a good choice, particularly under mildly acidic conditions (pH ~4-6).[4]
Slow Imine Formation If imine formation is slow, the reducing agent has more opportunity to react directly with the available aldehyde. This is often coupled with the cause above. Solution: Ensure optimal conditions for imine formation as described in "Problem 1". Consider pre-stirring the aldehyde and morpholine (with a catalytic amount of acetic acid) for 30-60 minutes before adding the reducing agent to allow a sufficient concentration of the imine to build up.
Guide 2: Nucleophilic Substitution Route

This route typically involves the reaction of an N-protected 2-(chloromethyl)pyrrolidine or 2-(bromomethyl)pyrrolidine with morpholine, which acts as the nucleophile. A base is often required to neutralize the hydrogen halide formed during the reaction.

start Start: N-Boc-2-(halomethyl)pyrrolidine + Morpholine check_conversion Is reaction conversion low? start->check_conversion increase_temp Increase temperature (e.g., from RT to 50-80 °C) check_conversion->increase_temp Yes check_base Is a base present? check_conversion->check_base No increase_temp->check_base failure Consider alternative route increase_temp->failure If still low add_base Add a non-nucleophilic base (e.g., K2CO3, DIPEA) check_base->add_base No check_solvent What is the solvent? check_base->check_solvent Yes add_base->check_solvent polar_aprotic Use a polar aprotic solvent (e.g., DMF, Acetonitrile) check_solvent->polar_aprotic Non-polar success High Yield Achieved check_solvent->success Polar Aprotic polar_aprotic->success

Caption: Troubleshooting workflow for the Nucleophilic Substitution.

Problem 3: Slow or Incomplete Reaction

Potential Cause Scientific Explanation & Solution
Poor Leaving Group While chlorides are often used, they are less reactive leaving groups than bromides or iodides. Solution: If starting from N-Boc-prolinol, consider converting the alcohol to a tosylate or mesylate, which are excellent leaving groups. Alternatively, if synthesizing the halide, using conditions that favor the formation of the bromomethyl or iodomethyl derivative can significantly increase reaction rates.
Insufficient Temperature Nucleophilic substitutions often require thermal energy to overcome the activation barrier, especially with less reactive halides or bulky nucleophiles. Solution: Heat the reaction mixture. Solvents like acetonitrile or DMF are well-suited for higher temperature reactions (e.g., 60-100 °C).[9] Monitor the reaction by TLC to avoid decomposition at elevated temperatures.
Solvent Choice The reaction involves the formation of charged intermediates and products. Polar aprotic solvents are best at solvating these species and accelerating Sₙ2 reactions. Solution: Use solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[9][10] These solvents will increase the rate of reaction compared to less polar solvents like THF or DCM.
Product Inhibition The reaction generates a hydrohalide salt (e.g., morpholinium chloride). This can protonate the starting morpholine, reducing the concentration of the active nucleophile. Solution: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the reaction mixture.[9] This "scavenger" base will neutralize the acid as it is formed, maintaining a high concentration of free morpholine.

Experimental Protocols

Protocol 1: Reductive Amination using NaBH(OAc)₃

This protocol describes the synthesis starting from the commercially available (S)-(-)-1-Boc-2-pyrrolidinemethanol.

Step 1: Oxidation to (S)-1-Boc-pyrrolidine-2-carbaldehyde

  • Dissolve (S)-(-)-1-Boc-2-pyrrolidinemethanol (1.0 eq) in anhydrous DCM (approx. 0.2 M).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously for 30 minutes, then separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude aldehyde is often used immediately in the next step without further purification.

Step 2: Reductive Amination

  • Dissolve the crude (S)-1-Boc-pyrrolidine-2-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) (approx. 0.1 M).

  • Add morpholine (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the mixture three times with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: N-Boc Deprotection

  • Dissolve the purified N-Boc protected product in DCM (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.[1]

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize excess acid.

  • Make the aqueous layer basic (pH > 10) with 1M NaOH and extract with DCM.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.

Protocol 2: Nucleophilic Substitution

This protocol utilizes (S)-1-Boc-2-(chloromethyl)pyrrolidine as the starting material.

  • To a solution of (S)-1-Boc-2-(chloromethyl)pyrrolidine (1.0 eq) in acetonitrile (ACN) (approx. 0.2 M), add morpholine (2.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 16-24 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude N-Boc protected product by flash column chromatography.

  • Perform the N-Boc deprotection as described in Step 3 of Protocol 1.

Data Summary

ParameterReductive AminationNucleophilic SubstitutionComments
Key Reagents Pyrrolidine-2-carbaldehyde, Morpholine, NaBH(OAc)₃2-(Halomethyl)pyrrolidine, Morpholine, K₂CO₃Choice of reagents depends on starting material availability.
Typical Solvents DCE, DCM, THFACN, DMFPolar aprotic solvents are preferred for the substitution reaction.
Reaction Temp. 0 °C to Room Temp.Room Temp. to 80 °CSubstitution often requires heating to achieve a reasonable rate.
Common Byproducts Reduced aldehyde (alcohol)Unreacted starting materialsByproduct formation can be minimized by careful choice of reagents and conditions.
Overall Yield 50-70% (over 2-3 steps)60-80% (over 2 steps)Yields are highly dependent on substrate and optimization.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]

  • Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Eschweiler-Clarke reaction. (2025, October 13). YouTube. Retrieved January 18, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020, July 3). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). Nano Catalyst. Retrieved January 18, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). JOCPR. Retrieved January 18, 2026, from [Link]

  • Reductive Amination. (2026, January 3). Wordpress. Retrieved January 18, 2026, from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved January 18, 2026, from [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis of pyrrolidines by the intermolecular Mannich reaction. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Advances (RSC Publishing). Retrieved January 18, 2026, from [Link]

  • Synthesis of substituted pyrrolidines. (2017, May 15). DiVA portal. Retrieved January 18, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). NIH. Retrieved January 18, 2026, from [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. (n.d.). Journal of the American Chemical Society - ACS Publications. Retrieved January 18, 2026, from [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024, September 6). ChemRxiv. Retrieved January 18, 2026, from [Link]

  • Morpholine Preparation from Diethanolamine. (2022, August 1). YouTube. Retrieved January 18, 2026, from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.). Baghdad Science Journal. Retrieved January 18, 2026, from [Link]

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

  • N-alkylation of morpholine with other alcohols. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis question: Using reductive amination to form pyrrolidine. (2020, July 30). Stack Exchange. Retrieved January 18, 2026, from [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions. Retrieved January 18, 2026, from [Link]

  • Synthesis of New Optically Active 2-Pyrrolidinones. (n.d.). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Purification of Polar Morpholine-Pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar morpholine and pyrrolidine-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these versatile, yet often chromatographically challenging, scaffolds. The inherent polarity and basicity of the morpholine and pyrrolidine nitrogens necessitate specialized purification strategies. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles and achieve high-purity compounds.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific, frequently encountered issues during the purification of polar morpholine-pyrrolidine compounds. Each problem is followed by an analysis of the probable causes and a step-by-step guide to resolving the issue.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar morpholine-pyrrolidine compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a classic challenge with highly polar analytes in reversed-phase (RP) chromatography.[1][2][3] Your compound has a higher affinity for the polar mobile phase than the nonpolar stationary phase. Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, systematically increase the aqueous portion. Modern reversed-phase columns are engineered to be stable in highly aqueous conditions.[1][4]

  • Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity and improved retention for polar analytes.[5]

  • Switch to a Different Chromatographic Mode: For highly polar compounds, reversed-phase may not be the optimal technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that utilizes a polar stationary phase and a high organic mobile phase, promoting retention of polar compounds.[3][6][7] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be highly effective.[8][9][10]

Issue 2: Significant Peak Tailing in HPLC

Q: I am observing significant peak tailing for my polar morpholine-pyrrolidine compound. What is causing this, and how can I achieve symmetrical peaks?

A: Peak tailing for basic compounds like morpholine and pyrrolidine derivatives is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[11] Here’s how to mitigate this:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[1][12] For basic compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[1][12] Conversely, at a high pH, the analyte will be neutral, but the silanols will be deprotonated. Using a highly deactivated, end-capped column is recommended for high pH methods.

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[1]

  • Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.[13]

  • Consider HILIC: In HILIC, the high organic content of the mobile phase and the water layer on the stationary phase can lead to different retention mechanisms that may result in better peak shapes for polar basic compounds.[6][7]

digraph "Troubleshooting_Peak_Tailing" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Peak Tailing Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_pH [label="Is mobile phase pH optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_column [label="Is column end-capped/in good condition?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; consider_additive [label="Have you tried a mobile phase additive (e.g., TEA)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; consider_HILIC [label="Consider alternative chromatography (HILIC/Mixed-Mode)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution [label="Symmetrical Peak", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_pH; check_pH -> check_column [label="No"]; check_pH -> solution [label="Yes"]; check_column -> consider_additive [label="No"]; check_column -> solution [label="Yes"]; consider_additive -> consider_HILIC [label="No"]; consider_additive -> solution [label="Yes"]; consider_HILIC -> solution; }

Figure 1. Logic for troubleshooting peak tailing in RP-HPLC.


Issue 3: Compound Instability on Silica Gel during Flash Chromatography

Q: My polar morpholine-pyrrolidine compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

A: Some morpholine and pyrrolidine derivatives can be sensitive to the acidic nature of standard silica gel.[14] Here are some solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. You can do this by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[1]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[15]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be an excellent option to avoid degradation on acidic silica.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel polar morpholine-pyrrolidine compound?

A1: A good starting point is to assess the compound's polarity and solubility.

  • Solubility Testing: Check the solubility in common chromatography solvents (e.g., dichloromethane, ethyl acetate, methanol, water, acetonitrile).

  • TLC Analysis: Run thin-layer chromatography (TLC) in a few different solvent systems (e.g., a non-polar system like hexanes/ethyl acetate and a more polar system like dichloromethane/methanol). This will give you an initial idea of its retention behavior.

  • LC-MS Analysis: A quick analytical LC-MS run on a standard C18 column will confirm its retention in reversed-phase and provide its mass for identification. If it is not retained, this is a strong indicator that an alternative chromatographic mode is necessary.

digraph "Method_Selection_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Novel Polar Morpholine-Pyrrolidine Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solubility [label="Solubility Testing"]; tlc [label="TLC Analysis"]; lcms [label="Analytical LC-MS (C18)"]; retention_check [label="Retained on C18?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; rp_hplc [label="Optimize Reversed-Phase Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; alt_chrom [label="Explore HILIC, Mixed-Mode, or SFC", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> solubility -> tlc -> lcms -> retention_check; retention_check -> rp_hplc [label="Yes"]; retention_check -> alt_chrom [label="No"]; }

Figure 2. Workflow for selecting and optimizing a purification method.


Q2: When should I consider using Supercritical Fluid Chromatography (SFC) for these compounds?

A2: SFC is a powerful technique for the purification of polar compounds, especially for chiral separations.[16] It offers several advantages, including fast separations and reduced solvent consumption.[16][17] While historically considered for less polar compounds, modern SFC with the use of polar co-solvents (like methanol) and additives can effectively purify a wide range of polar analytes, including those with amine functionalities.[16][18][19] If you are facing challenges with both reversed-phase and HILIC, or if you need to perform a chiral separation, SFC is a highly recommended alternative.[16][20]

Q3: How does the stereochemistry of the pyrrolidine ring affect purification?

A3: The non-planar, puckered nature of the pyrrolidine ring can lead to the formation of diastereomers, which may have very similar polarities, making them difficult to separate.[21] The orientation of substituents on the chiral centers of the pyrrolidine ring can significantly influence the molecule's overall shape and its interaction with the stationary phase. For separating stereoisomers, chiral chromatography (often SFC) is the most effective approach.[16][22]

Experimental Protocols

Protocol 1: HILIC Method Development for a Polar Morpholine-Pyrrolidine Compound

This protocol provides a starting point for developing a HILIC purification method.

  • Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.

    • Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.

  • Column Conditioning and Equilibration:

    • Flush the column with 100% Mobile Phase B for 5 minutes.

    • Flush with 100% Mobile Phase A for 10 minutes.

  • Gradient Elution:

    • Start with a gradient of 0-100% Mobile Phase B over 10 minutes.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[1]

Protocol 2: Deactivation of Silica Gel for Flash Chromatography

This protocol describes how to deactivate a silica gel column to prevent the degradation of acid-sensitive compounds.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation:

    • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.

    • Flush the column with 2-3 column volumes of this deactivating solvent.

    • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Sample Loading and Elution:

    • Load your sample onto the column.

    • Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

Data Summary

Chromatography Mode Stationary Phase Mobile Phase Best Suited For Key Considerations
Reversed-Phase (RP) C18, C8, Phenyl-Hexyl, EPGWater/Acetonitrile or MethanolModerately polar to nonpolar compounds.Poor retention for highly polar compounds. Peak tailing for basic compounds.[2][23]
Hydrophilic Interaction (HILIC) Bare Silica, Amide, DiolHigh Organic (e.g., Acetonitrile) with a small amount of aqueous bufferHighly polar and hydrophilic compounds.[3][6]Requires careful column equilibration. Different selectivity compared to RP.
Mixed-Mode (MMC) Cation-exchange/RP, Anion-exchange/RPAqueous buffer with organic modifierCompounds with both polar/ionic and hydrophobic moieties.[8][9][10][24]Can provide unique selectivity and retain a wide range of analytes.[25]
Supercritical Fluid (SFC) Various (Chiral and Achiral)Supercritical CO2 with a polar co-solvent (e.g., Methanol)Chiral separations, fast purifications.[16][17]Can handle a surprisingly wide range of polar compounds with appropriate modifiers.[18][19]

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC/a-separation-science-technical-article-how-good-is-sfc-for-polar-analytes/30176]([Link] SFC/a-separation-science-technical-article-how-good-is-sfc-for-polar-analytes/30176)

  • Analysis of polar compounds by supercritical fluid chromatography - VTechWorks. [Link]

  • Video: Supercritical Fluid Chromatography - JoVE. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Polar Stationary Phase Modification for Basic Compounds - Phenomenex. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv. [Link]

  • Evolution of Mixed-Mode Chromatography. [Link]

  • Improving of a Peak Shape of the Charged Compounds - SIELC Technologies. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [Link]

  • (PDF) Mixed-Mode Chromatography - ResearchGate. [Link]

  • Reversed-phase chromatography - Wikipedia. [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography - Bio-Rad. [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Mixed-Mode Chromatography—A Review - LCGC International. [Link]

  • Chromatography: The Solid Phase - Department of Chemistry : University of Rochester. [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents | Analytical Chemistry - ACS Publications. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. [Link]

  • Understanding Reverse Phase: A Key Concept in Chromatography - Oreate AI Blog. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? : r/chemistry - Reddit. [Link]

  • What can I use to purify polar reaction mixtures? - Biotage. [Link]

  • Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides - PubMed. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450 - PubMed. [Link]

  • Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

  • Offline preparative 2-D polar-copolymerized reversed-phase chromatography × zwitterionic hydrophilic interaction chromatography for effective purification of polar compounds from Caulis Polygoni Multiflori - PubMed. [Link]

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro - ACS Publications. [Link]

  • Synthesis of a New Chiral Pyrrolidine - PMC - NIH. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Multi-Step Synthesis of Complex Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of complex morpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the multi-step synthesis of these valuable heterocyclic scaffolds. The morpholine moiety is a privileged structure in medicinal chemistry, and its successful synthesis is often pivotal to the advancement of drug discovery programs. This resource provides in-depth, experience-driven insights and practical solutions to common synthetic hurdles in a direct question-and-answer format.

Section 1: Stereochemical Integrity - Epimerization

Maintaining the desired stereochemistry is paramount in the synthesis of chiral morpholines. Epimerization, the change in configuration at one of several stereocenters, can lead to difficult-to-separate diastereomers and compromise the biological activity of the final compound.

Question: I am observing epimerization at a stereocenter adjacent to a carbonyl group during my morpholine synthesis. What are the likely causes and how can I prevent this?

Answer: Epimerization at a stereocenter alpha to a carbonyl is a common issue, often facilitated by enolate or enol formation under either basic or acidic conditions. The primary culprits are typically the reaction conditions used for deprotection or cyclization steps.

Causality and Prevention:

  • Base-Mediated Epimerization: Strong, non-hindered bases can readily deprotonate the alpha-proton, leading to a planar enolate intermediate which can be protonated from either face, resulting in racemization or epimerization.

    • Solution: Opt for a weaker or more sterically hindered base. For instance, if you are using diisopropylethylamine (DIPEA), consider switching to a less basic amine like N-methylmorpholine (NMM) or a hindered base such as 2,4,6-collidine.[1][2] The increased steric bulk around the nitrogen atom in collidine can disfavor the abstraction of the alpha-proton.

  • Acid-Catalyzed Epimerization: Strong acids can promote enolization, which also leads to a loss of stereochemical integrity. This can be particularly problematic during the removal of acid-labile protecting groups like Boc.

    • Solution: Employ milder acidic conditions or alternative deprotection strategies. For Boc deprotection, instead of strong acids like trifluoroacetic acid (TFA), consider using a milder acid such as formic acid or carefully controlled concentrations of HCl in a non-polar solvent.

  • Elevated Temperatures and Prolonged Reaction Times: Heat provides the energy to overcome the activation barrier for epimerization. Extended reaction times increase the exposure of the sensitive stereocenter to conditions that promote epimerization.[1]

    • Solution: Conduct the reaction at the lowest effective temperature and monitor the reaction closely to minimize its duration.

Troubleshooting Workflow for Epimerization:

epimerization_troubleshooting start Epimerization Observed cause Identify Potential Cause start->cause base Strong/Unhindered Base? cause->base acid Harsh Acidic Conditions? cause->acid temp_time High Temp / Long Time? cause->temp_time base->cause No solution_base Switch to Weaker/Hindered Base (e.g., NMM, Collidine) base->solution_base Yes acid->cause No solution_acid Use Milder Acid or Alternative Deprotection acid->solution_acid Yes temp_time->cause No solution_temp_time Lower Temperature & Reduce Reaction Time temp_time->solution_temp_time Yes end Stereochemical Integrity Maintained solution_base->end solution_acid->end solution_temp_time->end

Caption: Troubleshooting workflow for epimerization.

Section 2: Protecting Group Failures

The judicious choice and management of protecting groups are critical for the success of any multi-step synthesis. Unintended cleavage or modification of these groups can lead to a cascade of side reactions.

Question: My Boc (tert-butyloxycarbonyl) protecting group is being unexpectedly cleaved during a reaction that is not supposed to be acidic. What could be the cause?

Answer: While Boc groups are known for their acid lability, they can be cleaved under non-obvious acidic conditions or by certain Lewis acids.

Potential Causes and Solutions:

  • In situ Acid Generation: Some reagents can generate acidic byproducts during the reaction. For example, the use of certain activating agents for carboxylic acids can produce acidic species that are sufficient to cleave a Boc group.

    • Solution: Add a non-nucleophilic base, such as 2,6-lutidine, to the reaction mixture to scavenge any protons that are generated.

  • Lewis Acidity of Reagents or Catalysts: Many metal-based reagents and catalysts possess Lewis acidity that can coordinate to the carbonyl oxygen of the Boc group, facilitating its removal.

    • Solution: If a Lewis acidic reagent is essential, consider switching to a more acid-stable protecting group, such as the benzyloxycarbonyl (Cbz) group, for the nitrogen atom. Alternatively, explore milder, non-metallic catalysts if available.

  • Solvent Effects: Protic solvents, especially at elevated temperatures, can contribute to the solvolytic cleavage of the Boc group.

    • Solution: Switch to an aprotic solvent if the reaction chemistry allows.

Protecting GroupCommon Deprotection ConditionsPotential for Unexpected CleavageMitigation Strategies
Boc Strong acids (TFA, HCl)Lewis acids, in situ acid generationAdd a proton sponge, use a more robust protecting group
Cbz Catalytic hydrogenolysis, strong acids (HBr/AcOH)Some Lewis acids, strongly reducing conditionsUse alternative deprotection (e.g., transfer hydrogenation), avoid harsh Lewis acids
Fmoc Basic conditions (e.g., piperidine)Strongly acidic conditions (less common)Ensure reaction conditions are not strongly acidic

Question: I am trying to remove a Cbz (benzyloxycarbonyl) group by catalytic hydrogenolysis, but I am observing incomplete reaction and potential catalyst deactivation. What are the troubleshooting steps?

Answer: Incomplete Cbz deprotection via hydrogenolysis is often due to catalyst poisoning or poor catalyst activity.

Troubleshooting Protocol for Cbz Deprotection:

  • Catalyst Quality and Handling:

    • Ensure the palladium catalyst (e.g., Pd/C) is fresh and has been stored under an inert atmosphere. Older catalysts can lose activity.

    • Use a higher catalyst loading if necessary.

  • Catalyst Poisoning:

    • Sulfur-containing compounds, even in trace amounts, are potent poisons for palladium catalysts. Ensure all reagents and solvents are free from sulfur-containing impurities.

    • Amines, especially the product amine, can sometimes inhibit the catalyst. Adding a small amount of a weak acid (e.g., acetic acid) can protonate the product amine and prevent it from coordinating to the palladium surface, thereby improving catalyst turnover.[3]

  • Hydrogen Source and Pressure:

    • Ensure a good quality hydrogen source and that the reaction vessel is properly flushed and pressurized.

    • For stubborn cases, consider switching to transfer hydrogenation conditions using a hydrogen donor like ammonium formate or formic acid, which can sometimes be more effective.[3]

Section 3: Regioselectivity in Ring Closure

The formation of the morpholine ring via intramolecular cyclization is a key step. However, in precursors with multiple nucleophilic or electrophilic sites, a lack of regioselectivity can lead to the formation of undesired ring sizes or isomers.

Question: My intramolecular cyclization of an amino alcohol to form a morpholine is yielding a mixture of the desired 6-membered ring and an undesired 5-membered ring (oxazolidine). How can I favor the formation of the morpholine?

Answer: The regioselectivity of intramolecular cyclization is governed by a combination of thermodynamic and kinetic factors. The formation of 5- and 6-membered rings is generally favored, but the outcome can be influenced by the reaction conditions.

Factors Influencing Regioselectivity:

  • Baldwin's Rules: These rules predict the relative favorability of different ring-closing reactions. For the cyclization of an amino alcohol, both 5-exo-tet and 6-endo-tet cyclizations are favored. The outcome will depend on the specific substrate and conditions.

  • Thermodynamic vs. Kinetic Control:

    • Kinetic Control: Lower reaction temperatures and shorter reaction times often favor the faster-forming product, which is typically the 5-membered ring due to the lower entropic barrier.

    • Thermodynamic Control: Higher temperatures and longer reaction times allow the reaction to equilibrate to the more stable product, which is often the 6-membered morpholine ring.

  • Nature of the Leaving Group: A better leaving group will favor the kinetically controlled pathway.

  • Use of a Template: In some cases, a metal catalyst can act as a template, pre-organizing the substrate to favor the formation of a specific ring size.

Troubleshooting Strategy for Regioselectivity:

regioselectivity_troubleshooting start Mixture of 5- and 6-Membered Rings analysis Analyze Reaction Conditions start->analysis kinetic Kinetic Control Favored? (Low Temp, Short Time) analysis->kinetic thermodynamic Promote Thermodynamic Product (Higher Temp, Longer Time) kinetic->thermodynamic Yes leaving_group Leaving Group Too Reactive? kinetic->leaving_group No desired_product Desired 6-Membered Morpholine Ring thermodynamic->desired_product modify_lg Use a Poorer Leaving Group leaving_group->modify_lg Yes template Consider a Template-Directed Cyclization leaving_group->template No modify_lg->desired_product template->desired_product

Caption: Decision tree for controlling regioselectivity in ring closure.

Section 4: Side Reactions with Common Reagents

Even with a well-planned synthetic route, the reagents themselves can be the source of unexpected side products.

Question: I am using the Mitsunobu reaction for the intramolecular cyclization of an amino alcohol, but I am getting a complex mixture of byproducts. What are the common pitfalls of this reaction?

Answer: The Mitsunobu reaction, while powerful, is known for producing byproducts that can complicate purification. The key is to understand the reaction mechanism and the potential for competing pathways.

Common Mitsunobu Byproducts and Their Prevention:

  • Triphenylphosphine Oxide (TPPO) and Dialkyl Hydrazodicarboxylate: These are the stoichiometric byproducts of the reaction and their efficient removal is crucial.

    • Purification Tip: TPPO can often be removed by crystallization or by using a modified phosphine reagent that facilitates easier separation. The hydrazodicarboxylate can be removed by aqueous extraction.

  • Elimination Products: If the alcohol is prone to elimination (e.g., a secondary alcohol with an adjacent acidic proton), this can be a significant side reaction.

    • Solution: Use milder conditions (lower temperature) and a less basic nucleophile if possible.

  • Reaction with the Azodicarboxylate: If the intended nucleophile is not sufficiently acidic or nucleophilic, the deprotonated azodicarboxylate can act as a nucleophile, leading to undesired N-alkylation of the hydrazine byproduct.[4]

    • Solution: Ensure the pKa of the nucleophile is appropriate for the reaction. For intramolecular cyclizations of amino alcohols, this is less of an issue as the amine is the internal nucleophile.

Section 5: Purification Challenges

The final hurdle in any synthesis is the purification of the target compound. Complex morpholines, especially those with multiple stereocenters, can present significant purification challenges.

Question: I have synthesized a mixture of diastereomeric morpholines and I am struggling to separate them by standard silica gel chromatography. What are my options?

Answer: The separation of diastereomers with very similar polarities is a common challenge. When standard chromatography fails, more specialized techniques are required.

Strategies for Separating Diastereomers:

  • Optimization of Flash Chromatography:

    • Solvent System Screening: Systematically screen a range of solvent systems with different polarities and selectivities. Sometimes, a small change in the solvent mixture can dramatically improve separation.

    • Column Stacking: For difficult separations, stacking two chromatography columns can increase the theoretical plates and improve resolution.[5]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Normal Phase vs. Reverse Phase: Both normal-phase and reverse-phase HPLC can be effective for diastereomer separation. The choice will depend on the specific properties of your compounds.

    • Chiral Stationary Phases: Even for diastereomers, a chiral stationary phase can sometimes provide the necessary selectivity for separation.

  • Supercritical Fluid Chromatography (SFC): SFC often provides better resolution and faster separations than HPLC for chiral and achiral separations.

  • Crystallization: If one diastereomer is more prone to crystallization, this can be an effective method for separation on a larger scale. Seeding with a small amount of the pure diastereomer can sometimes induce crystallization.

Troubleshooting Peak Tailing in HPLC of Basic Morpholines:

Basic compounds like morpholines can interact with acidic silanol groups on the surface of silica-based HPLC columns, leading to poor peak shape (tailing).

  • Solution:

    • Add a Basic Modifier to the Mobile Phase: A small amount of a basic additive, such as triethylamine or diethylamine, can be added to the mobile phase to saturate the acidic silanol groups and improve peak shape.

    • Use a Column with End-Capping: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups.

    • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate to maintain a consistent ionization state of your compound.

This technical support center provides a starting point for troubleshooting common side reactions in the synthesis of complex morpholines. Successful synthesis relies on a deep understanding of reaction mechanisms, careful control of reaction parameters, and a systematic approach to problem-solving.

References

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (01), 1-28. DOI: 10.1055/s-1981-29317.
  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992, 42, 335-656.
  • Carpino, L. A.; El-Faham, A. The Dicyclohexylcarbodiimide/1-Hydroxy-7-azabenzotriazole Suppressing Agent for Racemization in Peptide Synthesis. The Journal of Organic Chemistry1995, 60 (11), 3561–3564. DOI: 10.1021/jo00116a044.
  • Kocieński, P. J. Protecting Groups. 3rd ed., Georg Thieme Verlag, 2004.
  • Wolfe, J. P.; Rossi, M. A.; Nantais, J. M.; Biscoe, M. R. A New Strategy for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry2009, 74 (15), 5475–5484. DOI: 10.1021/jo9009479.
  • ResearchGate. Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?[Link]

  • Demko, Z. P.; Sharpless, K. B. An Intramolecular [2+3] Cycloaddition Route to Fused 1,2,3-Triazoles.
  • SantaiTech. The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • ResearchGate. How to reduce epimerization in Chiral molecule?[Link]

  • Santai Technologies, Inc.

Sources

Technical Support Center: Chiral Separation of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the enantioselective separation of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine. This molecule, containing both a morpholine and a pyrrolidine moiety, presents a unique challenge in chiral chromatography due to its structural complexity and multiple stereocenters. As the therapeutic and toxicological effects of enantiomers can differ significantly, achieving robust and reliable separation is a critical step in pharmaceutical development and quality control.[1][2][3][4]

This guide is structured to provide practical, experience-driven advice in a direct question-and-answer format. It addresses common experimental hurdles and provides foundational protocols to empower researchers, scientists, and drug development professionals to build and optimize their chiral separation methods effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the approach to separating the enantiomers of this compound.

Q1: What are the primary recommended techniques for the chiral separation of this compound? A1: For a molecule with the structural characteristics of this compound (a polar, basic compound), both High-Performance Liquid Chromatography (HPLC) in Normal Phase (NP) or Polar Organic (PO) mode and Supercritical Fluid Chromatography (SFC) are highly recommended.

  • Normal Phase HPLC (NP-HPLC): This is a traditional and powerful technique for chiral separations. It typically uses a non-polar mobile phase (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol).[5]

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly the technique of choice for chiral separations in the pharmaceutical industry.[6] It uses supercritical CO2 as the primary mobile phase, modified with a small amount of an organic solvent (like methanol). SFC offers significant advantages, including faster analysis times, reduced solvent consumption ("greener" chemistry), and lower backpressure compared to HPLC.[7][8][9]

Q2: Which type of Chiral Stationary Phase (CSP) should I start with? A2: The development of a chiral separation method is often an empirical process.[10] However, for a broad range of chiral compounds, especially those containing heterocyclic rings, polysaccharide-based CSPs are the most successful and versatile. It is highly recommended to begin screening with columns based on coated or immobilized amylose and cellulose derivatives.[11][12]

  • Recommended Starting CSPs:

    • Amylose-based: e.g., columns with amylose tris(3,5-dimethylphenylcarbamate).

    • Cellulose-based: e.g., columns with cellulose tris(3,5-dimethylphenylcarbamate).

Immobilized polysaccharide columns are particularly advantageous as they are compatible with a wider range of solvents, which can offer alternative selectivities and are more robust.[13][14]

Q3: Why is a systematic screening approach necessary? A3: Chiral recognition is a complex three-dimensional interaction between the analyte and the CSP.[12] Unlike standard reversed-phase chromatography, predicting the ideal conditions is challenging. A systematic screening of different columns and mobile phases is the most efficient strategy to identify a suitable separation method.[7][11] This initial investment of time significantly accelerates method development and increases the probability of success.

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during method development in a direct question-and-answer format.

Issue 1: No Separation of Enantiomers

Q: I am injecting my racemic standard, but I see only a single peak. What are my next steps? A: This is the most common starting point. Do not be discouraged. The key is to systematically alter the chromatographic conditions to find a combination that induces enantioselectivity.

  • Change the Chiral Stationary Phase (CSP): The primary driver of selectivity is the CSP.[12] If your first column shows no separation, the next logical step is to screen other CSPs with different chiral selectors (e.g., if you started with an amylose-based column, try a cellulose-based one).

  • Alter the Mobile Phase Composition:

    • In NP-HPLC: Change the alcohol modifier (e.g., from isopropanol to ethanol) or its percentage in the mobile phase. Small changes can have a large impact on selectivity.

    • In SFC: Vary the percentage of the co-solvent (e.g., methanol). You can also try a different co-solvent, such as ethanol.

  • Introduce an Additive: Your compound is basic due to the amine groups in the pyrrolidine and morpholine rings. These basic sites can interact strongly with residual acidic silanols on the stationary phase support, leading to poor peak shape and potentially masking the chiral interaction.

    • Add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v) to your mobile phase. This can dramatically improve peak shape and may reveal a separation.

    • Conversely, an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) (typically 0.1% v/v) can also alter selectivity and may be effective.[12]

  • Change the Elution Mode: If NP-HPLC is unsuccessful, consider switching to Polar Organic (PO) mode (e.g., using acetonitrile/methanol) or Reversed-Phase (RP) mode, if using a compatible immobilized CSP.[15] Different modes can provide complementary enantioselectivities.[11]

Issue 2: Poor Resolution (Rs < 1.5) or Bad Peak Shape

Q: I can see two peaks, but they are overlapping significantly (poor resolution) and/or show tailing. How can I improve this? A: This is a promising result that indicates chiral recognition is occurring. Optimization is now required.

  • Optimize Mobile Phase Strength:

    • If peaks elute too quickly: Decrease the concentration of the polar modifier (alcohol in NP-HPLC) or co-solvent (in SFC). This will increase retention and give the enantiomers more time to interact with the CSP, often improving resolution.

    • If peaks elute too slowly: Increase the modifier/co-solvent concentration to reduce analysis time.

  • Refine Additive Concentration: The type and concentration of an additive can fine-tune selectivity.[12] If you are using 0.1% DEA and see tailing, try increasing it to 0.2%. Systematically vary the additive concentration to find the optimal balance of peak shape and resolution.

  • Adjust the Temperature: Temperature affects the thermodynamics of the chiral interaction.[12]

    • Lowering the temperature often increases resolution, although it will also increase retention time and backpressure. Try reducing the column temperature in 5 °C increments (e.g., from 25 °C to 20 °C).

    • Increasing the temperature can sometimes improve peak shape and efficiency.

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, at the cost of a longer run time. This is a simple parameter to test.

Issue 3: High System Backpressure

Q: When I started my run, the system pressure was much higher than expected and may be shutting down the pump. What is the cause? A: High backpressure is usually caused by a blockage somewhere in the system.[13]

  • Sample Precipitation: Your sample may be precipitating upon injection if the sample solvent is much stronger than the mobile phase.[13] Ensure your sample is dissolved in a solvent that is as close in composition to the mobile phase as possible.

  • Blocked Inlet Frit: Particulate matter from the sample or mobile phase can block the column's inlet frit. A simple diagnostic test is to reverse the flow direction through the column (at a low flow rate) and flush to waste.[13] This can sometimes dislodge the blockage. If this does not work, the frit may need to be replaced.

  • Incompatible Solvents: If you are using a traditional "coated" CSP, certain solvents (like THF, DCM, ethyl acetate) can irreversibly damage the stationary phase by dissolving the chiral polymer, leading to high pressure and a complete loss of performance.[13] Always ensure your HPLC system is thoroughly flushed and that only compatible solvents are used. This is less of a concern with modern immobilized CSPs.[14]

Issue 4: Irreproducible Results (Shifting Retention Times)

Q: My retention times are not stable from one injection to the next. Why is this happening? A: Drifting retention times point to an unequilibrated system or changes in mobile phase composition.

  • Insufficient Column Equilibration: Chiral columns, especially in normal phase, can require significant time to fully equilibrate with the mobile phase. Before starting your analysis, flush the column with the mobile phase for at least 30-60 minutes or until you see a stable baseline and consistent retention times for repeated injections of your standard.

  • "Additive Memory Effect": Chiral stationary phases can be very sensitive to additives. If you switch between methods using different additives (e.g., from an acidic to a basic one), trace amounts of the previous additive can remain on the column surface for a long time, affecting selectivity and reproducibility.[16] It is often best to dedicate a specific column to a particular method or type of additive. A thorough column flush may be required when changing methods.[13]

  • Mobile Phase Volatility: In NP-HPLC, the mobile phase often contains volatile solvents like hexane. Ensure the solvent bottles are not running low and that the mobile phase composition is stable and well-mixed.

Section 3: Recommended Experimental Protocols

These protocols provide a starting point for your method development.

Protocol 1: Initial Chiral Screening via SFC

  • Compound Preparation: Prepare a 1 mg/mL solution of the racemic this compound standard in methanol or ethanol.

  • Instrumentation & Columns:

    • Analytical SFC system with UV detector.

    • Screening Columns: Amylose and Cellulose-based CSPs (e.g., Chiralpak® IA/IB/IC, Chiralcel® OD/OJ).

  • SFC Conditions:

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Co-solvent): Methanol with 0.2% Diethylamine (DEA).

    • Gradient: 5% to 40% B over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 220 nm (or wavelength of maximum absorbance).

  • Procedure: Sequentially screen each column under the gradient conditions. Identify any column/co-solvent combination that shows partial or full separation.

  • Optimization: Once a "hit" is found, switch to isocratic conditions and optimize the percentage of co-solvent, temperature, and back pressure to achieve a baseline resolution (Rs ≥ 1.5).

Protocol 2: Initial Chiral Screening via NP-HPLC

  • Compound Preparation: Prepare a 1 mg/mL solution of the racemic standard in a 50:50 mixture of Hexane/Isopropanol.

  • Instrumentation & Columns:

    • Analytical HPLC system with UV detector.

    • Screening Columns: Amylose and Cellulose-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H).

  • HPLC Conditions:

    • Mobile Phase: Hexane / Isopropanol (IPA) with 0.1% Diethylamine (DEA).

    • Mode: Isocratic.

    • Initial Isocratic Composition: 90:10 (Hexane:IPA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

  • Procedure:

    • Equilibrate the first column with the mobile phase for at least 30 minutes.

    • Inject the standard. If no elution or very long retention is observed, increase the IPA percentage to 20%, then 30%, etc.

    • If separation is observed, optimize the IPA percentage to achieve the desired resolution and run time.

    • If no separation is observed, switch to the next column and repeat the process. Consider switching the modifier from IPA to Ethanol.

Section 4: Data Presentation & Visual Workflows

Table 1: Recommended Starting Conditions for Chiral Method Screening

ParameterSFC ScreeningNP-HPLC Screening
Primary Mobile Phase Supercritical CO2Hexane or Heptane
Co-Solvent / Modifier Methanol, EthanolIsopropanol, Ethanol
Typical Additives 0.1-0.3% DEA (for basic analytes)0.1-0.2% DEA (for basic analytes)
Screening Mode Fast Gradient (5-40% co-solvent)Isocratic (start at 10% modifier)
Flow Rate 2-4 mL/min0.5-1.5 mL/min
Temperature 30-40 °C20-30 °C
Back Pressure 120-200 barN/A

Diagram 1: Systematic Chiral Method Development Workflow

MethodDevelopmentWorkflow cluster_1 start Start: Racemic Standard Prepared screen_csps Screen Primary CSPs (Amylose & Cellulose-based) using SFC and/or NP-HPLC start->screen_csps separation_check Separation Observed? screen_csps->separation_check optimize Optimize Mobile Phase, Temperature, & Flow Rate for Rs >= 1.5 separation_check->optimize Yes screen_secondary Screen Secondary CSPs (e.g., Pirkle-type, Cyclodextrin) separation_check->screen_secondary No validate Method Validation optimize->validate separation_check_2 Separation Observed? screen_secondary->separation_check_2 change_mode Change Mobile Phase Mode (NP -> PO -> RP) or Try Alternative Additives change_mode->screen_csps Re-screen Primary CSPs with new conditions no_sep No Separation change_mode->no_sep:w If still no success separation_check_2->optimize Yes separation_check_2->change_mode No

Caption: A systematic workflow for developing a chiral separation method.

Diagram 2: Troubleshooting Guide for "No Separation"

TroubleshootingWorkflow start {Problem | No Enantiomeric Separation (Single Peak Observed)} step1 Step 1: Change CSP Is this the first column tested? start->step1 action1 {Action | Switch to a complementary CSP (e.g., Amylose -> Cellulose)} step1->action1 Yes step2 Step 2: Additive Strategy Is the peak shape optimal (symmetrical)? step1->step2 No action1->step2 action2 {Action | Add 0.1% DEA for peak tailing. Try 0.1% TFA for alternative selectivity.} step2->action2 No step3 Step 3: Mobile Phase Have you tried alternative modifiers? step2->step3 Yes action2->step3 action3 {Action | Change alcohol modifier (IPA <-> EtOH). Change co-solvent in SFC.} step3->action3 No step4 Step 4: Temperature Is the analysis at ambient temperature? step3->step4 Yes action3->step4 action4 {Action | Decrease temperature to 15-20°C to enhance interaction.} step4->action4 Yes

Sources

Technical Support Center: Improving the Solubility of Novel Pyrrolidine-Morpholine Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the solubility enhancement of novel drug candidates featuring pyrrolidine and morpholine scaffolds. As these moieties are prevalent in modern medicinal chemistry, understanding their impact on physicochemical properties is crucial for successful drug development.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why do many of my pyrrolidine and morpholine-containing compounds exhibit poor aqueous solubility?

A1: The solubility of these compounds is often intrinsically linked to the basicity of the nitrogen atoms within the pyrrolidine and morpholine rings.[1][3] These nitrogen atoms can become protonated, leading to a significant dependence of solubility on pH.[4][5] In neutral or basic environments, the un-ionized form of the molecule may dominate, which is typically less soluble in aqueous media. Conversely, in acidic environments, the ionized form is more prevalent, leading to increased solubility.[3] The overall lipophilicity of the molecule, dictated by other functional groups, also plays a significant role.

Q2: I observed my compound precipitating out of solution when I diluted my DMSO stock into an aqueous buffer for a bioassay. What is happening and how can I prevent this?

A2: This phenomenon, often called "crashing out," is a common issue when a compound highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is limited.[6] This is a kinetic solubility issue.[7][8]

Recommended Actions:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (typically ≤0.5% for cell-based assays) that maintains your compound's solubility without interfering with the assay.[6]

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise serial dilution into the aqueous buffer. This can help prevent immediate precipitation.[6]

  • Incorporate Solubilizing Excipients: Consider adding excipients to your final buffer. For enzymatic assays, non-ionic surfactants like Tween-20 or Triton X-100 can be effective. For other applications, complexation agents like cyclodextrins may be beneficial.[6][9]

  • Control the Buffer pH: Since the solubility of your pyrrolidine-morpholine compound is likely pH-dependent, ensure the pH of your final buffer is in a range that favors the more soluble, ionized form of your compound.[4][10]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?

A3: Kinetic solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer. It's a rapid assessment of how much compound can be dissolved under non-equilibrium conditions and is useful for high-throughput screening in early discovery.[7][8][11] Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound in a saturated solution. It is determined by adding an excess of the solid compound to the buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[7] This "gold standard" measurement is crucial for lead optimization and formulation development.[6]

  • Early Discovery: Kinetic solubility is often sufficient for initial screening.

  • Lead Optimization & Pre-formulation: Thermodynamic solubility is essential for making informed decisions.

Troubleshooting Guides & In-Depth Protocols

Issue 1: Consistently low aqueous solubility across a range of pH values.

If you've determined that your compound has low intrinsic solubility, several advanced techniques can be employed.

For compounds with basic pyrrolidine or morpholine nitrogens, forming a salt with a pharmaceutically acceptable acid is often the most effective way to increase solubility and dissolution rate.[12]

Causality: Salt formation converts the neutral, less soluble form of the drug into an ionized, more water-soluble form.[3] The selection of the counter-ion is critical and should be guided by the pKa difference between the drug and the counter-ion (a difference of >2-3 pKa units is a general guideline for stable salt formation).[13][14]

Experimental Workflow: Miniaturized Salt Screening

This protocol allows for rapid screening of multiple counter-ions using a small amount of your compound.[15]

Step-by-Step Protocol:

  • Prepare Stock Solutions: Create a concentrated stock solution of your compound in a suitable organic solvent (e.g., acetonitrile, methanol). Prepare stock solutions of various pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, tartaric acid, citric acid) in the same solvent.

  • Dispense into 96-Well Plate: In a 96-well plate, add a fixed amount of your compound's stock solution to each well.

  • Add Counter-ion Solutions: Add stoichiometric amounts of the different counter-ion solutions to the wells.

  • Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the resulting solids in an aqueous buffer (e.g., pH 7.4 phosphate-buffered saline). Shake for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • Quantification: Filter the solutions and analyze the concentration of the dissolved compound in the supernatant using HPLC-UV or LC-MS.

Data Interpretation:

Counter-ionpKa of Counter-ionResulting Solubility (µg/mL)Fold Increase vs. Free Base
Free Base-51
Hydrochloride-1.325050
Mesylate-1.922044
Tartrate2.98, 4.3415030
Citrate3.13, 4.76, 6.4018036

Table 1: Example data from a salt screening experiment.

Visualizing the Salt Formation Principle:

SaltFormation cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Drug-H+ Ionized Drug (High Solubility) Drug Unionized Drug (Low Solubility) Drug-H+->Drug - H+ Drug->Drug-H+ + H+

Caption: Equilibrium between ionized and unionized drug forms.

Co-crystals are multi-component solids where the drug and a co-former are held together by non-covalent interactions, such as hydrogen bonds.[16][17] This can be an excellent strategy, particularly if salt formation is not viable.

Causality: Co-crystals can enhance solubility by creating a new crystal lattice with more favorable energetics for dissolution compared to the pure drug.[17]

Experimental Workflow: Slurry Co-crystallization Screening

Step-by-Step Protocol:

  • Select Co-formers: Choose a range of pharmaceutically acceptable co-formers (e.g., nicotinamide, saccharin, benzoic acid).

  • Prepare Slurries: In separate vials, add an excess of your compound and a stoichiometric amount of a co-former to a small amount of a solvent in which both are sparingly soluble.

  • Equilibrate: Agitate the slurries at room temperature for an extended period (e.g., 3-7 days).

  • Isolate and Dry: Isolate the solid material by filtration and allow it to air dry.

  • Characterize: Analyze the resulting solids using techniques like Powder X-ray Diffraction (PXRD) to identify new crystalline forms, and Differential Scanning Calorimetry (DSC) to confirm the formation of a new single-phase material.

  • Measure Solubility: Determine the aqueous solubility of the confirmed co-crystals using the thermodynamic solubility protocol.

Visualizing the Co-crystal Concept:

Cocrystal API Drug Molecule Cocrystal Co-crystal Lattice API->Cocrystal Hydrogen Bonding Coformer Co-former Coformer->Cocrystal Hydrogen Bonding ASD_Effect x_axis x_max x_axis->x_max Time y_axis y_max y_axis->y_max Concentration crystalline_start->crystalline_end Crystalline Solubility amorphous_start->amorphous_end Amorphous Solubility p1->p2 ASD Dissolution ('Parachute') p2->p3 ASD Dissolution ('Parachute') p3->p4 ASD Dissolution ('Parachute')

Caption: The "spring and parachute" dissolution profile of an ASD.

References

  • Jadhav, N.R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(11), 213-221. Available from: [Link]

  • Di Sarno, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4969. Available from: [Link]

  • Pobudkowska, A., & Domańska, U. (2015). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 21(4), 489-497. Available from: [Link]

  • Baviskar, P., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Expert Opinion on Drug Delivery, 21(12), 1807-1822. Available from: [Link]

  • Serajuddin, A. T. M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 107(11), 2735-2749. Available from: [Link]

  • Good, D. J., & Rodríguez-Hornedo, N. (2009). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Crystal Growth & Design, 9(5), 2252-2264. Available from: [Link]

  • Ali, S. (2015). Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available from: [Link]

  • Pharmaceutical Technology (2014). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 38(7). Available from: [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. Available from: [Link]

  • Bergström, C. A. S., et al. (2003). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 19(4), 183-193. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • Al-Dulaimi, A. F., et al. (2021). Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products. Egyptian Journal of Chemistry, 64(10), 5729-5739. Available from: [Link]

  • Improved Pharma (2021). Salt Screening. Available from: [Link]

  • Kumar, L., & Singh, S. (2022). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm, 24(22), 3987-4003. Available from: [Link]

  • Pharmaguideline. Solubility Enhancement Techniques. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Al-Ghaban, F. A., et al. (2022). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Journal of Drug Delivery Science and Technology, 74, 103551. Available from: [Link]

  • Sharma, D., et al. (2023). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Journal of Drug Delivery Science and Technology, 80, 104143. Available from: [Link]

Sources

"analytical methods for monitoring the purity of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity and quality of this compound throughout its synthesis and application. Here, we will address common challenges and frequently asked questions with a focus on practical, validated solutions.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound and its reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Issues

Question 1: I'm observing significant peak tailing for my main compound, this compound, on a C18 column. What is the likely cause and how can I resolve it?

Answer:

Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue, primarily caused by secondary interactions between the amine functional groups and acidic silanol groups on the surface of the silica-based stationary phase.[1][2] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.

Causality and Resolution Strategy:

  • Silanol Interactions: The tertiary amine in the morpholine ring and the secondary amine in the pyrrolidine ring are basic and can interact with ionized silanols (Si-O⁻) on the column packing. This is especially problematic at mid-range pH values where silanols are deprotonated and the analyte is protonated.

  • Mobile Phase pH Adjustment: The most effective way to mitigate this is to control the ionization state of both the analyte and the silanols.

    • Low pH: Lowering the mobile phase pH to between 2 and 3 will fully protonate your compound, ensuring a consistent charge state. More importantly, it will suppress the ionization of the silanol groups, minimizing the secondary interactions.[2]

    • High pH: Alternatively, using a high pH (e.g., pH 10, with a pH-stable column) will deprotonate your compound, making it neutral and less likely to interact with silanols.

  • Use of Mobile Phase Additives: Adding a basic competitor to the mobile phase can help to saturate the active silanol sites.

    • Triethylamine (TEA): Adding a small concentration of an amine like triethylamine (0.1-0.5% v/v) to the mobile phase can effectively block the silanol groups, improving peak shape for basic analytes.[2][3]

  • Column Choice:

    • End-Capped Columns: Ensure you are using a high-quality, end-capped C18 column. End-capping is a process that covers many of the residual silanol groups.

    • "Base-Deactivated" Columns: Consider using a column specifically designed for the analysis of basic compounds. These often have a very low silanol activity.

Troubleshooting Workflow:

start Peak Tailing Observed for Basic Analyte check_ph Is Mobile Phase pH Optimized? start->check_ph adjust_ph Adjust pH to 2-3 or >9 (with appropriate column) check_ph->adjust_ph No check_additive Is a Mobile Phase Additive Being Used? check_ph->check_additive Yes adjust_ph->check_additive add_tea Add 0.1% Triethylamine to Mobile Phase check_additive->add_tea No check_column What is the Column Type? check_additive->check_column Yes add_tea->check_column change_column Switch to a Base-Deactivated or High-Purity End-Capped Column check_column->change_column Standard C18 solution Symmetrical Peak Shape Achieved check_column->solution Base-Deactivated change_column->solution start Prepare Sample weigh Accurately weigh analyte and internal standard start->weigh dissolve Dissolve in deuterated solvent (e.g., CDCl3) weigh->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Data (Phase and Baseline Correction) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate Purity using the qNMR equation integrate->calculate result Report Absolute Purity (%) calculate->result

Sources

Validation & Comparative

A Comparative Analysis of the Putative Biological Activity of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine Against Established Monoamine Reuptake and Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Morpholine-Pyrrolidine Scaffold

In the landscape of central nervous system (CNS) drug discovery, the exploration of novel chemical scaffolds that can modulate neurotransmitter systems remains a cornerstone of therapeutic advancement. The compound 2,6-dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine presents an intriguing structural architecture, combining the well-established morpholine and pyrrolidine rings. Both of these heterocyclic motifs are prevalent in a multitude of biologically active compounds, often conferring favorable pharmacokinetic properties and potent interactions with CNS targets[1][2][3][4]. The morpholine ring, in particular, is considered a "privileged structure" in medicinal chemistry, featured in numerous approved drugs for its ability to improve metabolic stability and aqueous solubility[5][6][7].

Given the absence of published biological data for this compound, this guide proposes a hypothesis-driven investigation into its potential activity as a modulator of monoamine neurotransmission. The structural resemblance to known monoamine reuptake inhibitors and monoamine oxidase inhibitors suggests that this novel compound may exert its effects by targeting dopamine transporters (DAT), serotonin transporters (SERT), norepinephrine transporters (NET), or the monoamine oxidase enzymes (MAO-A and MAO-B).

This guide will provide a comparative framework for evaluating the potential biological activity of this compound against a panel of well-characterized inhibitors: the norepinephrine-dopamine reuptake inhibitor (NDRI) Bupropion , the selective serotonin reuptake inhibitor (SSRI) Fluoxetine , the norepinephrine reuptake inhibitor (NRI) Reboxetine , and the non-selective monoamine oxidase inhibitor (MAOI) Phenelzine . We will delve into the established mechanisms of these known drugs, present their in vitro inhibitory profiles, and provide detailed experimental protocols for the characterization of our novel compound.

The Comparative Landscape: Mechanisms of Action of Known Inhibitors

Understanding the mechanisms of established inhibitors is crucial for contextualizing the potential activity of a novel compound. The selected comparators act on key regulatory points in monoaminergic synapses.

  • Monoamine Transporter Inhibitors: These agents block the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of these neurotransmitters and enhancing signaling.

    • Bupropion (Wellbutrin): An atypical antidepressant that primarily inhibits the reuptake of dopamine and, to a lesser extent, norepinephrine[8][9][10][11]. It has minimal effects on the serotonin transporter.

    • Fluoxetine (Prozac): A selective serotonin reuptake inhibitor (SSRI) that potently blocks the reuptake of serotonin, with significantly lower affinity for dopamine and norepinephrine transporters[5][12][13][14][15].

    • Reboxetine: A selective norepinephrine reuptake inhibitor (NRI) with a high affinity for the norepinephrine transporter and low affinity for dopamine and serotonin transporters[16][17].

  • Monoamine Oxidase Inhibitors (MAOIs): These inhibitors prevent the breakdown of monoamine neurotransmitters by inhibiting the monoamine oxidase enzymes, leading to increased levels of these neurotransmitters in the brain[10][18][19][20][21][22].

    • Phenelzine: A non-selective, irreversible inhibitor of both MAO-A and MAO-B, leading to a broad increase in the levels of serotonin, norepinephrine, and dopamine[22][23][24].

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Vesicle Synaptic Vesicle (contains Dopamine, Serotonin, Norepinephrine) Neurotransmitter Dopamine, Serotonin, Norepinephrine Vesicle->Neurotransmitter Release MAO Monoamine Oxidase (MAO) DAT Dopamine Transporter (DAT) DAT->Vesicle Repackaging DAT->MAO Degradation SERT Serotonin Transporter (SERT) SERT->Vesicle Repackaging SERT->MAO Degradation NET Norepinephrine Transporter (NET) NET->Vesicle Repackaging NET->MAO Degradation Neurotransmitter->DAT Reuptake Neurotransmitter->SERT Reuptake Neurotransmitter->NET Reuptake Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binding & Signal Transduction Inhibitor1 Reuptake Inhibitors (Bupropion, Fluoxetine, Reboxetine) Inhibitor1->DAT Block Inhibitor1->SERT Block Inhibitor1->NET Block Inhibitor2 MAO Inhibitors (Phenelzine) Inhibitor2->MAO Block

Caption: Mechanism of monoamine neurotransmission and points of therapeutic intervention.

Comparative In Vitro Biological Activity

The following table summarizes the reported in vitro inhibitory activities of the selected known inhibitors. The potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). Lower values indicate greater potency. The data for this compound are presented as "To Be Determined" (TBD), as these would be the objectives of the experimental protocols outlined in the subsequent section.

CompoundClassDAT Inhibition (Ki/IC50, nM)SERT Inhibition (Ki/IC50, nM)NET Inhibition (Ki/IC50, nM)MAO-A Inhibition (IC50, nM)MAO-B Inhibition (IC50, nM)
This compound Novel Compound TBD TBD TBD TBD TBD
BupropionNDRI305 - 2800[8][9][10]>10,000[25]1400 - 3715[8][9][25]InactiveInactive
FluoxetineSSRI~5420[26]13 - 15.8[5][12][26]~5500[26]InactiveInactive
ReboxetineNRI~5200[26]~6310[26]8.98[26]InactiveInactive
PhenelzineMAOIInactiveInactiveInactiveTBD (Potent)TBD (Potent)

Note: IC50 and Ki values can vary between studies due to different experimental conditions (e.g., species, cell type, radioligand).

Experimental Protocols for Characterization

To ascertain the biological activity of this compound and enable a direct comparison with the known inhibitors, the following standardized in vitro assays are proposed.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

start Start prep_cells Prepare cells expressing hDAT, hSERT, or hNET in a 96-well plate start->prep_cells preincubate Pre-incubate cells with This compound or known inhibitor at various concentrations prep_cells->preincubate add_radioligand Add radiolabeled neurotransmitter ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine) preincubate->add_radioligand incubate Incubate to allow for transporter-mediated uptake add_radioligand->incubate terminate Terminate uptake by rapid washing with ice-cold buffer incubate->terminate lyse_cells Lyse cells to release internalized radioligand terminate->lyse_cells scintillation Quantify radioactivity using liquid scintillation counting lyse_cells->scintillation analyze Analyze data to determine IC50 values scintillation->analyze end End analyze->end

Caption: Workflow for the monoamine transporter uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).

    • Plate the cells in 96-well microplates at a suitable density and allow them to adhere overnight. The use of cell lines with stable expression of a single transporter type ensures target specificity[12][27][28].

  • Preparation of Test Compounds:

    • Prepare a stock solution of this compound and the known inhibitors (Bupropion, Fluoxetine, Reboxetine) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in assay buffer to create a range of concentrations for testing.

  • Uptake Inhibition Assay:

    • Wash the cells with pre-warmed assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compounds or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C. This allows the inhibitor to bind to the transporter.

    • Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine). The concentration of the radiolabeled substrate is typically at or near its Michaelis-Menten constant (KM) for the transporter to ensure sensitive detection of inhibition[12][27].

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time is optimized to be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer. The cold temperature immediately halts transporter activity.

  • Quantification and Data Analysis:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[13].

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of MAO-A and MAO-B. A common method utilizes a fluorogenic substrate that produces a fluorescent product upon oxidation by MAO.

start Start prep_enzyme Prepare recombinant human MAO-A or MAO-B enzyme in a 96-well plate start->prep_enzyme preincubate_inhibitor Pre-incubate enzyme with This compound or known inhibitor (Phenelzine) prep_enzyme->preincubate_inhibitor add_substrate Add a fluorogenic substrate (e.g., kynuramine or a commercial probe) preincubate_inhibitor->add_substrate incubate_reaction Incubate at 37°C to allow enzymatic reaction add_substrate->incubate_reaction measure_fluorescence Measure the fluorescence of the product at appropriate wavelengths using a microplate reader incubate_reaction->measure_fluorescence analyze_data Analyze data to determine IC50 values measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the monoamine oxidase (MAO) inhibition assay.

Step-by-Step Methodology:

  • Reagents and Enzyme Preparation:

    • Use commercially available recombinant human MAO-A and MAO-B enzymes. This ensures a pure and consistent source of the target enzymes[18][20].

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of a fluorogenic MAO substrate (e.g., kynuramine or a proprietary substrate from a commercial kit).

  • Preparation of Test Compounds:

    • Prepare a stock solution of this compound and the known inhibitor (Phenelzine) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in the reaction buffer.

  • MAO Inhibition Assay:

    • In a 96-well microplate, add the reaction buffer, the MAO-A or MAO-B enzyme, and varying concentrations of the test compound or vehicle control.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection and Data Analysis:

    • Stop the reaction (if necessary, depending on the kit instructions, e.g., by adding a stop solution).

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent product.

    • The background fluorescence (from a no-enzyme control) is subtracted from all readings.

    • The percent inhibition is calculated relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[29].

Conclusion and Future Directions

The structural features of this compound provide a strong rationale for its investigation as a novel modulator of monoamine neurotransmission. By employing the detailed experimental protocols outlined in this guide, it will be possible to determine its in vitro inhibitory profile against dopamine, serotonin, and norepinephrine transporters, as well as monoamine oxidase A and B.

The resulting data will allow for a direct and objective comparison with established therapeutic agents such as Bupropion, Fluoxetine, Reboxetine, and Phenelzine. This comparative analysis will not only elucidate the primary biological activity and selectivity of this novel compound but also guide future structure-activity relationship (SAR) studies and further preclinical development. The potential discovery of a novel, potent, and selective monoamine modulator underscores the importance of continued exploration in the field of medicinal chemistry.

References

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. (2018). PMC. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). PMC. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (2017). PMC. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. (2024). PubMed. [Link]

  • Monoamine Oxidase Assays. Cell Biolabs, Inc.. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (2006). Acta Pharmacologica Sinica. [Link]

  • Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. (2012). PubMed Central. [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2023). PMC. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry. [Link]

  • Chemical structure, IC50 values and representative traces of... ResearchGate. [Link]

  • Range of previously reported IC 50 values for neurotransmitter uptake inhibition. ResearchGate. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). PubMed. [Link]

  • Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. (2023). MDPI. [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]

  • IC 50 values after 30 min preincubation and the enhancement from the... ResearchGate. [Link]

  • Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. (2008). PMC. [Link]

  • SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. (2024). MDPI. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PMC. [Link]

  • Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors. (2023). PubMed Central. [Link]

  • The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. (2000). PMC. [Link]

  • Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. (2011). PMC. [Link]

  • Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

  • reboxetine [Ligand Id: 4808] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Bupropion. Wikipedia. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2015). PubMed Central. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]

  • Brexpiprazole. Wikipedia. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Effect of nonselective and selective inhibitors of monoamine oxidases A and B on pethidine toxicity in mice. (1983). PubMed. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]

  • Phenelzine. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. (2021). SpringerLink. [Link]

  • US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • Fluoxetine Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. (2000). PubMed. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel small molecules, using the hypothetical "2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine" derivative series (designated herein as the "Morpholine-Pyrrolidine" or "MP" series) as a case study. The principles and experimental comparisons outlined are broadly applicable to any small molecule drug discovery program.

The core challenge in drug discovery is not only identifying compounds that elicit a desired biological effect but also understanding precisely how they achieve it. A validated MoA is the bedrock of a successful therapeutic program, enabling rational lead optimization, predicting potential side effects, and identifying patient populations most likely to respond. This guide eschews a rigid template, instead presenting a logical, multi-pronged strategy that builds a robust and defensible MoA dossier from the ground up.

The MP scaffold combines two privileged structures in medicinal chemistry: the morpholine ring, known for improving pharmacokinetic properties and providing key interactions with biological targets, and the pyrrolidine ring, a versatile five-membered heterocycle found in numerous bioactive compounds.[1][2][3][4][5] This combination suggests a rich potential for biological activity, making a systematic MoA validation essential.

Part 1: The Strategic Workflow: From Phenotype to Target

The journey of MoA validation begins with a fundamental choice between two discovery paradigms: phenotypic screening and target-based screening.[6][7] While target-based approaches start with a known protein, phenotypic screening identifies compounds based on a desired change in cell behavior (e.g., cancer cell death), with the target being initially unknown.[8][9] This guide assumes a scenario that bridges both: a lead MP compound ("MP-101") has been identified through a phenotypic screen, and the primary goal now is to deconvolute its molecular mechanism.

Our validation strategy is a logical cascade designed to build confidence at each step, from the cellular to the molecular level.

MoA_Validation_Workflow cluster_0 Cellular & Phenotypic Analysis cluster_1 Target Identification (Deconvolution) cluster_2 Biophysical & Biochemical Validation cluster_3 Pathway & Functional Validation Phenotype Confirm Cellular Phenotype (e.g., Apoptosis, Proliferation Arrest) Profiling Broad Cellular Profiling (e.g., High-Content Imaging, Transcriptomics) Phenotype->Profiling Broaden Understanding ABPP Affinity/Activity-Based Protein Profiling (ABPP) Profiling->ABPP Generate Hypotheses CETSA Cellular Thermal Shift Assay (CETSA) Profiling->CETSA Genetic Genetic Methods (e.g., CRISPR Screens) Profiling->Genetic SPR Surface Plasmon Resonance (SPR) ABPP->SPR Validate Direct Binding CETSA->SPR Genetic->SPR ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Orthogonal Confirmation EnzymeAssay Biochemical/Enzymatic Assay SPR->EnzymeAssay Confirm Functional Impact Pathway Confirm Downstream Signaling Events SPR->Pathway EnzymeAssay->Pathway Link to Cellular Context Rescue Target Knockdown/Overexpression Rescue Experiments Pathway->Rescue Establish Causality

Figure 1: A strategic workflow for MoA validation.

Part 2: Target Deconvolution - A Comparative Analysis of Key Techniques

Once the cellular phenotype of MP-101 is confirmed, the critical phase is "target deconvolution"—identifying the specific protein(s) it directly binds to.[10][11] Relying on a single method is fraught with risk; therefore, a comparative and orthogonal approach is paramount.

Key Target Identification Methodologies
Technique Principle Pros Cons Best For...
Activity-Based Protein Profiling (ABPP) Uses chemical probes to covalently label the active sites of enzyme families.[12][13][14]Identifies functional enzyme targets in native biological systems; provides site-of-binding information.[15][16]Requires a suitable reactive probe; limited to certain enzyme classes; can be complex to design.[12]Identifying enzyme targets (e.g., kinases, proteases, hydrolases) where a reactive "warhead" can be incorporated into the compound.
Cellular Thermal Shift Assay (CETSA) Based on ligand-induced thermal stabilization of the target protein.[17][18][19]Label-free; confirms direct target engagement in intact cells or lysates; applicable to many protein classes.[20][21]Indirect readout; throughput can be a challenge without specialized equipment; insensitive to compounds that don't induce stabilization.[21]Validating target engagement in a physiological context for any soluble protein target.
Genetic Approaches (e.g., CRISPR) Identifies genes that, when knocked out, confer resistance or sensitivity to the compound.[22]Unbiased, genome-wide approach; directly links a gene to the compound's phenotypic effect.Identifies functional pathway members, not necessarily the direct binding target; hit validation is extensive.Unbiased discovery when no prior information about the target class is available.
Affinity Chromatography The compound is immobilized on a matrix to "pull down" binding partners from cell lysates.[23]A classic and direct method to identify binding proteins.High risk of identifying non-specific binders; compound immobilization can disrupt binding.Initial, hypothesis-generating experiments when a robust negative control is available.

Application Scientist's Insight: For the MP-101 program, we would initiate parallel efforts in CETSA and a genetic screen. CETSA provides the most direct evidence of target engagement in the relevant cellular environment.[19] Concurrently, a CRISPR screen can provide an unbiased view of the functional pathway, helping to prioritize the hits from proteomic methods and distinguish the efficacy target from other off-targets.[22]

Part 3: Biophysical Confirmation - Quantifying the Interaction

After a putative target (e.g., "Kinase X") is identified, the next step is to rigorously characterize the direct binding interaction using purified components. This is non-negotiable for building a compelling MoA case. Two gold-standard techniques are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Comparison of Biophysical Techniques
Technique Principle Key Outputs Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index as the compound (analyte) flows over the immobilized target (ligand).[24][25]Kinetics: kₐ (on-rate), kₔ (off-rate)Affinity: K₋ (dissociation constant)Real-time, label-free data; provides kinetic information (residence time); high sensitivity.[26][27]Requires immobilization of one partner, which can affect activity; mass transport can be a limiting factor.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event in solution.[28][29]Thermodynamics: ΔH (enthalpy), ΔS (entropy)Affinity: K₋Stoichiometry (n) Label-free, in-solution measurement (no immobilization); provides a complete thermodynamic profile.[30][31]Requires larger amounts of protein and compound; lower throughput; may miss very weak or very tight binders.[29]

Experimental Design: We will compare our lead, MP-101 , against a structurally similar but biologically inactive analog, MP-102 (Negative Control) , and a known inhibitor of Kinase X, Reference Compound .

Expected SPR Data:

  • MP-101 should show concentration-dependent binding to Kinase X with a fast on-rate and a slow off-rate, indicative of a potent interaction.

  • MP-102 should show no significant binding, confirming the specificity of the interaction.

  • Reference Compound will provide a benchmark for the expected binding kinetics and affinity.

Expected ITC Data:

  • Titrating MP-101 into Kinase X should produce a clear sigmoidal heat change, allowing for the determination of K₋, ΔH, and a stoichiometry (n) near 1.[31]

  • Titrating MP-102 should result in minimal heat changes, similar to a buffer-only control.

The convergence of data from SPR and ITC provides powerful, orthogonal validation of direct, specific binding to the hypothesized target.[32]

Part 4: Functional Validation in a Cellular Context

The final and most crucial step is to connect the direct target binding back to the observed cellular phenotype. This closes the loop and solidifies the MoA.

Step 1: Confirming Target Modulation in Cells

Assuming Kinase X is the target, we must demonstrate that MP-101 inhibits its activity in cells. A hypothetical signaling pathway is shown below.

Signaling_Pathway cluster_0 cluster_1 cluster_2 GrowthFactor Growth Factor KinaseX Kinase X (Target) GrowthFactor->KinaseX Substrate Substrate Y KinaseX->Substrate Phosphorylates Phenotype Cell Proliferation (Phenotype) Substrate->Phenotype Promotes MP101 MP-101 MP101->KinaseX

Figure 2: Hypothetical signaling pathway for MP-101.

Experimental Protocol: Western Blot for Phospho-Substrate Y

  • Cell Culture: Plate cells (e.g., a cancer cell line where the pathway is active) and allow them to adhere overnight.

  • Treatment: Treat cells with a dose-response of MP-101, MP-102 (negative control), and the Reference Compound for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Stimulation: If required, stimulate the pathway with the appropriate Growth Factor for a short period (e.g., 15 minutes).

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y). Subsequently, strip and re-probe with an antibody for total Substrate Y and a loading control (e.g., GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate to visualize the bands.

Expected Outcome: Treatment with MP-101 should lead to a dose-dependent decrease in the p-Substrate Y signal, mirroring the effect of the Reference Compound. MP-102 and DMSO should have no effect. This demonstrates that the compound engages and inhibits the target in a cellular environment, leading to the expected downstream biochemical consequence.

Step 2: Establishing Causality

To prove that the inhibition of Kinase X is responsible for the anti-proliferative phenotype, a target knockdown or rescue experiment is the definitive test.

  • Knockdown: Using siRNA or shRNA to reduce the expression of Kinase X should phenocopy the effect of MP-101, i.e., it should also reduce cell proliferation.

  • Overexpression/Mutant Rescue: If a drug-resistant mutant of Kinase X is known (one that MP-101 cannot bind to), overexpressing this mutant in cells should make them resistant to the anti-proliferative effects of MP-101.

Successfully completing these steps provides an unassailable, multi-layered validation of the compound's mechanism of action, satisfying the highest standards of scientific and regulatory rigor.

References

  • Target identification with quantitative activity based protein profiling (ABPP).PubMed.
  • Phenotypic vs. target-based drug discovery for first-in-class medicines.PubMed.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.MDPI.
  • Isothermal titration calorimetry in drug discovery.PubMed.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.TA Instruments.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.PubMed.
  • Advanced Activity-Based Protein Profiling Application Str
  • Bridging the gap between target-based and phenotypic-based drug discovery.Taylor & Francis Online.
  • Activity based Protein Profiling (Abpp).
  • Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery.
  • Phenotypic Versus Target-Based Screening for Drug Discovery.Technology Networks.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.White Rose Research Online.
  • Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines.The University of New Mexico.
  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW.ijprems.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.Bio-protocol.
  • Activity based protein profiling ABPP.Mtoz Biolabs.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • How does SPR work in Drug Discovery?deNOVO Biolabs.
  • Recent insights about pyrrolidine core skeletons in pharmacology.PMC.
  • Achieving Modern Success in Phenotypic Drug Discovery.Pfizer.
  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.Frontiers.
  • ITC Assay Service for Drug Discovery.Reaction Biology.
  • Recent insights about pyrrolidine core skeletons in pharmacology.Frontiers.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Contribution of the morpholine scaffold on the activity of...
  • Surface Plasmon Resonance (SPR) Analysis for Drug Development.SGS.
  • Combining experimental strategies for successful target deconvolution.PubMed.
  • Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies.ACROBiosystems.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.NCBI.
  • How Is Surface Plasmon Resonance Used In Drug Discovery?Chemistry For Everyone.
  • Representative bioactive molecules bearing trifluoromethyl pyrrolidine...
  • Target deconvolution strategies in drug discovery. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0BObKA1nAAV2zpkGjhdeNRvkkhdsyNX6jt5f_in2i6QUgtxGx51-rzzhQWNk8BtxDBX-EeeNc_ZORK54uX6xe_H6-QM5sVar3Iqy-i5ZsxM5lwsWykg-QKwzV0Nk6B7aC7NxkqPy_cFLl3KnpoGTzzfURboGqChcDYgPPwKJEtCPm__SHc4As6wuSVPzmcMDuFPdg1Kg87xm54xaWzDLWXtDiUsbEf1DJfaKE4ynUvxD_C3Tj46TmsasakNGVz6hxD_r-wxjSUN9fewTMT4sR-3iQtaQ=]([Link]

Sources

A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Novel (Pyrrolidin-2-ylmethyl)morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Hybrid Scaffold

In medicinal chemistry, the quest for novel therapeutic agents often leads to the strategic combination of well-established pharmacophores. The morpholine and pyrrolidine rings are two such "privileged structures," frequently incorporated into drug candidates for their favorable physicochemical and biological properties.[1][2] The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, is known to improve pharmacokinetic profiles, such as aqueous solubility and metabolic stability, and can engage in crucial hydrogen bonding interactions with biological targets.[3][4] Concurrently, the five-membered pyrrolidine ring is a cornerstone of many natural products and synthetic drugs, providing a rigid, three-dimensional structure that can be precisely decorated to optimize target binding and potency.[5][6]

The fusion of these two motifs into a (pyrrolidin-2-ylmethyl)morpholine scaffold creates a novel chemical entity with significant therapeutic potential.[7] This unique combination is particularly promising for developing agents that target the central nervous system (CNS), where properties like blood-brain barrier permeability and specific receptor interactions are paramount.[3][8] This guide provides a comprehensive framework for the systematic in vitro and in vivo evaluation of this promising class of compounds, comparing a hypothetical novel compound, Compound NPM-1 (Novel Pyrrolidinyl-Morpholine-1), against established alternatives to illustrate the pathway from initial screening to preclinical validation.

Part 1: In Vitro Evaluation - From Target Affinity to Preliminary Safety

The initial phase of drug discovery for any new chemical entity begins with a battery of in vitro assays. The primary goals are to confirm the compound's interaction with its intended biological target, determine its potency and selectivity, and gain an early understanding of its safety profile. This step is critical for a "fail fast, fail cheap" strategy, ensuring that only the most promising candidates advance to more complex and costly in vivo studies.

Experimental Rationale & Design

The choice of in vitro assays is dictated by the therapeutic hypothesis. For our novel (pyrrolidin-2-ylmethyl)morpholine series, which is hypothesized to modulate CNS targets based on the scaffold's properties[3][7], a logical screening cascade would prioritize neurological receptors. We will proceed with the hypothesis that NPM-1 is designed as a selective antagonist for the Sigma-1 (σ1) receptor, a target implicated in neuropathic pain and other neurological disorders.

Key Experimental Protocols

1. Primary Target Engagement: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of NPM-1 for the human σ1 receptor.

  • Methodology:

    • Prepare cell membrane homogenates from a cell line recombinantly expressing the human σ1 receptor.

    • Incubate the membrane preparation with a constant concentration of a high-affinity radioligand (e.g., [³H]-pentazocine).

    • Add varying concentrations of the test compound (NPM-1) or a known comparator (e.g., Haloperidol) across a series of wells.

    • Allow the reaction to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC50 (concentration of compound that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Causality: A low Ki value indicates high binding affinity. This is the first and most direct evidence that the compound physically interacts with the intended target.

2. Functional Activity: Calcium Mobilization Assay

  • Objective: To determine if NPM-1 acts as an agonist or antagonist at the σ1 receptor.

  • Methodology:

    • Culture cells expressing the σ1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • To assess antagonist activity, pre-incubate the cells with varying concentrations of NPM-1.

    • Stimulate the cells with a known σ1 receptor agonist (e.g., PRE-084).

    • Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader.

    • An antagonist will produce a concentration-dependent inhibition of the agonist-induced signal.

    • Calculate the IC50 of this functional inhibition.

  • Causality: This assay validates the binding data by showing a functional consequence. It confirms the compound's mechanism of action (e.g., blocking the receptor's normal function).

3. Preliminary Safety & Viability: MTT Assay

  • Objective: To assess the general cytotoxicity of NPM-1 in a relevant human cell line (e.g., SH-SY5Y neuroblastoma).

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of NPM-1 for a specified period (e.g., 24-48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to a purple formazan product.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at ~570 nm.

  • Causality: A significant decrease in absorbance indicates reduced cell viability. A high CC50 (cytotoxic concentration 50%) relative to the potency (Ki or functional IC50) suggests a favorable therapeutic window.

In Vitro Screening Cascade Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Function cluster_2 Phase 3: Selectivity & Safety cluster_3 Decision Compound_Lib NPM Compound Library Primary_Binding Primary Screen: Radioligand Binding Assay (Ki) @ Single High Concentration Compound_Lib->Primary_Binding Dose_Response Dose-Response Binding: Determine Ki Primary_Binding->Dose_Response >50% Inhibition Functional_Assay Functional Assay: Determine Antagonist IC50 Dose_Response->Functional_Assay Potent Ki Selectivity_Panel Selectivity Panel: Binding vs. Off-Target Receptors Functional_Assay->Selectivity_Panel Confirmed Function Cytotoxicity Cytotoxicity: MTT Assay (CC50) Selectivity_Panel->Cytotoxicity Selective Profile Go_NoGo Advance to In Vivo? Cytotoxicity->Go_NoGo High CC50/Ki Ratio

Caption: In Vitro Screening Cascade for Novel CNS Compounds.

Comparative In Vitro Data Summary

The following table presents hypothetical but realistic data comparing our novel compound, NPM-1 , to a standard comparator in the field.

ParameterNPM-1 (Novel Compound) Comparator (e.g., Haloperidol) Rationale for Comparison
Target Affinity (Ki, nM) 8.51.5Benchmarks potency against a known high-affinity ligand.
Functional Antagonism (IC50, nM) 15.23.1Confirms functional activity and compares its concentration requirement.
Selectivity (Ki for D2 Receptor, nM) > 1,0002.0Assesses off-target effects; high value for NPM-1 indicates better selectivity.
Cellular Cytotoxicity (CC50, µM) > 5012Measures the therapeutic window; a higher value is safer.

Part 2: In Vivo Evaluation - Efficacy and Pharmacokinetics in a Living System

After a compound demonstrates a promising in vitro profile—high potency, desired functional activity, good selectivity, and low cytotoxicity—the next essential step is to evaluate its performance in a living organism. In vivo studies aim to answer critical questions: Does the compound reach its target in the body? Does it produce the desired therapeutic effect? What is its safety profile in a whole animal?

Experimental Rationale & Design

Transitioning from a controlled in vitro environment to a complex biological system requires careful model selection. To test the efficacy of NPM-1 for neuropathic pain, the Chung model (Spinal Nerve Ligation) is a widely accepted and robust preclinical model.[9] This model mimics the mechanical allodynia (pain from a non-painful stimulus) experienced by patients.

Key Experimental Protocols

1. Neuropathic Pain Model (Spinal Nerve Ligation)

  • Objective: To determine if NPM-1 can reverse nerve injury-induced hypersensitivity.

  • Animal Model: Adult male Sprague-Dawley rats (200-250g).

  • Methodology:

    • Baseline Measurement: Before surgery, measure the paw withdrawal threshold of the rats in response to von Frey filaments (a calibrated set of fibers that exert a specific force). This establishes a normal pain response baseline.

    • Surgical Procedure: Under isoflurane anesthesia, tightly ligate the L5 spinal nerve. Sham-operated animals undergo the same surgery without the ligation.

    • Post-Operative Validation: After a recovery period (e.g., 7-10 days), re-measure the paw withdrawal threshold. Successfully operated animals will show a significant decrease in the threshold (allodynia) in the paw on the operated side.

    • Drug Administration: Administer NPM-1 or a comparator (e.g., Pregabalin) via a relevant route (e.g., oral gavage). Include a vehicle control group.

    • Efficacy Measurement: At various time points post-dosing (e.g., 1, 2, 4 hours), measure the paw withdrawal threshold again.

  • Causality: A significant increase in the paw withdrawal threshold after drug administration, compared to the vehicle group, indicates that the compound has an analgesic effect and is efficacious in this model.

2. Pharmacokinetic (PK) Study

  • Objective: To determine the absorption, distribution, and elimination profile of NPM-1.

  • Methodology:

    • Administer a single dose of NPM-1 to a cohort of rats, typically via both intravenous (IV) and oral (PO) routes in separate groups.

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

    • Process the blood to isolate plasma.

    • Analyze the concentration of NPM-1 in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Calculate key PK parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

  • Causality: This study is crucial for understanding the drug's behavior in the body. Good oral bioavailability and a reasonable half-life are essential properties for a successful oral medication.[1]

From In Vitro Success to In Vivo Go/No-Go

G cluster_0 Pre-Clinical Candidate cluster_1 In Vivo Assessment cluster_2 Safety & Tolerability cluster_3 Decision InVitro_Hit Optimized Lead from In Vitro Screening PK_Study Pharmacokinetic Study (Bioavailability, Half-life) InVitro_Hit->PK_Study Efficacy_Study Efficacy Model (e.g., Neuropathic Pain) PK_Study->Efficacy_Study Drug-like PK Profile Tox_Study Preliminary Toxicology (e.g., Dose Escalation) Efficacy_Study->Tox_Study Significant Efficacy IND_Decision IND-Enabling Studies Tox_Study->IND_Decision Acceptable Safety Margin

Caption: Decision workflow from in vitro lead to in vivo candidate.

Comparative In Vivo Data Summary

This table summarizes hypothetical in vivo data for NPM-1 compared to a standard-of-care therapeutic, Pregabalin.

ParameterNPM-1 (Novel Compound) Comparator (Pregabalin) Rationale for Comparison
Efficacy (ED50, Neuropathic Pain) 10 mg/kg (oral)30 mg/kg (oral)Compares the effective dose needed for a therapeutic effect; lower is better.[9]
Mechanism of Action Sigma-1 (σ1) receptor antagonistBinds to the α2δ subunit of voltage-gated calcium channelsHighlights the novelty of the mechanism.[9]
Oral Bioavailability (%F) 65%~90%Assesses how much of the drug is absorbed and available systemically.[9]
Plasma Half-Life (t½, hours) 6.26.5Indicates dosing frequency; similar values suggest comparable dosing schedules.
Observed Side Effects (Preclinical) Mild sedation at >50 mg/kgAtaxia, sedation at therapeutic dosesCompares the safety and tolerability profile.

Conclusion and Future Directions

The systematic evaluation of novel (pyrrolidin-2-ylmethyl)morpholine compounds like NPM-1 provides a clear and logical path from chemical concept to potential therapeutic. The initial in vitro assays are essential for confirming potency and mechanism, while subsequent in vivo studies validate the therapeutic hypothesis in a complex biological system. The hypothetical data presented here for NPM-1 illustrates a promising profile: high target affinity, functional antagonism, good selectivity, significant in vivo efficacy at a lower dose than the comparator, and a favorable safety margin. This structured approach, grounded in sound scientific principles and validated protocols, is fundamental to identifying and advancing the next generation of medicines for complex diseases.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). [Source Not Available]
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (2023). ResearchGate. [Link]

  • Ferla, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

  • Synthesis and Biological Activity of Morpholine-Based Analogues of (−)-Zampanolide. (2021). ResearchGate. [Link]

  • Luo, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). ResearchGate. [Link]

  • Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). MDPI. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). ResearchGate. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. [Link]

Sources

A Head-to-Head Comparison of Cis- and Trans-2,6-Dimethylmorpholine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, the nuanced differences between stereoisomers can dictate the success or failure of a drug candidate or a novel material. This guide provides a comprehensive, head-to-head comparison of cis- and trans-2,6-dimethylmorpholine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the critical distinctions in their synthesis, physicochemical properties, and biological activities, supported by experimental data and established protocols.

The Stereochemical Distinction: More Than Just a Spatial Arrangement

The fundamental difference between cis- and trans-2,6-dimethylmorpholine lies in the spatial orientation of the two methyl groups relative to the morpholine ring. In the cis-isomer, both methyl groups are on the same side of the ring, while in the trans-isomer, they are on opposite sides. This seemingly subtle variation has profound implications for the molecule's overall shape, polarity, and ability to interact with biological targets. The chair conformation of the morpholine ring further accentuates these differences, influencing the steric hindrance and accessibility of the nitrogen atom for further reactions.

Synthesis and Isomer Separation: A Tale of Two Pathways

The synthesis of 2,6-dimethylmorpholine typically yields a mixture of cis and trans isomers. However, specific reaction conditions can be tailored to favor the formation of the desired isomer.

Preferential Synthesis of the Cis-Isomer

A common and efficient method for producing a mixture enriched in the cis-isomer involves the acid-catalyzed cyclization of diisopropanolamine.[1] The choice of acid and reaction temperature are critical parameters in maximizing the cis to trans ratio.

Experimental Protocol: Synthesis of a Cis-2,6-Dimethylmorpholine Enriched Mixture

Objective: To synthesize 2,6-dimethylmorpholine with a high proportion of the cis-isomer.

Materials:

  • Diisopropanolamine

  • Concentrated Sulfuric Acid (96%)

  • Sodium Hydroxide solution (25% and 50%)

  • Water

  • Round-bottom flask with a stirrer and distillation apparatus

Procedure:

  • Simultaneously and slowly add 266 parts by weight of diisopropanolamine and 255 parts by weight of 96% sulfuric acid to a stirred reaction vessel. The reaction is exothermic, and the temperature should be allowed to rise to 100-120°C without external cooling.[1]

  • After the addition is complete, heat the mixture to 180°C for 3-5 hours. During this time, water formed during the reaction is continuously distilled off.[1]

  • Cool the reaction mixture and cautiously add it to 800 parts of a 25% sodium hydroxide solution with stirring and cooling to neutralize the acid. The final pH should be approximately 14.[1]

  • Two phases will form. Separate the upper organic phase.

  • Distill the organic phase under reduced pressure (e.g., 100 mbar) to obtain a mixture of water and 2,6-dimethylmorpholine.[1]

  • Dry the distillate by stirring with 50% sodium hydroxide solution.

  • The resulting product is a mixture of cis- and trans-2,6-dimethylmorpholine, typically with a cis to trans ratio of approximately 84:16.[1]

Isomer Separation: Fractional Distillation

The separation of the cis and trans isomers can be achieved by fractional distillation, taking advantage of their different boiling points.[2]

Experimental Protocol: Separation of Cis- and Trans-2,6-Dimethylmorpholine by Fractional Distillation

Objective: To separate the cis and trans isomers from a mixture.

Materials:

  • Mixture of cis- and trans-2,6-dimethylmorpholine

  • Fractional distillation apparatus with a packed column (e.g., Raschig rings or Vigreux column)

  • Heating mantle

  • Thermometer

  • Receiving flasks

Procedure:

  • Set up the fractional distillation apparatus, ensuring the column is well-insulated.

  • Charge the distillation flask with the isomer mixture.

  • Heat the flask gently. The vapor will rise through the column, and a temperature gradient will be established.

  • Carefully monitor the temperature at the head of the column. The lower-boiling isomer will distill first.

  • Collect the fractions at different temperature ranges. The purity of each fraction can be analyzed by gas chromatography (GC).

  • Pure cis-2,6-dimethylmorpholine and trans-2,6-dimethylmorpholine can be obtained.

Racemic Separation of the Trans-Isomer

For applications requiring enantiomerically pure trans-2,6-dimethylmorpholine, a racemic separation can be performed using a chiral resolving agent, such as mandelic acid.[2]

Experimental Protocol: Racemic Separation of Trans-2,6-Dimethylmorpholine

Objective: To separate the enantiomers of trans-2,6-dimethylmorpholine.

Materials:

  • Racemic trans-2,6-dimethylmorpholine

  • Optically active D-(-)-mandelic acid

  • Isopropanol

  • Sodium hydroxide solution

Procedure:

  • Dissolve D-(-)-mandelic acid in isopropanol.

  • Add the racemic trans-2,6-dimethylmorpholine to the solution. The salt of one enantiomer (the (2S,6S)-isomer) will preferentially crystallize.[2]

  • Filter the crystals and wash with cold isopropanol.

  • The enantiomerically enriched trans-2,6-dimethylmorpholine can be liberated from the salt by treatment with a base, such as sodium hydroxide solution, followed by extraction.[2]

  • The other enantiomer remains in the filtrate and can be recovered.

Physicochemical Properties: A Comparative Overview

The stereochemistry of cis- and trans-2,6-dimethylmorpholine influences their physical and chemical properties. A summary of these properties is presented in the table below.

Propertycis-2,6-Dimethylmorpholinetrans-2,6-DimethylmorpholineReferences
CAS Number 6485-55-86485-45-6[3][4]
Molecular Weight 115.17 g/mol 115.17 g/mol [5][6]
Boiling Point 147 °C146.6 °C[6]
Melting Point -85 °C-121 °F (-85 °C)[6]
Density 0.935 g/mL at 25 °C~0.9 g/cm³[6]
Appearance Clear liquidColorless to pale yellow liquid[4][5]
Solubility in Water SolubleSoluble[4][5]

Biological Activity: The Decisive Factor

The stereochemistry of 2,6-dimethylmorpholine derivatives is often a critical determinant of their biological activity. This is particularly evident in the field of agrochemicals and pharmaceuticals.

Fungicidal Activity: The Case of Amorolfine

A prime example of the importance of stereochemistry is the antifungal agent Amorolfine. Amorolfine is a derivative of cis-2,6-dimethylmorpholine and is used to treat fungal infections of the nails.[7] The synthesis of Amorolfine specifically utilizes the cis-isomer, indicating that the trans-isomer is either less active or inactive.[8][9] The European Pharmacopoeia specifies a very low limit for the trans-amorolfine impurity, highlighting the importance of the cis configuration for its therapeutic effect.[10]

The mechanism of action of morpholine fungicides like fenpropimorph, which is a derivative of cis-2,6-dimethylmorpholine, involves the inhibition of sterol biosynthesis in fungi, specifically targeting the enzymes Δ14-reductase and Δ8→Δ7-isomerase.[11][12] This disruption of the fungal cell membrane leads to the inhibition of fungal growth.

Carcinogenicity of Nitroso-Derivatives: A Contrasting Picture

Studies on the carcinogenicity of the nitroso-derivatives of cis- and trans-2,6-dimethylmorpholine have revealed interesting species-specific differences. In rats, the trans-isomer of N-nitroso-2,6-dimethylmorpholine was found to be a more potent carcinogen than the cis-isomer.[13] Conversely, in guinea pigs, the cis-isomer exhibited greater carcinogenic activity, inducing a high incidence of liver tumors.[14]

Metabolic studies suggest that the differential carcinogenicity is related to the preferred metabolic pathways of the two isomers. The trans-isomer appears to be preferentially metabolized by α-oxidation, a pathway linked to carcinogenesis in rats.[15] The cis-isomer, on the other hand, may favor a conformation that promotes β-oxidation, which is thought to be more significant for carcinogenesis in hamsters and guinea pigs.[15][16]

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated.

Synthesis and Separation Workflow

G cluster_synthesis Synthesis cluster_separation Separation cluster_application Application Diisopropanolamine Diisopropanolamine Reaction Acid-Catalyzed Cyclization Diisopropanolamine->Reaction H2SO4 Sulfuric Acid H2SO4->Reaction Mixture Cis/Trans Isomer Mixture Reaction->Mixture Distillation Fractional Distillation Mixture->Distillation Cis_Isomer Pure Cis-Isomer Distillation->Cis_Isomer Lower Boiling Point Trans_Isomer Pure Trans-Isomer Distillation->Trans_Isomer Higher Boiling Point Amorolfine Amorolfine (Antifungal) Cis_Isomer->Amorolfine Key Precursor

Caption: Workflow for the synthesis of a cis-enriched mixture and subsequent separation.

Opposing Carcinogenic Activity of Nitroso-Derivatives

G cluster_isomers Nitroso-Derivatives cluster_activity Carcinogenic Potency Cis_Nitroso cis-N-Nitroso-2,6- dimethylmorpholine Rats Rats Cis_Nitroso->Rats Less Potent GuineaPigs Guinea Pigs Cis_Nitroso->GuineaPigs More Potent Trans_Nitroso trans-N-Nitroso-2,6- dimethylmorpholine Trans_Nitroso->Rats More Potent Trans_Nitroso->GuineaPigs Less Potent

Caption: Contrasting carcinogenic potency of nitroso-derivatives in different species.

Conclusion and Future Perspectives

The choice between cis- and trans-2,6-dimethylmorpholine derivatives is far from arbitrary. As this guide has demonstrated, the stereochemistry profoundly impacts their synthesis, properties, and, most critically, their biological activity. For researchers in drug discovery and agrochemical development, a thorough understanding of these differences is paramount. The specific requirement for the cis-isomer in the synthesis of the potent antifungal agent Amorolfine serves as a compelling testament to this principle.

Future research should continue to explore the nuanced structure-activity relationships of these isomers. A deeper understanding of their interactions with specific biological targets at the molecular level will undoubtedly pave the way for the rational design of more effective and selective therapeutic agents and specialized chemicals. The development of more efficient and stereoselective synthetic routes will also be crucial in unlocking the full potential of these versatile heterocyclic scaffolds.

References

  • Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride Salt. (n.d.). Indian Patent Office.
  • PROCESS OF PRODUCING AMOROLFINE. (2008). European Patent Office. EP 1917254 B1.
  • AMOROLFINE. (2021). New Drug Approvals. Retrieved from [Link]

  • Lijinsky, W., & Reuber, M. D. (1981). Comparative carcinogenicity of two isomers of nitroso-2,6-dimethylmorpholine in guinea pigs. Cancer Letters, 14(1), 7–11.
  • Gingell, R., Brunk, G., Nagel, D., & Pour, P. (1981). Comparative metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine in rats, hamsters and guinea pigs. Journal of Cancer Research and Clinical Oncology, 102(1), 25–32.
  • Lijinsky, W., & Reuber, M. D. (1980). Comparison of Carcinogenesis by Two Isomers of nitroso-2,6-dimethylmorpholine. Carcinogenesis, 1(6), 501–503.
  • 2,6-Dimethylmorpholine. (n.d.). PubChem. Retrieved from [Link]

  • Racemic separation of 2,6-trans-dimethymorpholine. (2010). United States Patent. US 7829702 B2.
  • Preparation of cis-2,6-dimethylmorpholine. (1985). United States Patent. US 4504363 A.
  • Method for purifying cis-2, 6-dimethyl morpholine. (2020). Chinese Patent. CN 110950818 B.
  • Fenpropimorph. (n.d.). Wikipedia. Retrieved from [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure & Dynamics, 1-22.
  • Amorolfine. (n.d.). PubChem. Retrieved from [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews, 3(2), 123-145.
  • Process for the preparation of cis-2,6-dimethyl morpholine. (1983). European Patent Office. EP 0094565 B1.
  • Al-Tamiemi, E. O., & Sameaa, J. (2016).
  • fenpropimorph cis-4-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine (9CI). (n.d.). The Good Scents Company. Retrieved from [Link]

  • Kokkinakis, D. M., Hollenberg, P. F., & Scarpelli, D. G. (1985). Metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine and their deuterated analogs by liver microsomes of rat and hamster. Carcinogenesis, 6(9), 1229–1234.
  • Fenpropimorph. (n.d.). PubChem. Retrieved from [Link]

  • How to separate two close boiling isomers other than the distillation method at a low cost. (2020). Quora. Retrieved from [Link]

  • The impact of cis‐ and trans‐isomerism on biological activity. (a)... (n.d.). ResearchGate. Retrieved from [Link]

  • 2,6-Dimethylmorpholine, cis-. (n.d.). PubChem. Retrieved from [Link]

  • Comparison of local anesthetic activities between cis and trans isomers of DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene. (1976). The Japanese Journal of Pharmacology, 26(6), 723-729.

Sources

A Senior Application Scientist's Guide to Assessing the Target Selectivity of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the target selectivity of a novel chemical series is paramount to advancing a compound from a promising hit to a viable clinical candidate. This guide provides a comprehensive framework for assessing the target selectivity of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine analogs, a chemical class with potential applications in various therapeutic areas. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present an illustrative comparison of hypothetical analogs to guide your own selectivity profiling efforts.

The morpholine ring is a versatile scaffold in medicinal chemistry, often incorporated to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[1] Similarly, the pyrrolidine moiety is a common feature in many biologically active compounds, contributing to their three-dimensional structure and target interactions.[2] The combination of these two privileged scaffolds in the this compound core suggests a rich potential for interaction with a variety of biological targets. However, this potential for broad activity also necessitates a thorough evaluation of target selectivity to minimize off-target effects and ensure a favorable therapeutic window.

The Strategic Imperative of Selectivity Profiling

In early-stage drug discovery, establishing a compound's selectivity profile is as crucial as determining its primary potency. A non-selective compound can lead to a host of undesirable outcomes, including:

  • Adverse Drug Reactions (ADRs): Off-target interactions are a primary driver of toxicity and side effects.

  • Misleading Structure-Activity Relationships (SAR): If a compound's observed biological effect is the result of interactions with multiple targets, it can confound efforts to optimize for on-target activity.

  • Wasted Resources: Advancing a non-selective compound through the development pipeline is a costly endeavor that is likely to fail in later stages.

Therefore, a systematic and rigorous assessment of target selectivity is a critical investment in the success of any drug discovery program.

A Phased Approach to Selectivity Assessment

A logical and efficient approach to selectivity profiling involves a tiered screening strategy. This begins with broad panel screening to identify potential off-targets, followed by more focused, quantitative assays to confirm and characterize these interactions.

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Quantitative Confirmation cluster_2 Phase 3: Kinetic & Mechanistic Studies A Primary Target Engagement Assay (e.g., Radioligand Binding or Functional Assay) B Broad Target Panel Screening (e.g., Commercial service against >400 targets) A->B Hits from primary screen C Affinity Determination (Ki) for Primary & Key Off-Targets (Radioligand Binding Assays) B->C Identified off-targets D Functional Activity (EC50/IC50) for Primary & Key Off-Targets (e.g., Calcium Mobilization, cAMP) C->D Confirmed off-targets E Binding Kinetics (kon, koff) (e.g., Surface Plasmon Resonance) D->E Lead candidates F Downstream Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) E->F Mechanistic insights

Caption: A tiered workflow for assessing target selectivity.

Illustrative Comparison of Hypothetical Analogs

To demonstrate the application of selectivity profiling, let's consider a hypothetical dataset for three analogs of this compound: Analog A , Analog B , and Analog C . This data is for illustrative purposes only and is intended to showcase how experimental results can be used to compare and contrast the selectivity of different compounds.

TargetAnalog A (Ki, nM)Analog B (Ki, nM)Analog C (Ki, nM)
Primary Target
Mu-Opioid Receptor (MOP)5.215.8150.3
Key Off-Targets
Sigma-1 Receptor (σ1)85.625.422.1
Sigma-2 Receptor (σ2)>10,0001578350.6
Dopamine D2 Receptor125056089.2
Muscarinic M1 Receptor>10,000>10,000850.1

Interpretation of Illustrative Data:

  • Analog A demonstrates high potency for the primary target (MOP receptor) and a favorable selectivity profile, with significantly weaker affinity for the tested off-targets. The selectivity window between the MOP and σ1 receptors is over 16-fold.

  • Analog B shows moderate potency for the MOP receptor but also exhibits significant affinity for the σ1 receptor, indicating a potential for a mixed pharmacology.

  • Analog C has the lowest potency for the MOP receptor and displays significant affinity for the σ1 and Dopamine D2 receptors, suggesting a less desirable selectivity profile and a higher likelihood of off-target effects.

Experimental Protocols for Selectivity Profiling

The following are detailed, step-by-step methodologies for key experiments used to generate the type of data presented above.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[3] These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Signal Detection & Analysis A Prepare cell membranes expressing the target receptor D Incubate membranes, radioligand, and test compound in a 96-well plate A->D B Prepare radioligand solution (e.g., [3H]-DAMGO for MOP) B->D C Prepare serial dilutions of test compounds (analogs) C->D E Total Binding: No competitor Non-specific Binding: Excess unlabeled ligand Competition: Test compound F Rapidly filter the reaction mixture through glass fiber filters G Wash filters to remove unbound radioligand F->G H Measure radioactivity on filters using a scintillation counter G->H I Calculate Ki values from competition curves H->I

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol for Mu-Opioid Receptor (MOP) Binding Assay:

  • Receptor Source: Utilize cell membranes from a stable cell line overexpressing the human MOP receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Employ a high-affinity MOP receptor agonist radioligand such as [³H]-DAMGO.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test Compounds: Prepare a dilution series of the this compound analogs in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess of a potent unlabeled MOP ligand like naloxone).

  • Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays: Assessing Biological Activity

While binding assays measure affinity, functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given target.

Example: Calcium Mobilization Assay for a Gq-Coupled Receptor

Many receptors, upon activation, signal through the Gq protein pathway, leading to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the target receptor in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Surface Plasmon Resonance (SPR): Characterizing Binding Kinetics

SPR is a label-free technology that provides real-time data on the association (k_on) and dissociation (k_off) rates of a compound binding to its target. This information can be invaluable for understanding the mechanism of action and for lead optimization.

G cluster_0 Surface Preparation cluster_1 Binding Measurement cluster_2 Data Analysis A Immobilize the purified target protein on a sensor chip B Flow a solution of the test compound (analyte) over the sensor surface A->B C Monitor the change in the SPR signal in real-time B->C D Fit the association and dissociation curves to a binding model C->D E Calculate kon, koff, and KD D->E

Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Protocol:

  • Target Immobilization: Covalently attach the purified target receptor to the surface of a sensor chip.

  • Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface.

  • Association Phase: Monitor the increase in the SPR signal as the compound binds to the immobilized target.

  • Dissociation Phase: Replace the compound solution with buffer and monitor the decrease in the SPR signal as the compound dissociates from the target.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (KD).

Conclusion and Future Directions

The systematic assessment of target selectivity is a cornerstone of modern drug discovery. For a novel chemical series such as this compound analogs, a multi-faceted approach combining broad panel screening with quantitative binding, functional, and kinetic assays is essential. The illustrative data and detailed protocols provided in this guide offer a robust framework for researchers to design and execute their own selectivity profiling studies. By carefully characterizing the on- and off-target activities of these promising compounds, the scientific community can more effectively and efficiently advance new therapies for a range of human diseases.

References

  • Martinez, C.D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
  • Di Micco, S., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceutics, 14(7), 1363. [Link]

  • Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Peterson, E. A., & Peterson, E. C. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of medicinal chemistry, 52(24), 7942–7945. [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 1-11.
  • Gao, Y., et al. (2022). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 27(23), 8303. [Link]

  • Cichero, E., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(24), 4331–4352. [Link]

  • Chen, Z. R., et al. (1991). Mu receptor binding of some commonly used opioids and their metabolites. Life sciences, 48(22), 2165–2171. [Link]

  • Lijinsky, W., & Reuber, M. D. (1984). Comparison of Carcinogenesis by Two Isomers of nitroso-2,6-dimethylmorpholine. Journal of the National Cancer Institute, 72(6), 1497–1499. [Link]

  • Panneerselvam, P., et al. (2009). Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. Indian Journal of Pharmaceutical Sciences, 71(4), 438–442. [Link]

  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives.
  • Tomita, T., et al. (2014). Pharmacological profile of morpholine and its derivatives Several...
  • Mark, A., et al. (2017). Receptor binding affinity of traditional mu-opioid agonists (morphine...
  • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology, 59(3), 385–390. [Link]

  • Singh, R., & Kaur, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • Montalbano, S., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. Bioorganic & medicinal chemistry, 28(21), 115730. [Link]

  • Capaldo, L., & Hurst, D. P. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link]

  • Bibi, S., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific reports, 14(1), 15993. [Link]

  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][5]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 55(13), 6173–6185. [Link]

  • Capaldo, L., & Hurst, D. P. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link]

  • Chen, Z. R., et al. (1991). Mu receptor binding of some commonly used opioids and their metabolites. Life sciences, 48(22), 2165–2171. [Link]

  • Szewczyk, M., et al. (2022). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & medicinal chemistry letters, 76, 128987. [Link]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of Novel Morpholine-Pyrrolidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The promiscuity of kinase inhibitors, stemming from the conserved nature of the ATP-binding pocket across the kinome, presents both challenges and opportunities in drug discovery.[1][2] Off-target effects can lead to toxicity, but can also be leveraged for polypharmacology approaches.[3][4][5] Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is essential for its development as a chemical probe or a therapeutic agent.[6][7]

This guide provides a comprehensive comparison of state-of-the-art methodologies for profiling the cross-reactivity of novel kinase inhibitors, with a focus on a hypothetical series of morpholine-pyrrolidine derivatives. We will delve into the experimental protocols of widely-used platforms, illustrate how to present and interpret the resulting data, and provide insights into making informed decisions in your drug discovery pipeline.

The Landscape of Kinase Inhibitor Selectivity Profiling

The journey of a kinase inhibitor from a hit compound to a clinical candidate is paved with rigorous testing, a significant portion of which is dedicated to understanding its interaction with the entire human kinome.[7] The choice of profiling method depends on various factors, including the stage of drug discovery, the desired depth of information (e.g., binding affinity vs. functional inhibition), and the cellular context.

Here, we compare three orthogonal and widely adopted technologies:

  • KINOMEscan™ (Biochemical Binding Assay): A high-throughput, in vitro competition binding assay that quantitatively measures the binding interactions between a test compound and a large panel of kinases.[8]

  • NanoBRET™ Target Engagement Assay (Cellular Binding Assay): A live-cell assay that measures the binding of a compound to a specific kinase target within its native cellular environment.[9]

  • KiNativ™ (Chemoproteomic Functional Assay): An in-situ assay that profiles the functional inhibition of kinases in cell or tissue lysates by measuring the accessibility of the ATP-binding site.

dot digraph "Cross_Reactivity_Profiling_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Biochemical" { label="Biochemical Profiling"; bgcolor="#E8F0FE"; "KINOMEscan" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Cellular" { label="Cellular Profiling"; bgcolor="#E6F4EA"; "NanoBRET" [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_Chemoproteomic" { label="Functional Profiling"; bgcolor="#FEF7E0"; "KiNativ" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; }

"Novel_Inhibitor" [label="Novel Morpholine-Pyrrolidine Kinase Inhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Lead_Optimization" [label="Lead Optimization", shape=invhouse, fillcolor="#FFFFFF"]; "Clinical_Candidate" [label="Clinical Candidate", shape=house, fillcolor="#FFFFFF"];

"Novel_Inhibitor" -> "KINOMEscan" [label="Initial Broad Screen"]; "Novel_Inhibitor" -> "NanoBRET" [label="Cellular Target Engagement"]; "Novel_Inhibitor" -> "KiNativ" [label="Functional Inhibition"]; "KINOMEscan" -> "Data_Analysis"; "NanoBRET" -> "Data_Analysis"; "KiNativ" -> "Data_Analysis"; "Data_Analysis" -> "Lead_Optimization"; "Lead_Optimization" -> "Clinical_Candidate"; } Caption: High-level workflow for cross-reactivity profiling of novel kinase inhibitors.

Comparative Analysis of Profiling Methodologies

To illustrate the application and data output of these techniques, we will consider two hypothetical morpholine-pyrrolidine kinase inhibitors, MPK-1 and MPK-2, designed to target a specific kinase, 'Target Kinase A'.

Methodology Principle Advantages Limitations Ideal For
KINOMEscan™ In vitro competition binding assay using DNA-tagged kinases and an immobilized ligand. Binding is quantified by qPCR.[8]- Broadest kinome coverage (>450 kinases).- ATP-independent, providing true binding constants (Kd).- High throughput and rapid turnaround.- In vitro, lacks cellular context (e.g., cell permeability, ATP competition).- Does not measure functional inhibition.- Early-stage lead discovery and optimization.- Broad, unbiased selectivity profiling.
NanoBRET™ In-cell bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer. Compound binding displaces the tracer, reducing BRET.[9]- Measures target engagement in live cells.- Provides insights into cell permeability and intracellular potency.- Amenable to high-throughput screening.- Requires genetic modification of cells to express the fusion kinase.- Tracer availability may limit the number of kinases that can be assayed.- Validating on-target activity in a cellular context.- Structure-activity relationship (SAR) studies for cell permeability.
KiNativ™ Chemoproteomic approach using biotinylated, irreversible ATP/ADP probes to label the active sites of kinases in lysates. Inhibition is measured by mass spectrometry.[10]- Measures functional inhibition in a near-native environment (lysate).- Does not require recombinant proteins or antibodies.- Can identify unexpected off-targets.- Lower throughput than KINOMEscan.- Requires specialized mass spectrometry equipment and expertise.- Indirect measure of inhibition.- In-depth profiling of lead candidates.- Understanding the functional consequences of off-target binding.

Experimental Protocols

KINOMEscan™ Profiling: A Step-by-Step Overview
  • Compound Preparation: Test compounds (MPK-1 and MPK-2) are dissolved in DMSO to a stock concentration of 10 mM.

  • Assay Setup: The assay is performed in microplates. Each well contains a specific DNA-tagged kinase, an immobilized ligand, and the test compound at a single concentration (e.g., 1 µM) for initial screening, or in a dose-response format for Kd determination.

  • Competition Binding: The test compound competes with the immobilized ligand for binding to the active site of the kinase.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower signal indicates stronger binding of the test compound.

  • Data Analysis: The results are typically expressed as percent of control, where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction. For dose-response experiments, a Kd value is calculated.

NanoBRET™ Target Engagement Assay: A Detailed Protocol
  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: Transfected cells are seeded into 96- or 384-well plates and incubated for 24 hours.

  • Compound Addition: The test compounds (MPK-1 and MPK-2) are serially diluted and added to the cells.

  • Tracer Addition: A cell-permeable fluorescent tracer that binds to the target kinase is added to the wells.

  • Substrate Addition and Signal Detection: A NanoLuc® substrate is added, and the luminescence and fluorescence signals are measured using a plate reader equipped with appropriate filters. The BRET ratio (acceptor emission/donor emission) is calculated.

  • Data Analysis: A decrease in the BRET signal with increasing compound concentration indicates displacement of the tracer. The data is plotted to determine the IC50 value, which represents the intracellular potency of the compound.

dot digraph "NanoBRET_Assay_Principle" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_NoInhibitor" { label="No Inhibitor"; bgcolor="#E8F0FE"; "Kinase_NLuc_1" [label="Kinase-NanoLuc", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tracer_1" [label="Fluorescent Tracer", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "BRET_Signal" [label="High BRET Signal", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Kinase_NLuc_1" -> "Tracer_1" [label="Binding"]; "Tracer_1" -> "BRET_Signal" [label="Energy Transfer"]; }

subgraph "cluster_WithInhibitor" { label="With Inhibitor"; bgcolor="#FCE8E6"; "Kinase_NLuc_2" [label="Kinase-NanoLuc", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inhibitor" [label="MPK-1/MPK-2", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tracer_2" [label="Fluorescent Tracer", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "No_BRET" [label="Low BRET Signal", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Kinase_NLuc_2" -> "Inhibitor" [label="Binding"]; "Inhibitor" -> "No_BRET" [label="Displacement"]; } } Caption: Principle of the NanoBRET™ Target Engagement Assay.

KiNativ™ Profiling: A Workflow Summary
  • Lysate Preparation: Cells or tissues are lysed under native conditions to preserve kinase activity.

  • Inhibitor Treatment: The lysate is incubated with the test compound (MPK-1 or MPK-2) at various concentrations.

  • Probe Labeling: A biotinylated, irreversible ATP/ADP probe is added to the lysate. This probe covalently labels the active site lysine of kinases that are not occupied by the inhibitor.

  • Digestion: The proteome is digested into peptides using trypsin.

  • Enrichment: The biotinylated peptides are enriched using streptavidin beads.

  • Mass Spectrometry: The enriched peptides are analyzed by LC-MS/MS to identify and quantify the labeled kinases.

  • Data Analysis: The abundance of labeled peptides from each kinase is compared between the inhibitor-treated and control samples. A decrease in labeling indicates inhibition of the kinase by the test compound.

Interpreting the Data: A Comparative Case Study

Below are hypothetical cross-reactivity profiles for our two novel inhibitors, MPK-1 and MPK-2, against a selection of kinases.

Table 1: KINOMEscan™ Selectivity Profile (% of Control @ 1µM)

KinaseMPK-1MPK-2
Target Kinase A 1.5 5.2
Target Kinase B85.392.1
Off-Target Kinase X10.275.8
Off-Target Kinase Y45.65.8
Off-Target Kinase Z98.795.3
  • Interpretation: MPK-1 shows high affinity for the intended Target Kinase A and a significant off-target interaction with Kinase X. MPK-2 also binds Target Kinase A, though less potently than MPK-1 at this concentration, but exhibits a strong off-target interaction with Kinase Y.

Table 2: NanoBRET™ Target Engagement (IC50 in µM)

KinaseMPK-1MPK-2
Target Kinase A 0.05 0.25
Off-Target Kinase X1.5>10
Off-Target Kinase Y>100.15
  • Interpretation: In a cellular environment, MPK-1 demonstrates potent engagement of Target Kinase A and weaker engagement of Off-Target Kinase X, suggesting that cellular factors may reduce its off-target activity. MPK-2 shows moderate on-target engagement but potent cellular engagement of Off-Target Kinase Y, confirming the off-target liability observed in the biochemical assay.

Table 3: KiNativ™ Functional Inhibition (% Inhibition @ 1µM)

KinaseMPK-1MPK-2
Target Kinase A 95 80
Off-Target Kinase X6015
Off-Target Kinase Y1092
  • Interpretation: The KiNativ™ data corroborates the functional consequences of the binding events. MPK-1 potently inhibits Target Kinase A and moderately inhibits Off-Target Kinase X in a functional context. MPK-2 effectively inhibits its off-target, Kinase Y, to a greater extent than its intended target at this concentration.

Synthesis and Strategic Implications

The comparative data reveals critical differences between MPK-1 and MPK-2. While MPK-1 is a more potent on-target inhibitor, its off-target activity against Kinase X needs to be addressed during lead optimization. MPK-2, on the other hand, presents a more significant challenge due to its potent off-target engagement and inhibition of Kinase Y. This could be a liability leading to toxicity, or potentially an opportunity for developing a dual-targeted inhibitor if Kinase Y is also a therapeutically relevant target.

dot digraph "Signaling_Pathway_Implications" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"MPK_1" [label="MPK-1", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MPK_2" [label="MPK-2", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

subgraph "cluster_On_Target" { label="On-Target Pathway"; bgcolor="#E8F0FE"; "Target_A" [label="Target Kinase A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Downstream_A" [label="Therapeutic Effect"]; "Target_A" -> "Downstream_A"; }

subgraph "cluster_Off_Target_X" { label="Off-Target Pathway X"; bgcolor="#FEF7E0"; "Target_X" [label="Off-Target Kinase X", fillcolor="#FBBC05", fontcolor="#202124"]; "Downstream_X" [label="Potential Side Effect"]; "Target_X" -> "Downstream_X"; }

subgraph "cluster_Off_Target_Y" { label="Off-Target Pathway Y"; bgcolor="#E6F4EA"; "Target_Y" [label="Off-Target Kinase Y", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Downstream_Y" [label="Potential Side Effect / Polypharmacology"]; "Target_Y" -> "Downstream_Y"; }

"MPK_1" -> "Target_A" [label="Potent Inhibition"]; "MPK_1" -> "Target_X" [label="Moderate Inhibition", style=dashed]; "MPK_2" -> "Target_A" [label="Moderate Inhibition"]; "MPK_2" -> "Target_Y" [label="Potent Inhibition"]; } Caption: Implications of on-target and off-target inhibition by MPK-1 and MPK-2.

Conclusion

A multi-faceted approach to cross-reactivity profiling is indispensable for the successful development of novel kinase inhibitors. By integrating data from biochemical, cellular, and functional assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This holistic view enables more informed decisions in lead optimization, ultimately increasing the likelihood of developing safe and effective targeted therapies. The morpholine-pyrrolidine scaffold continues to be a valuable starting point for kinase inhibitor design, and rigorous cross-reactivity profiling is key to unlocking its full therapeutic potential.

References

  • Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Progress in Medicinal Chemistry, 51, 1-49.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367).
  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Eurofins Discovery. [Link]

  • Patricelli, M. P., et al. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & Biology, 18(6), 699-710.
  • Apsel, B., et al. (2008). A chemical genetics approach to identifying kinases that regulate the cell cycle.
  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of unlabeled compounds in living cells. Cell Chemical Biology, 25(2), 256-264.e6.
  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery—what’s next in the field? ACS Chemical Biology, 8(1), 96-104.
  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422-439.
  • Roskoski, R., Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 152, 104609.

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to (Pyrrolidin-2-ylmethyl)morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the (Pyrrolidin-2-ylmethyl)morpholine Scaffold and the Imperative of Synthetic Efficiency

The (pyrrolidin-2-ylmethyl)morpholine scaffold represents a privileged structural motif in modern medicinal chemistry. It combines the stereochemically rich, conformationally constrained pyrrolidine ring—a cornerstone of many successful pharmaceuticals—with the morpholine moiety, which often imparts favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. This unique combination has led to its exploration in various therapeutic areas, targeting a range of biological endpoints. For researchers, scientists, and drug development professionals, the efficient synthesis of this scaffold is of paramount importance. The choice of synthetic route not only impacts the time and cost of producing novel drug candidates but also has significant implications for the environmental footprint of the process.

This in-depth technical guide provides a comparative analysis of different synthetic routes to (pyrrolidin-2-ylmethyl)morpholines. Moving beyond a mere recitation of protocols, we will delve into the mechanistic rationale behind each approach, offering field-proven insights into their practical application. Each described route is presented with detailed, step-by-step methodologies, supported by experimental data to allow for objective comparison. Our goal is to equip the reader with the necessary knowledge to make informed decisions when selecting a synthetic strategy, balancing factors such as yield, step economy, and overall process efficiency.

Benchmarking Synthetic Efficiency: Key Metrics

To objectively compare the different synthetic routes, we will consider several key performance indicators of synthetic efficiency:

  • Overall Yield: The cumulative yield over all synthetic steps.

  • Step Economy: The number of synthetic steps required to reach the target molecule. Fewer steps are generally preferred.

  • Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product.[1] A higher atom economy indicates a more efficient and less wasteful process.

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product.[2][3] A lower E-factor signifies a more environmentally friendly process.

  • Process Mass Intensity (PMI): The total mass of materials used (solvents, reagents, process water) to produce a given mass of the final product.

While a full calculation of E-Factor and PMI for each route is beyond the scope of this guide without extensive process development data, we will discuss the qualitative aspects of each route that would contribute to these metrics, such as the use of hazardous reagents, solvent-intensive workups, and the generation of significant byproducts.

Synthetic Strategies: A Head-to-Head Comparison

We will now explore three primary synthetic strategies for the construction of (pyrrolidin-2-ylmethyl)morpholines, each starting from readily available precursors. For the purpose of this guide, we will focus on the synthesis of the N-Boc protected intermediate, tert-butyl 2-(morpholinomethyl)pyrrolidine-1-carboxylate, a versatile building block for further derivatization.

Route 1: Reductive Amination of N-Boc-pyrrolidine-2-carbaldehyde

This approach involves the formation of an iminium ion intermediate from the reaction of an aldehyde with a secondary amine, which is then reduced in situ to the desired tertiary amine. This is a convergent and often high-yielding strategy.

Causality Behind Experimental Choices: The use of a mild reducing agent like sodium triacetoxyborohydride is crucial. It is selective for the reduction of the iminium ion in the presence of the starting aldehyde, preventing the reduction of the aldehyde to the corresponding alcohol. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure good solubility of the reactants.

Experimental Protocol:

  • Step 1: Synthesis of N-Boc-pyrrolidine-2-carbaldehyde. This starting material can be prepared from commercially available N-Boc-prolinol via oxidation, for example, using a Swern oxidation or Dess-Martin periodinane.

  • Step 2: Reductive Amination.

    • To a solution of N-Boc-pyrrolidine-2-carbaldehyde (1.0 eq) in dichloromethane (DCM, 10 volumes), add morpholine (1.2 eq).

    • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting aldehyde.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-(morpholinomethyl)pyrrolidine-1-carboxylate.

G cluster_0 Route 1: Reductive Amination N-Boc-prolinol N-Boc-prolinol N-Boc-pyrrolidine-2-carbaldehyde N-Boc-pyrrolidine-2-carbaldehyde N-Boc-prolinol->N-Boc-pyrrolidine-2-carbaldehyde Oxidation Iminium_Ion Iminium_Ion N-Boc-pyrrolidine-2-carbaldehyde->Iminium_Ion + Morpholine Target_Molecule Target_Molecule Iminium_Ion->Target_Molecule Reduction (NaBH(OAc)3)

Route 2: Nucleophilic Substitution of a 2-(Halomethyl)pyrrolidine Derivative

This classical approach relies on the displacement of a good leaving group, such as a halide or a sulfonate ester, from the 2-position of the pyrrolidine ring by the nucleophilic nitrogen of morpholine.

Causality Behind Experimental Choices: The choice of leaving group is critical. While a chloromethyl derivative can be used, the corresponding iodomethyl or tosyloxymethyl derivatives are more reactive and may lead to higher yields and shorter reaction times. The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF to facilitate the SN2 reaction. A base is often added to scavenge the acid formed during the reaction, particularly if the starting pyrrolidine is a hydrochloride salt.

Experimental Protocol:

  • Step 1: Synthesis of N-Boc-2-(hydroxymethyl)pyrrolidine (N-Boc-prolinol). This can be achieved by the reduction of N-Boc-proline with a reducing agent like lithium aluminum hydride or borane.

  • Step 2: Conversion of the Hydroxyl Group to a Leaving Group.

    • For the Chloromethyl derivative: To a solution of N-Boc-prolinol (1.0 eq) in DCM, add thionyl chloride (1.2 eq) at 0 °C. Stir at room temperature until completion.

    • For the Tosyloxymethyl derivative: To a solution of N-Boc-prolinol (1.0 eq) and triethylamine (1.5 eq) in DCM, add tosyl chloride (1.2 eq) at 0 °C. Stir at room temperature until completion.

  • Step 3: Nucleophilic Substitution.

    • To a solution of the N-Boc-2-(halomethyl)pyrrolidine or N-Boc-2-(tosyloxymethyl)pyrrolidine (1.0 eq) in acetonitrile, add morpholine (2.0 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to reflux (or a suitable temperature depending on the reactivity of the leaving group) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Data and Efficiency Analysis: This route generally provides good yields, often in the range of 60-85% for the substitution step. However, it involves more synthetic steps compared to the reductive amination route.

G cluster_1 Route 2: Nucleophilic Substitution N-Boc-proline N-Boc-proline N-Boc-prolinol N-Boc-prolinol N-Boc-proline->N-Boc-prolinol Reduction N-Boc-2-(leaving_group)methylpyrrolidine N-Boc-2-(leaving_group)methylpyrrolidine N-Boc-prolinol->N-Boc-2-(leaving_group)methylpyrrolidine Activation Target_Molecule Target_Molecule N-Boc-2-(leaving_group)methylpyrrolidine->Target_Molecule + Morpholine (SN2)

Route 3: Amide Coupling Followed by Reduction

This strategy involves the formation of an amide bond between a proline derivative and morpholine, followed by the reduction of the amide to the corresponding tertiary amine.

Causality Behind Experimental Choices: The choice of coupling agent for the amide formation is important for achieving high yields and minimizing side reactions. Common choices include carbodiimides like EDC in the presence of an additive like HOBt. The subsequent reduction of the tertiary amide requires a strong reducing agent such as lithium aluminum hydride (LAH) or borane (BH3). The use of these potent hydrides necessitates anhydrous conditions and careful quenching procedures.

Experimental Protocol:

  • Step 1: Synthesis of N-Boc-proline. This is commercially available or can be prepared by protecting L-proline with di-tert-butyl dicarbonate.

  • Step 2: Amide Coupling.

    • To a solution of N-Boc-proline (1.0 eq), morpholine (1.1 eq), and hydroxybenzotriazole (HOBt, 1.2 eq) in DMF, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) at 0 °C.

    • Stir the reaction at room temperature for 12-18 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with aqueous acid, base, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc-proline morpholide.

  • Step 3: Amide Reduction.

    • To a solution of the N-Boc-proline morpholide (1.0 eq) in anhydrous THF, add lithium aluminum hydride (LAH, 2.0-3.0 eq) portion-wise at 0 °C under an inert atmosphere.

    • Heat the reaction to reflux and stir for 4-8 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting suspension until a granular precipitate forms.

    • Filter the mixture and wash the solid with THF.

    • Concentrate the filtrate and purify by column chromatography.

Data and Efficiency Analysis: Amide coupling reactions typically proceed in high yield (80-95%). The reduction of tertiary amides with LAH is also generally efficient, with yields often exceeding 80%. However, this route involves a highly reactive and hazardous reagent (LAH) and a more complex workup procedure.

G cluster_2 Route 3: Amide Coupling and Reduction N-Boc-proline N-Boc-proline N-Boc-proline_morpholide N-Boc-proline_morpholide N-Boc-proline->N-Boc-proline_morpholide + Morpholine (Amide Coupling) Target_Molecule Target_Molecule N-Boc-proline_morpholide->Target_Molecule Reduction (LAH)

Comparative Summary of Synthetic Routes

MetricRoute 1: Reductive AminationRoute 2: Nucleophilic SubstitutionRoute 3: Amide Coupling & Reduction
Starting Materials N-Boc-prolinol, MorpholineN-Boc-proline, MorpholineN-Boc-proline, Morpholine
Key Intermediates N-Boc-pyrrolidine-2-carbaldehydeN-Boc-2-(halomethyl)pyrrolidineN-Boc-proline morpholide
Number of Steps 2 (from N-Boc-prolinol)3 (from N-Boc-proline)2 (from N-Boc-proline)
Estimated Overall Yield Good to Excellent (70-90%)Good (60-85%)Good to Excellent (65-85%)
Key Reagents NaBH(OAc)3SOCl2 or TsCl, BaseEDC/HOBt, LAH or BH3
Safety & Handling Relatively safe reagents.Use of thionyl chloride or tosyl chloride requires care.Use of highly reactive and flammable LAH or BH3.
Workup & Purification Standard aqueous workup and chromatography.May require filtration of inorganic salts.Requires careful quenching of LAH and filtration.
Atom Economy Moderately high.Moderate, due to the formation of halide or sulfonate waste.Lower, due to the use of coupling agents and a hydride source.
E-Factor (Qualitative) Lower.Moderate.Higher, due to stoichiometric byproducts from coupling and reduction steps.

Conclusion and Recommendations

Each of the presented synthetic routes offers a viable pathway to (pyrrolidin-2-ylmethyl)morpholines, with its own set of advantages and disadvantages.

  • Route 1 (Reductive Amination) emerges as a highly efficient and attractive option due to its convergent nature, high potential yields, and the use of relatively mild and safe reagents. It represents a good balance of efficiency, safety, and step economy, making it a strong candidate for both small-scale and larger-scale synthesis.

  • Route 2 (Nucleophilic Substitution) is a robust and classical method. While it involves an additional step compared to the other routes, the reactions are generally reliable and well-understood. This route may be particularly useful if a variety of nucleophiles, in addition to morpholine, are to be explored, as the activated intermediate can be a common precursor.

  • Route 3 (Amide Coupling and Reduction) is also a high-yielding sequence. However, the use of potent and hazardous reducing agents like LAH makes it less desirable from a safety and environmental perspective, especially for large-scale production. The workup procedure is also more involved.

For researchers and drug development professionals seeking an efficient, scalable, and relatively green synthesis of (pyrrolidin-2-ylmethyl)morpholines, the reductive amination pathway (Route 1) is highly recommended . Its operational simplicity and favorable efficiency metrics make it the superior choice in most scenarios. However, the specific constraints of a given project, such as the availability of starting materials or the need for a common intermediate for analog synthesis, may make one of the other routes a more practical option. This guide provides the foundational knowledge to make that strategic decision with confidence.

References

  • Synthesis of New Optically Active 2-Pyrrolidinones. PMC - PubMed Central. Available at: [Link]

  • Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. ResearchGate. Available at: [Link]

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. Available at: [Link]

  • A simple and efficient synthesis of fused morpholine pyrrolidines/piperdines with potential insecticidal activities. PubMed. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • green chemistry – the atom economy. Royal Society of Chemistry. Available at: [Link]

  • The synthesis of L-Pro1. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. Available at: [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. Available at: [Link]

  • Atom economy / E factor. ChemBAM. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. PubMed. Available at: [Link]

  • Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. PMC - PubMed Central. Available at: [Link]

  • Method for synthesizing N-Boc-3-pyrrolidine formaldehyde. Google Patents.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. Available at: [Link]

  • Synthesis question: Using reductive amination to form pyrrolidine. Chemistry Stack Exchange. Available at: [Link]

  • CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine. Google Patents.
  • The E-Factor in Green Chemistry. Chemistry LibreTexts. Available at: [Link]

Sources

A Head-to-Head Comparison of Metabolic Stability: Pyrrolidine vs. Piperidine-Containing Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Medicinal Chemists

In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical hurdle in the journey from a promising hit to a viable clinical candidate. Poor metabolic stability can lead to rapid clearance, low bioavailability, and short duration of action, ultimately dooming an otherwise potent molecule. Among the most ubiquitous scaffolds in medicinal chemistry are saturated N-heterocyles, prized for their ability to impart favorable physicochemical properties and explore three-dimensional chemical space.[1][2]

This guide provides an in-depth, experience-driven comparison of the metabolic stability of two closely related but distinct heterocyclic systems: pyrrolidine- and piperidine-containing morpholines. We will move beyond simple generalizations to explore the underlying biochemical principles, provide robust experimental frameworks for their evaluation, and offer actionable insights to guide your synthetic strategy.

The Central Question: Ring Size and Its Metabolic Consequences

The choice between a five-membered pyrrolidine and a six-membered piperidine ring is a common decision point in lead optimization. While their basicity and lipophilicity are broadly similar, this subtle change in ring size can have profound effects on how a molecule is recognized and processed by metabolic enzymes.[3] The conformational rigidity of the piperidine's chair form contrasts with the greater flexibility of the pyrrolidine's envelope and twist conformations.[1] This distinction directly influences the molecule's interaction with the active sites of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[4][5]

Our objective is to dissect these differences through a rigorous, side-by-side comparison, using a morpholine scaffold as our constant. The morpholine ring itself is susceptible to metabolic degradation, often through ring-opening pathways, making this a multi-faceted stability challenge.[6][7]

Experimental Design: A Framework for Objective Comparison

To generate meaningful comparative data, a well-controlled experimental plan is paramount. We will assess the stability of two representative compounds, Compound A (Pyrrolidine-Morpholine) and Compound B (Piperidine-Morpholine) , in two key in vitro systems that model the primary routes of drug metabolism:

  • Liver Microsomal Stability Assay: This assay evaluates Phase I metabolism, primarily driven by CYP enzymes located in the liver, which are responsible for the oxidative metabolism of a vast majority of drugs.[8][9]

  • Plasma Stability Assay: This assay assesses susceptibility to enzymatic degradation by hydrolases (e.g., esterases, amidases) present in blood plasma, a crucial factor for intravenously administered drugs and for understanding the stability of compounds in circulation.[10][11]

Below is a visual representation of the overall experimental workflow.

G cluster_prep Compound Preparation cluster_assays In Vitro Stability Assays cluster_analysis Analysis cluster_data Data Interpretation Compound_A Compound A (Pyrrolidine-Morpholine) Microsomes Liver Microsomal Stability Assay Compound_A->Microsomes Plasma Plasma Stability Assay Compound_A->Plasma Compound_B Compound B (Piperidine-Morpholine) Compound_B->Microsomes Compound_B->Plasma LCMS LC-MS/MS Analysis (Quantify Parent Compound) Microsomes->LCMS Plasma->LCMS HalfLife Calculate t½ (Half-Life) LCMS->HalfLife Clearance Calculate Clint (Intrinsic Clearance) LCMS->Clearance Percent Calculate % Remaining LCMS->Percent

Caption: A generalized workflow for assessing the in vitro metabolic stability of test compounds.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to be a self-validating system by including a positive control compound with known metabolic liability.

Rationale for Key Parameters:

  • Test System: Pooled human liver microsomes are used to average out inter-individual variability in CYP enzyme expression.[12]

  • Cofactor: An NADPH regenerating system is essential. CYPs are monooxygenases that require NADPH as a source of reducing equivalents to activate molecular oxygen.[9][13] A simple addition of NADPH is insufficient as it is rapidly consumed; a regenerating system ensures a constant supply throughout the incubation.

  • Temperature: Incubations are performed at 37°C to mimic physiological conditions.

  • Quenching: The reaction is stopped with ice-cold acetonitrile containing an internal standard. The cold temperature slows enzymatic activity, while acetonitrile precipitates microsomal proteins, effectively halting the reaction and preparing the sample for analysis.[14]

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of Compound A , Compound B , and a positive control (e.g., Verapamil) in DMSO. Create a 100 µM working solution by diluting the stock in a 50:50 acetonitrile:water mixture.

  • Microsome Preparation: On ice, thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier). Dilute the microsomes to a final protein concentration of 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Setup: In a 96-well plate, add 98 µL of the microsomal suspension to each well.

  • Initiation: Add 1 µL of the 100 µM compound working solution to the wells (final compound concentration: 1 µM). Add 1 µL of the solvent mixture to "No Compound" control wells. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Start Reaction: Initiate the metabolic reaction by adding 1 µL of a concentrated NADPH regenerating system solution to each well.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the corresponding wells by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS normalization). The 0-minute time point is quenched immediately after adding the NADPH system.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein) .

Protocol 2: Plasma Stability Assay

Rationale for Key Parameters:

  • Test System: Pooled human plasma is used to provide a representative mix of plasma enzymes. It's often valuable to test in other species (e.g., rat) to understand potential species differences in pharmacokinetics.[10]

  • Anticoagulant: The choice of anticoagulant (e.g., EDTA, Heparin) can be important. For this general screen, heparinized plasma is suitable.[11]

  • Controls: A positive control known to be hydrolyzed in plasma (e.g., procaine) is crucial for validating the assay's performance.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of Compound A , Compound B , and a positive control in DMSO. Create a 100 µM working solution.

  • Plasma Preparation: On ice, thaw pooled human and rat plasma.

  • Reaction Setup: In a 96-well plate, add 99 µL of plasma to each well.

  • Initiation: Add 1 µL of the 100 µM compound working solution to the appropriate wells (final compound concentration: 1 µM).

  • Incubation: Seal the plate and incubate at 37°C with gentle shaking.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding 300 µL of ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis: Follow steps 7 and 8 from the Microsomal Stability Assay protocol.

  • Data Calculation: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample. The primary endpoint is often the percent remaining at the final time point (e.g., 120 minutes).

Data Presentation and Analysis

The following tables present representative data that could be obtained from these experiments.

Table 1: Representative Human Liver Microsomal Stability Data

Compound IDHeterocycleHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Compound A Pyrrolidine4530.8
Compound B Piperidine2849.5
Verapamil (Control)1592.4

Table 2: Representative Plasma Stability Data

Compound IDHeterocycle% Remaining at 120 min (Human Plasma)% Remaining at 120 min (Rat Plasma)
Compound A Pyrrolidine98%95%
Compound B Piperidine96%94%
Procaine (Control)<5%<2%

Interpretation and Mechanistic Insights

Liver Microsomal Stability:

The data in Table 1 suggest that Compound A (Pyrrolidine) is significantly more stable to oxidative metabolism in human liver microsomes than Compound B (Piperidine) . This is reflected in its longer half-life and lower intrinsic clearance. This observation aligns with established metabolic principles. The primary sites of CYP-mediated oxidation on saturated N-heterocycles are the carbon atoms alpha to the nitrogen.[15][16]

  • Piperidine Metabolism: The six-membered piperidine ring readily adopts a chair conformation that can present its α-hydrogens favorably to the active site of many CYP isoforms (e.g., CYP3A4, CYP2D6).[17] Oxidation at this position leads to the formation of an unstable carbinolamine, which can fragment to open the ring.

  • Pyrrolidine Metabolism: The five-membered pyrrolidine ring is more conformationally flexible but also possesses α-hydrogens susceptible to oxidation.[16] However, the difference in ring strain and geometry compared to piperidine can result in a less optimal fit for certain CYP active sites, leading to a slower rate of metabolism. Some studies have shown that five-membered rings can be more resistant to bioreduction and oxidation in specific contexts.[3]

The diagram below illustrates these primary metabolic "soft spots."

G cluster_pyr Compound A (Pyrrolidine) cluster_pip Compound B (Piperidine) cluster_metabolites_pyr Metabolites cluster_metabolites_pip Metabolites Pyr Pyrrolidine-Morpholine α-Carbon Met_Pyr Hydroxylated Metabolite Pyr:f1->Met_Pyr CYP450 Oxidation Pip Piperidine-Morpholine α-Carbon Met_Pip Hydroxylated Metabolite Pip:f1->Met_Pip CYP450 Oxidation (More Favorable) Ring_Open_Pyr Ring-Opened Metabolite Met_Pyr->Ring_Open_Pyr Fragmentation Ring_Open_Pip Ring-Opened Metabolite Met_Pip->Ring_Open_Pip Fragmentation

Caption: Potential sites of CYP450-mediated oxidation on the heterocyclic rings.

Plasma Stability:

As shown in Table 2, both compounds exhibit high stability in human and rat plasma, with over 94% of the parent compound remaining after 2 hours. This is expected, as the core structures lack functionalities that are highly susceptible to plasma hydrolases, such as esters or certain amides.[10] The minor degradation observed is comparable between the two, suggesting that the ring size difference does not significantly impact susceptibility to plasma enzymes in this chemical context.

Actionable Conclusions for Drug Development Professionals

  • Prioritize Pyrrolidine for Improved Oxidative Stability: When tackling metabolic liabilities related to CYP-mediated oxidation of a saturated N-heterocycle, substituting a piperidine with a pyrrolidine ring can be a highly effective strategy. The altered ring geometry may present a less favorable substrate for key CYP enzymes, thereby reducing intrinsic clearance.[3]

  • Consider Steric Hindrance as a Universal Strategy: For both ring systems, a proven strategy to block metabolism is to introduce substituents at or near the susceptible α-carbon positions. For example, gem-dimethyl substitution alpha to the nitrogen can sterically shield the site from the CYP active site, dramatically enhancing stability.[18]

  • Ring Size is Less Critical for Plasma Stability: In the absence of highly labile functional groups (e.g., esters), the choice between pyrrolidine and piperidine is unlikely to have a major impact on plasma stability. The focus should remain on the stability of other functional groups within the molecule.

  • Always Validate Experimentally: While these principles provide a strong guiding framework, they are not absolute. The metabolic fate of any given compound is a complex function of its overall structure, electronics, and conformation. The in vitro assays detailed here are indispensable tools for validating hypotheses and making data-driven decisions in the design-make-test-analyze cycle.[19]

By understanding the nuanced interplay between structure and metabolism, chemists can more effectively navigate the challenges of drug optimization, rationally designing molecules with the stability profiles required for clinical success.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Singh, S., & Sharma, P. (2022). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 65(13), 8754–8798. [Link]

  • Lozano, V. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6378. [Link]

  • Coe, S. (2022). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Petrovcic, J., et al. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ResearchGate. [Link]

  • Krasavin, M., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 28(21), 7381. [Link]

  • Song, D., et al. (2023). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Cyprotex. (n.d.). Plasma Stability. Evotec. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Wang, B., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12808. [Link]

  • Swain, A., et al. (2005). The microbial degradation of morpholine. ResearchGate. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Kumar, G. N. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4503A4. General and Applied Toxicology, 2, 769-786. [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Creative Bioarray. [Link]

  • Di, L., & Obach, R. S. (2015). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Journal of Medicinal Chemistry, 58(6), 2848–2854. [Link]

  • Pop, R., et al. (2023). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. International Journal of Molecular Sciences, 24(13), 10594. [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(2), 646–650. [Link]

  • Liu, H., et al. (2020). Spectroscopic studies of the interaction between phosphorus heterocycles and cytochrome P450. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 224, 117424. [Link]

  • Kumar, V., & Saini, M. (2018). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. [Link]

  • Lorenz, C., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 6(10), 1604–1615. [Link]

  • Zhang, Y., et al. (2023). Metabolic pathways of piperine identified after in vivo experiments with rats (133). ResearchGate. [Link]

  • Eawag. (n.d.). Morpholine Degradation Pathway. Eawag-BBD. [Link]

  • Di Micco, S., et al. (2023). Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. Molecules, 28(15), 5707. [Link]

  • Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Dias, K. C., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6667. [Link]

  • D'Avolio, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Pharmaceutics, 15(5), 1475. [Link]

  • GSK & CryoXtract Instruments. (2014). Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. LCGC International. [Link]

  • Hanson, K. L., et al. (2014). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition, 42(10), 1666–1674. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro. [Link]

  • Swain, A., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. ResearchGate. [Link]

  • Li, Y., et al. (2005). Development and application of high throughput plasma stability assay for drug discovery. ResearchGate. [Link]

  • Khan Academy. (2010). Cytochrome P450: Radicals in a Biochemical Setting. YouTube. [Link]

  • Mykhailiuk, P. K. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of novel chemical entities, such as 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine, demand a rigorous, science-led approach. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure—a hybrid of a substituted morpholine and a pyrrolidine moiety—provides a clear path to infer its hazard profile and establish robust disposal protocols.

This guide synthesizes data from structurally related compounds, primarily 2,6-dimethylmorpholine and its parent, morpholine, to provide a comprehensive, step-by-step procedure for its safe management and disposal. The causality behind each recommendation is explained to ensure that these protocols are not just followed, but understood.

Hazard Assessment: A Synthesis of Structural Precedents

This compound combines two key heterocyclic structures. The morpholine component suggests potential for corrosivity, flammability, and toxicity.[1][2][3] The pyrrolidine ring, a common scaffold in bioactive compounds, can also be associated with irritant and toxic properties.[4][5][6] Therefore, we must treat this compound with a high degree of caution, assuming a hazard profile that encompasses the risks of its constituent parts.

Inferred Hazard Profile Summary:

Hazard Classification Description Supporting Evidence
Flammable Liquid Based on related morpholine compounds which are flammable liquids with flash points that present a fire hazard under laboratory conditions.[2][3][7] Vapors may be heavier than air and can form explosive mixtures.[2][8] Keep away from heat, sparks, open flames, and other ignition sources.[3][7]
Corrosive Morpholine and its derivatives are known to cause severe skin burns and eye damage.[1][3][9] Direct contact can lead to irreversible tissue damage.[2][8] Assumed to be Category 1B (causes severe skin burns and eye damage).
Acute Toxicity Harmful or toxic if swallowed, in contact with skin, or inhaled.[2][3][10] Systemic effects may result from absorption through the skin.[1] Inhalation may cause respiratory tract irritation, while ingestion can cause chemical burns to the gastrointestinal tract.[1]

| Environmental Hazard | May be slightly hazardous to aquatic life.[3] Spills must be prevented from entering drains or waterways.[1][11] | Should not be released into the environment.[7] |

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before any handling or disposal operations begin, establishing a safe working environment is paramount. The principle here is to minimize exposure through a combination of engineering controls and a robust PPE regimen.

Engineering Controls:

  • Chemical Fume Hood: All work, including weighing, transferring, and preparing for disposal, must be conducted inside a certified chemical fume hood to control vapor inhalation.[9][12]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[2][10]

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory.[1][9]

Personal Protective Equipment (PPE): The selection of PPE is dictated by the compound's corrosivity, flammability, and toxicity.

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[1][6] Standard safety glasses are insufficient.

  • Hand Protection: Use elbow-length, chemical-resistant gloves (e.g., butyl rubber or Viton).[1][10] Always check the manufacturer's glove compatibility data. Contaminated gloves must be replaced immediately.[1]

  • Body Protection: A flame-resistant lab coat, worn over personal clothing, and a chemical-resistant apron are required.[1] For significant quantities or spill cleanup, a full PVC protective suit may be necessary.[1]

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][12]

Spill Management Protocol

Accidents can happen, and a prepared response is critical to mitigating risk. The immediate actions are to control the spill, protect personnel, and prevent environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity. For large spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.[1]

  • Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2]

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization (for small spills): While not a primary disposal method, careful neutralization can be part of the cleanup process for small spills. Given the basic nature of the amine groups, a weak acid could be used cautiously, but this may generate heat and should only be performed by trained personnel. A safer approach for cleanup is absorption.

  • Collect Waste: Using only non-sparking tools, carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.[7][9]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Seal and label the container for hazardous waste disposal according to the workflow in the next section.

The Disposal Workflow: A Step-by-Step Guide

Improper disposal is a serious compliance and safety violation. The following workflow ensures that waste containing this compound is managed safely and in accordance with regulatory standards, such as those from the U.S. Environmental Protection Agency (EPA).[13][14]

Step 1: Waste Characterization and Segregation

  • Hazardous Waste Determination: Based on its flammability, corrosivity, and toxicity, any waste containing this compound must be classified as hazardous waste.[14][15]

  • Segregation: This waste stream must be kept separate from other chemical wastes. It is incompatible with strong oxidizing agents and acids.[9][12] Mixing with incompatible materials can result in vigorous reactions, fire, or the release of toxic fumes.[1][11]

Step 2: Containerization

  • Select an Appropriate Container: Use a robust, leak-proof container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or steel container is often suitable.[11]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and a clear description of its hazards (e.g., "Flammable," "Corrosive," "Toxic").[16]

  • Closure: Keep the container tightly closed at all times, except when adding waste.[3][16]

Step 3: Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is well-ventilated, cool, and away from ignition sources.[7][10][16]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Final Disposal

  • Professional Disposal: This chemical waste must be disposed of through your institution's licensed hazardous waste disposal vendor.[7][15] Do not attempt to dispose of it down the drain or in regular trash.

  • Incineration: The preferred method of disposal for this type of organic chemical is high-temperature incineration at a permitted hazardous waste facility.[11] This process ensures the complete destruction of the compound.

  • Documentation: Ensure all required paperwork, such as hazardous waste manifests, is completed accurately to maintain a "cradle-to-grave" record of the waste's journey.[14][16]

Visualizing the Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for the safe disposal of this compound.

G Disposal Workflow for this compound start Start: Waste Generation characterize Step 1: Characterize Waste (Flammable, Corrosive, Toxic) start->characterize New waste produced spill Spill Occurs start->spill segregate Step 2: Segregate Waste (Away from acids & oxidizers) characterize->segregate containerize Step 3: Containerize (Labeled, sealed, compatible container) segregate->containerize store Step 4: Store Safely (Ventilated, cool area with secondary containment) containerize->store containerize->spill dispose Step 5: Arrange Professional Disposal (Contact EHS or licensed vendor) store->dispose end End: Waste Manifested & Removed for Incineration dispose->end spill_protocol Execute Spill Management Protocol (Evacuate, Contain, Clean) spill->spill_protocol spill_protocol->containerize Collected spill waste

Caption: Disposal decision workflow from generation to final transport.

By adhering to these scientifically grounded procedures, you build a culture of safety that extends beyond the product to the very processes that drive discovery. This guide provides the framework for responsible stewardship of this compound, ensuring that our innovative work today does not compromise the safety of our laboratories or the health of our environment tomorrow.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • International Programme on Chemical Safety (IPCS). (1995). Morpholine (HSG 92). INCHEM. Retrieved from [Link]

  • MDPI. (n.d.). Maca (Lepidium meyenii) as a Functional Food and Dietary Supplement: A Review on Analytical Studies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (n.d.). Pyrrolidine - HAZARD SUMMARY. Retrieved from [Link]

Sources

A Comprehensive Safety and Handling Guide for 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine. This guide is synthesized from safety data for structurally related compounds, including Morpholine, cis-2,6-Dimethylmorpholine, and Pyrrolidine. The information provided should be used as a primary safety reference, but it is imperative to conduct a thorough, site-specific risk assessment before handling this compound. This document is intended for researchers, scientists, and drug development professionals.

The structural complexity of this compound, which incorporates both a substituted morpholine and a pyrrolidine ring, suggests a hazard profile that demands rigorous safety protocols. The morpholine and pyrrolidine moieties are known to exhibit corrosive, flammable, and toxic properties. Therefore, a conservative approach, assuming a high degree of hazard, is essential for ensuring laboratory safety.

Anticipated Hazard Profile

Based on the known hazards of its structural analogs, this compound should be treated as a hazardous substance with the following potential classifications:

Hazard ClassificationAnticipated Hazard StatementSource Analogs
Flammable LiquidH226: Flammable liquid and vaporMorpholine, cis-2,6-Dimethylmorpholine, Pyrrolidine[1][2][3]
Acute Toxicity (Oral, Dermal, Inhalation)H302: Harmful if swallowedH311+H331: Toxic in contact with skin or if inhaledMorpholine, cis-2,6-Dimethylmorpholine, Pyrrolidine[1][2][4]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damageMorpholine, cis-2,6-Dimethylmorpholine, Pyrrolidine[1][2][4]
Serious Eye Damage/Eye IrritationH318: Causes serious eye damageMorpholine, cis-2,6-Dimethylmorpholine[1][5]
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn childMorpholine

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the anticipated corrosive and toxic nature of this compound, a comprehensive PPE strategy is non-negotiable. The causality behind these recommendations is to create a complete barrier to prevent any contact, inhalation, or ingestion.

Core PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles in conjunction with a full-face shield are mandatory.[6] The corrosive nature of morpholine and pyrrolidine derivatives can cause severe, irreversible eye damage upon contact.[1][3]

  • Skin Protection:

    • Gloves: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound or if contamination is suspected.

    • Lab Coat/Apron: A chemically resistant lab coat is required. For operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.

    • Full-Body Protection: In scenarios with a significant risk of exposure, such as large-scale handling or spill cleanup, a chemical protection suit should be considered.[7]

  • Respiratory Protection: All handling of this compound must be performed within a certified chemical fume hood to avoid inhalation of vapors.[8][9] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

Part 2: Operational Plan - Safe Handling and Storage

A self-validating protocol for handling this compound involves engineering controls, meticulous personal hygiene, and appropriate storage to minimize risk at every step.

Engineering Controls

The primary engineering control is the mandatory use of a chemical fume hood for all operations involving this compound.[11] The work area should also be equipped with an eyewash station and a safety shower, with clear and unobstructed access.[12] Use explosion-proof ventilation and electrical equipment due to the flammability of related compounds.[1][6]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary items and potential ignition sources.[12]

  • Dispensing:

    • Ground and bond containers during transfer to prevent static discharge, which can ignite flammable vapors.[6]

    • Use non-sparking tools for all operations.[8]

    • Dispense the liquid slowly and carefully to avoid splashing or the generation of aerosols.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1]

    • Decontaminate all equipment and the work surface after use.

    • Do not eat, drink, or smoke in the laboratory area.[2]

Storage Requirements

Store this compound in a tightly closed, properly labeled container.[8] The storage area should be a cool, dry, well-ventilated space designated for flammable and corrosive liquids, away from direct sunlight and heat sources.[12] It is crucial to store this compound away from incompatible materials such as strong oxidizing agents and acids.[2]

Part 3: Emergency and Disposal Plan

A clear and concise plan for emergencies and waste disposal is critical for a comprehensive safety protocol.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[11][12] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[11] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[12] Seek immediate medical attention.[6]

  • Spill Response:

    • Evacuate the immediate area and remove all ignition sources.[8]

    • Ensure proper PPE is worn before attempting to clean the spill.

    • Contain the spill using an inert absorbent material such as sand or diatomaceous earth.[7] Do not use combustible materials.

    • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[8]

    • Ventilate the area and wash the spill site after the material has been removed.[7]

  • Fire Response:

    • Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[8]

    • Water spray can be used to cool fire-exposed containers.[4]

    • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[12] Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Visual Workflow for Spill Response

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area & Remove Ignition Sources Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Manageable by lab personnel? LargeSpill Large Spill Assess->LargeSpill Unmanageable or poses significant risk DonPPE Don Appropriate PPE (Full Face Shield, Gloves, Respirator) SmallSpill->DonPPE ContactEHS Contact Emergency Services & EHS LargeSpill->ContactEHS Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Waste with Non-Sparking Tools Contain->Collect Dispose Place in Labeled Hazardous Waste Container Collect->Dispose Decontaminate Decontaminate Area & Ventilate Dispose->Decontaminate Report Report Incident Decontaminate->Report ContactEHS->Report

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.